molecular formula C8H8N2 B1366360 7-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-42-4

7-Methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1366360
CAS No.: 357263-42-4
M. Wt: 132.16 g/mol
InChI Key: HMXZIJABHDJYQQ-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery . Its core structure is a fused pyrrole-pyridine ring system, which is a common feature in biologically active compounds and is frequently explored for its potential to interact with various enzymatic targets . This compound is of significant interest in early-stage research for developing novel therapeutic agents. Specifically, derivatives based on the 1H-pyrrolo[3,2-b]pyridine core have been identified as potent and selective inhibitors of Acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is overexpressed in several human cancers . Inhibition of ACC1 represents a promising new approach for cancer therapy . Furthermore, this scaffold is a key structural component in the design of GluN2B-selective negative allosteric modulators (NAMs) for the NMDA receptor . Such compounds are being actively investigated for the treatment of disorders of the central nervous system, including treatment-resistant depression . Researchers value this compound as a versatile building block for constructing more complex molecules aimed at these and other emerging biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that the chemical data and applications cited are derived from scientific literature for informational purposes and are not specifications of the product itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXZIJABHDJYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-42-4
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaindole Scaffold

7-Methyl-1H-pyrrolo[3,2-b]pyridine belongs to the family of azaindoles, a class of bicyclic heteroaromatic compounds where a benzene ring in the indole structure is replaced by a pyridine ring. Specifically, it is a derivative of 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole. The strategic placement of nitrogen atoms in these scaffolds makes them exceptional bioisosteres of purines and indoles, allowing them to function as privileged structures in medicinal chemistry.[1] Their unique hydrogen-bonding capabilities, with both donor and acceptor sites in a rigid framework, contribute to their potent and diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its utilization in research and drug development.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is established by its structural and physical characteristics. This compound is a solid at room temperature with a defined molecular structure and weight that are critical for analytical and synthetic considerations.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name This compoundChemScene
Synonyms 7-Methyl-4-azaindole-
CAS Number 357263-42-4[2]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
Chemical Structure

The structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at position 7 of the pyridine ring. The numbering convention follows standard heterocyclic nomenclature.

Caption: Structure of this compound.

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of organic molecules. While specific experimental data for this compound is not widely published, its profile can be reliably predicted based on data from its parent scaffold, 1H-pyrrolo[3,2-b]pyridine, and related azaindole derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrrole and pyridine rings. The NH proton typically appears as a broad singlet far downfield. The methyl group will present as a sharp singlet.

  • ¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted values are based on analogous structures and general principles of NMR spectroscopy.[5]

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
NH -110.0 - 12.0 (broad s)-Deshielded, solvent-dependent
CH -27.5 - 7.8 (t)125 - 128Coupled to H3 and NH
CH -36.5 - 6.8 (t)100 - 103Shielded, coupled to H2 and NH
CH -57.0 - 7.3 (d)115 - 118Pyridine ring proton
CH -68.0 - 8.3 (d)140 - 143Pyridine ring proton
C-7-145 - 148Substituted with methyl group
CH₃ -72.4 - 2.6 (s)18 - 22Methyl group protons
C-3a-142 - 145Bridgehead carbon
C-7a-128 - 131Bridgehead carbon
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₈H₈N₂), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 133.0766.

UV-Vis Spectroscopy

The UV absorption spectra of azaindoles are characterized by π-π* transitions.[6] Based on studies of the parent 7-azaindole, distinct absorption bands are expected in the UV region, which are sensitive to solvent polarity and pH.[7]

Synthesis and Reactivity

The construction and functionalization of the azaindole core are of significant interest to synthetic chemists.

Synthetic Strategies

The synthesis of pyrrolopyridines can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold.[8][9] A common strategy for synthesizing substituted 4-azaindoles like the target molecule involves starting from a functionalized 2,3-diaminopyridine derivative.

Caption: A plausible synthetic workflow for the 4-azaindole core.

Chemical Reactivity

The reactivity of the this compound nucleus is a hybrid of its constituent rings.

  • Pyrrole Ring (Electron-Rich): This ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The C3 position is generally the most reactive site, analogous to indole chemistry.[10]

  • Pyridine Ring (Electron-Deficient): This ring is generally resistant to electrophilic attack but can undergo nucleophilic aromatic substitution, especially if activating groups are present. The pyridine nitrogen can be oxidized to an N-oxide, which facilitates further functionalization of the pyridine ring.[10]

  • N-H Acidity: The pyrrole nitrogen proton is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.

Caption: Key reactivity sites on the azaindole scaffold.

Applications in Drug Discovery and Materials Science

The broader class of pyrrolopyridines, including the [3,2-b] and [2,3-b] isomers, has garnered immense attention in pharmaceutical research. Their ability to mimic endogenous ligands and fit into the active sites of enzymes makes them valuable scaffolds.

  • Kinase Inhibition: Various derivatives of pyrrolopyridines have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. For example, related scaffolds have shown inhibitory activity against FMS kinase, phosphodiesterase 4B (PDE4B), and Colony-Stimulating Factor 1 Receptor (CSF1R).[11][12][13]

  • Anticancer and Antiviral Agents: The structural similarity to purines has led to the design of azaindole derivatives as anticancer and antiviral compounds.[3][4] They can interfere with DNA replication and other critical cellular processes in pathogens and cancer cells.

  • Organic Electronics: The photophysical properties of 7-azaindole derivatives have been explored for applications in organic light-emitting devices (OLEDs), where they can function as stable and efficient blue emitters.[1]

Conclusion

This compound is a heterocyclic compound with a rich chemical profile and significant potential for application in medicinal chemistry and materials science. Its synthesis, while requiring multi-step procedures, leads to a versatile scaffold. The distinct reactivity of its fused pyrrole and pyridine rings allows for selective functionalization, enabling the generation of diverse chemical libraries for biological screening. As research into kinase inhibition and other therapeutic areas continues, the strategic importance of the azaindole core, and specifically tailored derivatives like this compound, is poised to grow.

References

  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex . Journal of Chemical Physics, 123(9). Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction . PubMed Central. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles . MDPI. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs . ACS Publications. Available at: [Link]

  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters . ResearchGate. Available at: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines . Graz University of Technology Master Thesis. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) . Human Metabolome Database. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . National Institutes of Health. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . PubMed Central. Available at: [Link]

  • 1-methyl-1H-pyrrolo[3,2-b]pyridine . PubChem. Available at: [Link]

  • 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine . PubChem. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . Bentham Science. Available at: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine . PubChem. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . Taylor & Francis Online. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine . PubChem. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) . ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is relentless. Among these, the azaindoles, bioisosteres of the ubiquitous indole nucleus, have emerged as privileged structures. The strategic placement of a nitrogen atom within the benzene ring of indole can significantly modulate the molecule's physicochemical properties, including its solubility, metabolic stability, and, most critically, its ability to form key interactions with biological targets.[1][2]

This guide focuses on a specific and highly valuable member of this family: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS Number: 357263-42-4), also known as 7-methyl-4-azaindole. This compound has garnered considerable attention as a pivotal building block in the synthesis of kinase inhibitors and other targeted therapies.[3][4] Its unique structural features, particularly the 4-azaindole core, allow it to mimic the adenine fragment of ATP, enabling potent interactions with the hinge region of various protein kinases.[2][4] This guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, offering a technical resource for researchers and professionals engaged in the intricate process of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 357263-42-4[5]
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [5]
Appearance Solid[1]
Melting Point 182-183 °C[1]
Boiling Point Not available
Solubility Soluble in common organic solvents
¹H NMR (CDCl₃, 400 MHz) δ 15.63 (br s, 1H), 7.84 (d, J = 6.5 Hz, 1H), 2.38 (s, 3H), 1.54 (s, 9H) (minor tautomer)[1]
¹³C NMR (CDCl₃, 101 MHz) δ 151.2, 148.5, 140.8, 130.2, 122.9, 18.2[1]
Mass Spectrum (CI) m/z 356/358 (1:1, MH⁺) (for a brominated precursor)[1]

Scalable Synthesis of this compound: A Detailed Protocol

The synthesis of this compound has been a subject of interest due to its utility as a building block. A scalable and efficient synthesis is crucial for its widespread application in drug discovery programs. The following protocol is based on a reported scalable synthesis, which cleverly utilizes a bromine atom as a placeholder that is removed in the final cyclization step.[1][3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Vinylation cluster_3 Step 4: Reductive Cyclization A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Bromo-5-bromo-3-nitropyridine B->C HBr, NaNO₂, CuBr D Vinylated Pyridine Intermediate C->D Vinylboronic acid pinacol ester, Pd catalyst E This compound D->E H₂, Pd/C Kinase_Pathway cluster_0 Cell Nucleus PTEFb P-TEFb Complex (CDK9/Cyclin T) PolII RNA Polymerase II PTEFb->PolII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates PolII->DSIF_NELF Pause Transcription_Elongation Transcription Elongation PolII->Transcription_Elongation Apoptosis_Proliferation Control of Apoptosis & Proliferation Transcription_Elongation->Apoptosis_Proliferation Inhibitor 7-Azaindole Inhibitor (Derived from this compound) Inhibitor->PTEFb Inhibits

Sources

An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-pyrrolo[3,2-b]pyridine, also known as 7-methyl-4-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it offers modulated physicochemical properties such as enhanced solubility and metabolic stability, making it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, a detailed, scalable synthetic protocol, in-depth spectroscopic and physicochemical characterization, a discussion of its reactivity, and a review of its applications in drug development, particularly in the realm of kinase inhibitors.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound with a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.17 g/mol .[1] The structure consists of a pyridine ring fused to a pyrrole ring, with a methyl group substituent at the 7-position.

PropertyValueSource
Molecular Formula C₈H₈N₂[1][2][3]
Molecular Weight 132.17 g/mol [1]
Monoisotopic Mass 132.06874 Da[4]
CAS Number 357263-42-4[1][2]
Common Name 7-methyl-4-azaindole[5]

Synthesis of this compound: A Scalable Approach

The synthesis of 7-methyl-4-azaindole is a critical process for its utilization in research and development. A scalable synthetic route has been developed that strategically employs a bromine atom as a placeholder on the pyridine ring, which is removed in the final reductive cyclization step to yield the desired product.[5]

Experimental Protocol

A plausible multi-step synthesis, adapted from reported methodologies for 4-azaindole derivatives, is outlined below. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Step 1: Synthesis of a Substituted Pyridine Precursor

The initial step involves the construction of a suitably substituted pyridine ring, which will ultimately form part of the bicyclic azaindole system.

Step 2: Introduction of the Pyrrole Moiety Precursor

This step typically involves a cross-coupling reaction to introduce a side chain that will be used to form the pyrrole ring.

Step 3: Reductive Cyclization to Form the 4-Azaindole Core

The final and key step is the reductive cyclization to form the 1H-pyrrolo[3,2-b]pyridine ring system. This is where the placeholder bromine atom is removed.

A detailed, step-by-step experimental workflow for a representative synthesis is provided below:

G cluster_0 Synthesis Workflow start Starting Material: Substituted Pyridine step1 Step 1: Functionalization of Pyridine Ring start->step1 Reagents & Conditions step2 Step 2: Introduction of Pyrrole Precursor via Cross-Coupling step1->step2 Intermediate 1 step3 Step 3: Reductive Cyclization step2->step3 Intermediate 2 product Final Product: This compound step3->product Final Purification

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Characterization

A thorough understanding of the spectroscopic and physicochemical properties of this compound is essential for its application in drug design and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nitrogen atoms in the heterocyclic rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ will show multiple sharp bands due to the C=C and C=N stretching vibrations of the fused aromatic rings.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Physicochemical Properties

The introduction of a nitrogen atom into the indole scaffold to form the azaindole core significantly impacts its physicochemical properties.

PropertyPredicted Value/ObservationRationale/Significance
pKa Weakly basicThe pyridine nitrogen has a lone pair of electrons that can be protonated.
logP Lower than the corresponding indoleThe nitrogen atom increases polarity, leading to improved aqueous solubility.[7][8]
Solubility Enhanced compared to indole analoguesThe hydrogen bonding capacity of the pyridine nitrogen improves solubility in polar solvents.[7]
Melting Point Solid at room temperatureCrystalline solid.

Reactivity of the 4-Azaindole Core

The reactivity of this compound is a product of the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution

Electrophilic attack preferentially occurs on the electron-rich pyrrole ring, primarily at the C3 position, analogous to the reactivity of indole.

G cluster_0 Electrophilic Substitution start This compound reaction Electrophile (E+) -> product 3-Substituted Product reaction->product Major Product

Caption: Regioselectivity of electrophilic substitution on the 4-azaindole nucleus.

Nucleophilic Substitution

The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when activated with a leaving group. This allows for functionalization at positions on the six-membered ring.

Applications in Drug Development

The 4-azaindole scaffold is a "privileged structure" in medicinal chemistry, largely due to its ability to mimic the purine core of ATP and interact with the hinge region of kinases. The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor.

Kinase Inhibition:

Derivatives of 4-azaindole have been extensively explored as inhibitors of various kinases implicated in cancer and other diseases. The 7-methyl-4-azaindole core provides a solid foundation for the development of potent and selective kinase inhibitors. The methyl group can provide beneficial steric interactions and improve metabolic stability.

Other Therapeutic Areas:

The unique properties of the 4-azaindole scaffold have also led to its investigation in other therapeutic areas, including the development of agents for neurological disorders and infectious diseases.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a versatile and valuable building block in drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key biological interactions have solidified its importance in medicinal chemistry. This guide provides a foundational understanding of this important molecule, intended to support researchers and scientists in their efforts to develop novel and effective therapeutics.

References

  • Grygorenko, O. O., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters, 59(38), 3451-3454.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole.
  • ResearchGate. The known syntheses of 7-methyl-4-azaindole (6).
  • Gudmundsson, K. S., et al. (2017). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 8(12), 1236-1238.
  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3745-3749.
  • Collot, M., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(20), 8265-8273.
  • Duan, W., et al. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules, 27(1), 123.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Li, Y., et al. (2014). Synthesis of Azaindoles. Chinese Journal of Chemistry, 32(10), 969-980.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • PubChemLite. This compound.
  • ChemScene. 357263-42-4 | this compound.
  • Capot Chemical. Specifications of this compound.
  • PharmaBlock. (2021). Azaindoles in Medicinal Chemistry.
  • Chemcia Scientific, LLC.
  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • BenchChem. An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2021).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • MDPI.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine.

Sources

Structure of 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the 4-azaindole scaffold, this molecule serves as a crucial building block for the development of novel therapeutics. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties that distinguish it from its indole counterpart, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] This document will delve into the core molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization of this compound. Furthermore, it will explore its application as a privileged scaffold in modern drug design, particularly in the context of kinase inhibition, providing researchers and drug development professionals with foundational knowledge and practical insights.

Core Molecular Structure and Isomerism

Nomenclature and Identification
  • Systematic Name: this compound

  • Common Name: 7-Methyl-4-azaindole

  • CAS Number: 357263-42-4[3]

  • Molecular Formula: C₈H₈N₂[3]

  • Molecular Weight: 132.16 g/mol [3]

The core of the molecule is a fused bicyclic system where a pyrrole ring is joined to a pyridine ring. The numbering of the atoms and the placement of the methyl group are critical for its identity and reactivity.

Detailed Structural Analysis

The structure of this compound is characterized by the fusion of the pyrrole and pyridine rings between carbon 3a and 7a. The methyl group is substituted at position 7 on the pyridine ring. The nitrogen atom at position 4 is a key feature, acting as a hydrogen bond acceptor and significantly influencing the electron distribution across the aromatic system. This contrasts with the indole nucleus, which only possesses a hydrogen bond donor in the pyrrole ring.[1]

Structure of this compound.
The Importance of Isomerism: A Comparison with 7-Azaindole

Pyrrolopyridines exist in several isomeric forms depending on the position of the nitrogen atom in the pyridine ring. This compound is a 4-azaindole derivative. Its most frequently studied isomer in medicinal chemistry is 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The position of the nitrogen atom dramatically alters the molecule's electronic properties and its ability to interact with biological targets. For instance, the 7-azaindole scaffold is renowned for its ability to form two hydrogen bonds with the hinge region of many protein kinases, a feat that contributes to its status as a "privileged" scaffold in drug discovery.[1][2] The 4-azaindole scaffold offers a different vector for hydrogen bonding, potentially enabling selective targeting of different proteins or binding pockets.

Physicochemical Properties

The calculated physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). These parameters suggest good potential for oral bioavailability according to Lipinski's Rule of Five.

PropertyValueSourceSignificance in Drug Development
Molecular FormulaC₈H₈N₂[3]Defines the elemental composition and molecular weight.
Molecular Weight132.16 g/mol [3]Influences diffusion and transport across membranes (<500 is favorable).
LogP1.87[3]Indicates lipophilicity; affects solubility and membrane permeability.
Topological Polar Surface Area (TPSA)28.68 Ų[3]Predicts transport properties; a lower value correlates with better cell permeability.
Hydrogen Bond Donors1[3]The N-H group of the pyrrole ring. Crucial for target binding.
Hydrogen Bond Acceptors1[3]The nitrogen at position 4 of the pyridine ring. Key for specific interactions.
Rotatable Bonds0[3]A rigid core reduces the entropic penalty upon binding to a target.

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The synthesis of substituted pyrrolopyridines can be approached from either pyridine or pyrrole precursors.[4] Common methods include modifications of classical indole syntheses, such as the Fischer, Reissert, and Madelung syntheses, adapted for the pyridine ring system.[4][5] Modern approaches frequently employ palladium-catalyzed cross-coupling reactions to build the bicyclic system or to functionalize a pre-existing azaindole core.[5][6]

Detailed Experimental Protocol: A Plausible Route

This protocol describes a plausible multi-step synthesis for this compound, adapted from methodologies reported for analogous heterocyclic systems.[6] The strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor.

Step 1: Nitration of 2-Amino-4-methylpyridine

  • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.

    • Causality: The amino group directs the electrophilic nitration to the ortho position (C3), while the acidic medium is required to generate the nitronium ion (NO₂⁺) electrophile.

Step 2: Reductive Cyclization to form the Pyrrole Ring

  • Dissolve 2-amino-4-methyl-3-nitropyridine (1.0 eq) and diethyl oxalate (1.2 eq) in ethanol.

  • Add sodium ethoxide (2.5 eq) portion-wise and heat the mixture to reflux for 8 hours.

  • Cool the reaction, add a reducing agent such as iron powder (4.0 eq) followed by acetic acid, and reflux for an additional 4 hours. This step accomplishes both the cyclization and reduction of the nitro group in a cascade fashion.

  • After cooling, filter the mixture through celite to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

    • Causality: The reaction between the amino group and one ester of diethyl oxalate, followed by an intramolecular condensation with the activated methyl group of the adjacent nitro group (a variation of the Reissert synthesis), forms the pyrrole ring. The subsequent reduction of the nitro group is necessary for the final aromatization step.

Synthesis Workflow Diagram

G A 2-Amino-4-methylpyridine (Starting Material) B Step 1: Nitration (HNO₃, H₂SO₄) A->B C 2-Amino-4-methyl-3-nitropyridine (Intermediate) B->C D Step 2: Reductive Cyclization (Diethyl oxalate, NaOEt, Fe/AcOH) C->D F Purification (Column Chromatography) D->F E This compound (Final Product) F->E

Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HH1 (N-H)The acidic pyrrole proton is typically broad and downfield.
~8.2d1HH5Proton on the pyridine ring adjacent to N4.
~7.5t1HH3Pyrrole proton, coupled to H2.
~7.0d1HH6Pyridine proton, coupled to H5.
~6.5t1HH2Pyrrole proton, coupled to H3.
~2.5s3H-CH₃Methyl group protons appear as a singlet in the aliphatic region.
Predicted ¹³C NMR Spectroscopy

The carbon spectrum will reflect the nine unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~149C7a
~147C5
~145C7
~129C3a
~125C3
~118C6
~101C2
~18-CH₃
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR: Key vibrational bands are expected for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹), and C-H bending of the methyl group (~1375 cm⁻¹).

  • MS: The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z = 132.

Applications in Drug Discovery and Medicinal Chemistry

The 4-Azaindole Scaffold as a Privileged Bioisostere

Azaindoles are considered bioisosteres of indoles and purines, allowing them to mimic these crucial biological motifs while offering distinct advantages.[2][8] The introduction of a nitrogen atom into the benzene portion of the indole scaffold can modulate physicochemical properties like solubility and pKa, alter metabolic pathways, and introduce new hydrogen bonding capabilities, potentially enhancing target affinity and selectivity.[8] These modifications can also create novel intellectual property space for drug candidates.[2]

Role as a Kinase Inhibitor Scaffold

The azaindole scaffold is a cornerstone of modern kinase inhibitor design.[1][9] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The 7-azaindole scaffold is particularly effective at forming hydrogen bonds with the "hinge" region of the kinase, which is crucial for anchoring the inhibitor.[1][10] While the 4-azaindole core of this compound presents a different geometry, it retains the essential pharmacophoric features—a hydrogen bond donor (N1-H) and an acceptor (N4)—making it a highly attractive framework for developing novel kinase inhibitors targeting different kinase families or conformational states.

Visualization of a Targeted Signaling Pathway

Derivatives of the pyrrolopyridine scaffold are often designed to inhibit key nodes in signaling pathways like the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RAF inhibits

Sources

An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific isomer, 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a key building block for the development of targeted therapeutics. We will delve into its chemical synthesis, spectroscopic characterization, and its emerging role as a potent modulator of various protein kinases implicated in oncology and inflammatory diseases. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel drug candidates.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a family of six isomeric structures known as pyrrolopyridines or azaindoles. These heterocycles are of immense interest in drug discovery due to their ability to mimic the indole nucleus of tryptophan, a key amino acid in numerous biological recognition processes. This bioisosteric relationship allows pyrrolopyridine derivatives to interact with a wide range of biological targets, including enzymes and receptors.

Notably, the pyrrolopyridine core is present in several FDA-approved drugs, such as the anticancer agents Vemurafenib and Pexidartinib, highlighting its clinical significance.[1] The strategic placement of the nitrogen atom within the pyridine ring modulates the electronic properties and hydrogen bonding capabilities of the scaffold, enabling fine-tuning of target affinity and selectivity. This compound, the focus of this guide, offers a unique substitution pattern that has been explored for the development of potent and selective kinase inhibitors.

Physicochemical Properties and IUPAC Nomenclature

The formal IUPAC name for the topic of this guide is This compound . It is crucial to use the correct nomenclature to avoid ambiguity with its various isomers.

PropertyValueSource
IUPAC Name This compound-
CAS Number 357263-42-4ChemScene
Molecular Formula C₈H₈N₂ChemScene
Molecular Weight 132.16 g/mol ChemScene

Below is a diagram illustrating the relationship between the parent pyrrolopyridine scaffold and the specific isomer discussed in this guide.

Caption: Relationship between the parent pyrrolopyridine scaffold and this compound.

Synthesis of this compound: A Plausible Experimental Protocol

While numerous methods exist for the synthesis of the pyrrolopyridine core, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Below is a detailed, step-by-step methodology for a plausible synthesis of this compound, based on established chemical principles for related analogues.[2]

Synthetic Strategy Overview

The proposed synthesis commences with a commercially available substituted pyridine, which is elaborated to introduce the necessary functionalities for the subsequent pyrrole ring formation. Key reactions in this sequence include nitration, reduction, and cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Amino-3-methylpyridine

  • Rationale: Introduction of a nitro group at the 4-position of the pyridine ring is the first step in constructing the pyrrole moiety. The amino group directs the nitration to the adjacent position.

  • Procedure:

    • To a cooled (0 °C) solution of 2-amino-3-methylpyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate, 2-amino-3-methyl-4-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group, which is a key functionality for the subsequent cyclization step.

  • Procedure:

    • Suspend 2-amino-3-methyl-4-nitropyridine in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diamino-3-methylpyridine, which can be used in the next step without further purification.

Step 3: Cyclization to Form the Pyrrole Ring

  • Rationale: The final step involves the condensation of the diamine with a suitable two-carbon synthon to form the pyrrole ring. A variety of reagents can be used for this purpose.

  • Procedure (using glyoxal):

    • Dissolve the crude 2,4-diamino-3-methylpyridine in a suitable solvent such as ethanol.

    • Add an aqueous solution of glyoxal (40% in water) and a catalytic amount of a mild acid (e.g., acetic acid).

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the key spectroscopic features based on the analysis of closely related compounds.[3]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HH1 (N-H, pyrrole)
~8.1d1HH5
~7.5d1HH6
~7.3t1HH3
~6.5t1HH2
~2.5s3H-CH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~148C7a
~145C7
~142C5
~128C3a
~125C3
~115C6
~100C2
~18-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (pyrrole)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methyl)
~1600-1450C=C and C=N stretching (aromatic rings)

Applications in Drug Development: A Focus on Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a valuable core for the design of potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, the natural substrate for kinases. The methyl group at the 7-position can provide additional van der Waals interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.

Derivatives of the closely related pyrrolopyridine isomers have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including:

  • FMS Kinase: Inhibitors of FMS kinase are being investigated for the treatment of various cancers and inflammatory disorders.[4]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is a key driver in many cancers, making it an attractive therapeutic target.[5][6]

  • Janus Kinase 3 (JAK3): Selective JAK3 inhibitors are of interest for the treatment of autoimmune diseases and organ transplant rejection.[7]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an emerging target in oncology, particularly for colorectal cancer.[8][9]

The this compound core serves as an excellent starting point for the development of novel kinase inhibitors through the exploration of substitutions at various positions of the bicyclic ring system.

Caption: Mechanism of action of this compound derivatives as kinase inhibitors.

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the amenability of the pyrrolopyridine scaffold to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of related compounds as potent kinase inhibitors underscores the promise of this particular isomer in the ongoing search for targeted therapies for cancer and other debilitating diseases. Future research in this area will likely focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad panel of kinases to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 363. [Link]

  • MySkinRecipes. (n.d.). This compound-3-carboxylic acid. Retrieved from [Link]

  • Abdel-Aal, E. R., Kim, Y., & Park, H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 118. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300056. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22356-22368. [Link]

  • Ohashi, T., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(10), 827-838. [Link]

  • Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(4), 2419-2428. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

Sources

The Biological Versatility of 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The 7-azaindole core, and specifically its pyrrolo[3,2-b]pyridine isomer, represents one such privileged structure. Its inherent ability to form crucial hydrogen bond interactions, mimicking the purine core of ATP, has positioned it as a valuable framework for the design of potent kinase inhibitors and other targeted agents. This guide delves into the biological activities associated with the 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals. While direct, extensive research on this specific methylated analog is emerging, this document synthesizes data from closely related derivatives to provide a robust understanding of its potential mechanisms of action, therapeutic applications, and the experimental methodologies required for its evaluation.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole moiety is a bioisostere of purine, a fundamental component of nucleic acids and ATP. This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active site of a wide array of protein kinases.[1] The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, anchoring the molecule within the kinase hinge region, a critical interaction for potent inhibition.[2] The pyrrolo[3,2-b]pyridine core, in particular, has been a fertile ground for the discovery of inhibitors targeting kinases implicated in oncology and inflammatory diseases.

Mechanism of Action: Targeting Key Signaling Cascades

Derivatives of the pyrrolopyridine scaffold have demonstrated inhibitory activity against several critical signaling pathways that are often dysregulated in cancer and other diseases. These include:

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[3] Pyrrolopyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream activation of Akt and mTOR and inducing apoptosis in cancer cells.[3][4]

  • FGFR Signaling: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[5][6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[5][6]

  • Other Kinase Targets: The versatility of the pyrrolopyridine scaffold has led to the development of inhibitors for a range of other kinases, including Monopolar Spindle 1 (MPS1), FMS kinase, and Glycogen Synthase Kinase 3 beta (GSK-3β), highlighting its broad therapeutic potential.[7][8][9]

Preclinical Evaluation: A Roadmap for Characterizing Biological Activity

A thorough preclinical evaluation is paramount to understanding the therapeutic potential of any new chemical entity. For this compound and its analogs, a multi-pronged approach is necessary to elucidate its mechanism of action and quantify its biological effects.

In Vitro Kinase Inhibition Assays

The primary and most direct method to assess the activity of a putative kinase inhibitor is through in vitro kinase assays. These assays quantify the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Representative Kinase Inhibitory Activities of Pyrrolopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[5][6]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[5][6]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR325[5][6]
1H-pyrrolo[3,2-c]pyridine derivativeMPS1< 1 (GI50)[7]
1H-pyrrolo[3,2-c]pyridine derivativeFMS30[8]
1H-pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22[9]
4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativePI3Kα113[4]
Cellular Activity: Assessing Cytotoxicity and Proliferation

Demonstrating that a compound can effectively kill cancer cells or inhibit their proliferation is a critical step in drug development. Cell-based assays provide a more physiologically relevant context than in vitro biochemical assays.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Plate cancer cells (e.g., HT29, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours.

    • Include a vehicle-only (e.g., DMSO) control.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Table 2: Representative Cytotoxic Activities of Pyrrolopyridine Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Pyridine derivativeHT29 (colorectal)2.243[10]
Pyridine derivativeHepG2 (liver)4.5[11]
1H-pyrrolo[3,2-c]pyridine derivativeOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[8]
1H-pyrrolo[3,2-c]pyridine derivativeHeLa (cervical), SGC-7901 (gastric), MCF-7 (breast)0.12 - 0.21[12]
Target Engagement and Downstream Signaling: Western Blot Analysis

To confirm that a compound is acting on its intended target within the cell and to investigate its effects on downstream signaling pathways, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins, including their phosphorylation status.

Experimental Protocol: Western Blot for PI3K Pathway Modulation

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3K by this compound blocks downstream signaling.

Structure-Activity Relationship (SAR) and the Role of the 7-Methyl Group

While extensive SAR studies on this compound are not yet widely published, we can infer potential effects based on related compounds. The addition of a methyl group at the 7-position of the pyridine ring can influence several key properties:

  • Potency and Selectivity: The methyl group can provide additional van der Waals interactions within the ATP-binding pocket of a kinase, potentially enhancing potency. It can also introduce steric hindrance that may disfavor binding to off-target kinases, thereby improving selectivity.

  • Metabolic Stability: Methyl groups can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the compound.

  • Solubility: The introduction of a lipophilic methyl group may decrease aqueous solubility, a factor that needs to be carefully balanced during lead optimization.

Diagram 2: Experimental Workflow for Biological Evaluation

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identified Potent Inhibitor Western_Blot Western Blot Analysis (Target Engagement & Pathway) Cell_Viability->Western_Blot Confirmed Cellular Activity PK_Studies Pharmacokinetic Studies (ADME) Western_Blot->PK_Studies Mechanism of Action Elucidated Efficacy_Models Xenograft/Disease Models (Efficacy) PK_Studies->Efficacy_Models Favorable PK Profile Compound This compound Compound->Kinase_Assay

Caption: A streamlined workflow for characterizing the biological activity of novel compounds.

Future Directions and Conclusion

The this compound scaffold holds significant promise as a foundation for the development of novel targeted therapies. The wealth of data on related pyrrolopyridine derivatives provides a strong rationale for its investigation as a kinase inhibitor with potential applications in oncology and beyond. This guide has outlined the key biological activities associated with this class of compounds and provided detailed experimental protocols for their evaluation. As research in this area continues, a more detailed understanding of the specific biological profile of this compound will undoubtedly emerge, paving the way for the development of next-generation therapeutics.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (URL not available)
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (URL not available)
  • Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL not available)
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • In vitro cell cytotoxicity: MTT assay results of compounds 7a−q against three cancer lines. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (URL not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[5][7][13]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). [Link]

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

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An In-depth Technical Guide to the Potential Mechanisms of Action of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methyl-1H-pyrrolo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. While the specific mechanism of action for the parent compound is not extensively delineated in publicly available literature, its derivatives have been shown to target a range of critical biological pathways implicated in various disease states. This guide synthesizes the current understanding of the pharmacological activities associated with the broader class of pyrrolo[3,2-b]pyridines, extrapolating potential mechanisms of action for the 7-methyl variant. We will delve into the known biological targets, the implicated signaling pathways, and the experimental methodologies crucial for elucidating the precise molecular interactions of this compound class. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolo[3,2-b]pyridine scaffold.

Introduction to the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic aromatic heterocycle that is isosteric to indole. This structural motif is of considerable interest in drug discovery due to its ability to mimic the indole nucleus found in many endogenous ligands and to serve as a versatile scaffold for interacting with a variety of biological targets. The fusion of a pyrrole ring to a pyridine ring imparts unique physicochemical properties, including hydrogen bonding capabilities and a specific spatial arrangement of nitrogen atoms, which can be exploited for targeted drug design. The addition of a methyl group at the 7-position, creating this compound, can further influence its metabolic stability, lipophilicity, and binding affinity to target proteins.

Pyrrolopyridines exist in several isomeric forms, with the pyrrolo[3,2-b]pyridine core being a key component in a number of compounds investigated for therapeutic potential.[1] Derivatives of this scaffold have been explored for a wide range of applications, including as kinase inhibitors, central nervous system (CNS) modulators, and anti-inflammatory agents.[2][3][4][5]

Postulated Mechanisms of Action Based on Derivative Studies

The mechanism of action of this compound can be inferred from the well-documented activities of its more complex derivatives. These studies provide a roadmap for investigating the parent compound's potential biological effects.

Modulation of Kinase Activity

A predominant area of investigation for pyrrolopyridine derivatives is in the realm of protein kinase inhibition. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[6][7][8] Abnormal FGFR signaling is implicated in various cancers. These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain of the receptor and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to decreased cell proliferation, migration, and survival, and can induce apoptosis in cancer cells.[6][8]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized in the design of CSF1R inhibitors.[9] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Inhibition of CSF1R is a therapeutic strategy for various inflammatory diseases and cancers where tumor-associated macrophages play a significant role.

  • Janus Kinase (JAK) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Janus kinases, particularly JAK3.[5] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, thereby regulating immune responses and hematopoiesis. Inhibition of JAK3 is a validated approach for the treatment of autoimmune diseases and organ transplant rejection.[5]

Potential Implication for this compound: The foundational structure of this compound likely provides the necessary core for interaction within the ATP-binding pocket of various kinases. The specific substitutions on the pyrrolopyridine ring in its derivatives determine the selectivity and potency for different kinases.

Neuromodulation in the Central Nervous System

The pyrrolo[3,2-b]pyridine core is also prevalent in compounds designed to modulate neuronal signaling.

  • GluN2B-Selective Negative Allosteric Modulation of NMDA Receptors: A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been disclosed as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity and has been implicated in various neurological and psychiatric disorders. GluN2B-selective NAMs offer a potential therapeutic avenue with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.[3]

  • 5-HT2A Receptor Agonism: The related pyrrolo[2,3-b]pyridine scaffold has been incorporated into agonists of the serotonin 5-HT2A receptor.[10][11] The 5-HT2A receptor is a key target for psychedelic drugs and is also implicated in the therapeutic effects of some antidepressants and antipsychotics. Biased agonism at this receptor, favoring specific downstream signaling pathways, is an area of active research for developing non-hallucinogenic therapeutics for psychiatric disorders.[10]

Potential Implication for this compound: The structural features of the pyrrolopyridine nucleus may allow it to interact with specific allosteric or orthosteric binding sites on neurotransmitter receptors. The methyl group could influence blood-brain barrier permeability and metabolic stability, making it a candidate for CNS-active compounds.

Anti-inflammatory and Immunomodulatory Effects

Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated potential in modulating inflammatory responses.

  • Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[4] PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP) in inflammatory and immune cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α. This mechanism is the basis for the therapeutic use of PDE4 inhibitors in inflammatory conditions like psoriasis and chronic obstructive pulmonary disease (COPD).[4]

Potential Implication for this compound: The core scaffold could serve as a starting point for the design of novel PDE4 inhibitors. Further functionalization would be necessary to achieve the desired potency and selectivity.

Disruption of Microtubule Dynamics

A distinct mechanism of action for certain pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[12]

  • Colchicine-Binding Site Inhibition: These derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.[12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.[12]

Potential Implication for this compound: While this activity was reported for a different isomer, the general planarity and hydrogen bonding capacity of the pyrrolopyridine scaffold could potentially allow for interactions with the colchicine binding site.

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Target Identification and Validation

A crucial first step is to identify the direct molecular targets of the compound.

  • Affinity-Based Proteomics: Techniques such as chemical proteomics, where the compound is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates, can identify potential binding partners.

  • Thermal Shift Assays (DSF): This method can be used to assess the direct binding of the compound to a purified protein by measuring changes in the protein's thermal stability upon ligand binding.

  • Isothermal Titration Calorimetry (ITC): ITC provides a quantitative measure of the binding affinity, stoichiometry, and thermodynamics of the interaction between the compound and its target protein.

In Vitro Mechanistic Assays

Once a putative target is identified, its functional modulation by the compound needs to be confirmed.

  • Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase or PDE), enzymatic assays should be performed to determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Receptor Binding Assays: For receptor targets, radioligand binding assays can be used to determine the binding affinity (Ki) of the compound.

  • Cell-Based Functional Assays: Cellular assays are essential to confirm that the compound's effect on the purified target translates to a functional response in a cellular context. Examples include:

    • Phosphorylation assays (for kinase targets): Western blotting or ELISA to measure the phosphorylation status of downstream substrates.

    • cAMP measurement assays (for PDE targets): Immunoassays to quantify intracellular cAMP levels.

    • Calcium flux assays (for ion channel or GPCR targets): Using fluorescent calcium indicators to measure changes in intracellular calcium concentrations.

    • Cell proliferation and apoptosis assays (for anticancer targets): MTT or CellTiter-Glo assays for proliferation and Annexin V/PI staining for apoptosis.

Signaling Pathway Analysis

To understand the broader cellular consequences of target engagement, the downstream signaling pathways should be investigated.

  • Phospho-proteomics: Mass spectrometry-based proteomics can provide a global view of changes in protein phosphorylation upon compound treatment, revealing the affected signaling networks.

  • Gene Expression Profiling: Microarray or RNA-sequencing can identify changes in gene expression downstream of the modulated pathway.

Visualization of Potential Signaling Pathways

The following diagrams illustrate some of the key signaling pathways that could be modulated by derivatives of this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation PLCg PLCγ FGFR->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified FGFR signaling pathway, a potential target for pyrrolopyridine-based kinase inhibitors.

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Pyrrolopyridine Pyrrolo[3,2-b]pyridine Derivative (NAM) Pyrrolopyridine->NMDAR Allosteric Binding Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Leads To

Figure 2: Conceptual diagram of negative allosteric modulation of the NMDA receptor by a pyrrolopyridine derivative.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with significant potential for the development of novel therapeutics. While the precise mechanism of action of the parent compound remains to be fully elucidated, the extensive research on its derivatives points towards several key areas of biological activity, including kinase inhibition, neuromodulation, and anti-inflammatory effects. Future research should focus on the systematic evaluation of this compound and its simple derivatives to deconstruct the structure-activity relationships and identify its primary molecular targets. A thorough understanding of its mechanism of action will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

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An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The 7-azaindole, or 1H-pyrrolo[3,2-b]pyridine, core is a quintessential example of such a scaffold, particularly in the realm of protein kinase inhibition.[1][2][3] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of numerous clinical candidates and approved drugs. This guide provides an in-depth technical overview of 7-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives and their analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, explore the intricate structure-activity relationships, and provide practical, field-proven insights to empower your drug discovery programs.

The this compound Core: A Strategic Choice

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This seemingly minor change has profound implications for the molecule's properties. The pyridine nitrogen introduces a hydrogen bond acceptor, which, in concert with the pyrrole N-H hydrogen bond donor, allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases.[4][5] This interaction is a critical anchor for many ATP-competitive kinase inhibitors.

The introduction of a methyl group at the 7-position of the pyridine ring can offer several advantages in drug design:

  • Improved Metabolic Stability: The methyl group can block potential sites of oxidative metabolism, potentially leading to a more favorable pharmacokinetic profile.

  • Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can influence its cell permeability and oral absorption.

  • Fine-tuning of Basicity: The methyl group can subtly modulate the pKa of the pyridine nitrogen, which can impact its interaction with the target protein and its overall physicochemical properties.

These strategic advantages underscore the importance of exploring the this compound scaffold in the development of novel therapeutics.

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the 7-azaindole ring system is a well-trodden path in organic synthesis, with several established methods.[6] However, the introduction of substituents, such as the 7-methyl group, requires careful planning and execution.

Established Synthetic Routes

Common strategies for the synthesis of the 7-azaindole core include the Fischer indole synthesis, the Madelung synthesis, and various palladium-catalyzed cross-coupling reactions.[6] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Representative Synthetic Protocol: A Practical Approach

Below is a representative, step-by-step protocol for the synthesis of a substituted 7-azaindole derivative, adapted from methodologies reported in the literature. This protocol is designed to be a self-validating system, with clear steps and considerations.

Protocol: Synthesis of a 4-substituted-7-methyl-1H-pyrrolo[3,2-b]pyridine derivative

  • Starting Material: 2-amino-4-methylpyridine.

  • Step 1: Introduction of the Pyrrole Ring Precursor.

    • React 2-amino-4-methylpyridine with an appropriate α-halo-ketone or aldehyde to form the corresponding imine or enamine intermediate.

    • Rationale: This step sets the stage for the subsequent cyclization to form the pyrrole ring. The choice of the α-halo-carbonyl compound will determine the substitution at the 2- and 3-positions of the final product.

  • Step 2: Cyclization to form the 7-azaindole core.

    • Induce cyclization of the intermediate from Step 1, often under basic or acidic conditions, to form the this compound core.

    • Rationale: This is the key ring-forming step. Reaction conditions should be optimized to maximize the yield of the desired isomer.

  • Step 3: Functionalization of the 4-position.

    • If the 4-position is not already substituted, it can be functionalized through various methods, such as halogenation followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction.

    • Rationale: The 4-position is a common site for introducing substituents that can modulate the biological activity and selectivity of the final compound.

  • Step 4: Purification and Characterization.

    • Purify the final product using column chromatography or recrystallization.

    • Characterize the compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Experimental Workflow for Synthesis

G start 2-amino-4-methylpyridine step1 Reaction with α-halo-ketone/aldehyde start->step1 step2 Cyclization (Base or Acid) step1->step2 Formation of imine/ enamine intermediate step3 Functionalization (e.g., Cross-coupling) step2->step3 Formation of 7-azaindole core end Purified 4-substituted- This compound step3->end Introduction of pharmacophore at C4

Caption: A generalized workflow for the synthesis of 4-substituted this compound derivatives.

Biological Applications and Mechanism of Action

Derivatives of the 7-azaindole scaffold have demonstrated a broad spectrum of biological activities, with a particular emphasis on their role as kinase inhibitors in oncology and inflammatory diseases.[1][2]

Kinase Inhibition: A Privileged Interaction

The 7-azaindole core is a well-established hinge-binding motif for a multitude of protein kinases.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, forming a stable bidentate interaction with the kinase hinge region. This anchoring allows for the exploration of various substituents at other positions of the scaffold to achieve potency and selectivity against specific kinases.

Key Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Several 7-azaindole derivatives have been developed as potent inhibitors of FGFRs, which are often dysregulated in various cancers.[7]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and 7-azaindole-based inhibitors have shown promise in targeting this pathway.

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of inflammatory diseases, and the 7-azaindole scaffold has been successfully employed in the design of potent and selective JAK inhibitors.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibition of CSF1R is a promising strategy in immuno-oncology, and pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against this target.[8]

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives are a direct consequence of their ability to modulate key cellular signaling pathways.

FGFR Signaling Pathway

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling cascade by a this compound derivative.[4][9][10][11][12]

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor This compound Derivative Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Targeting the PI3K/AKT/mTOR signaling pathway with a this compound derivative.[13][14][15][16][17]

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The optimization of 7-azaindole derivatives into clinical candidates is a testament to the power of systematic SAR studies. The following tables summarize key quantitative data for pyrrolopyridine analogs, providing a foundation for rational drug design.

Table 1: SAR of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Compound IDR Group (Position 1)R' Group (Position 4)FMS Kinase IC50 (nM)Antiproliferative IC50 (µM)Reference
1e H4-fluorobenzamido60ND[18]
1r H4-(morpholinomethyl)benzamido300.15 - 1.78[18]
KIST101029 H4-(4-methylpiperazin-1-yl)benzamido960.21 - 1.54[18]
ND: Not Determined

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

| Compound ID | R Group (Position 5) | R' Group (Position 3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | H | 3-methoxyphenyl | 1900 | ND | ND |[7] | | 4h | CF3 | 3,5-dimethoxyphenyl | 7 | 9 | 25 |[7] | ND: Not Determined

Field-Proven Insights from SAR:

  • The 4-position is key for selectivity: Modifications at the 4-position of the pyrrolopyridine ring have a significant impact on kinase selectivity. Bulky and extended substituents in this region can interact with the solvent-exposed front pocket of the ATP-binding site, allowing for fine-tuning of the inhibitor's profile.

  • The 5-position influences potency: As seen in the FGFR inhibitor data, the introduction of a trifluoromethyl group at the 5-position can dramatically increase potency, likely through favorable interactions with the back pocket of the kinase.

  • The pyrrole N-H is crucial: N-methylation of the pyrrole nitrogen often leads to a significant loss of activity, highlighting the importance of this hydrogen bond donor for hinge binding.[19]

Key Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The reliability of any drug discovery program hinges on the robustness of its experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase of interest.

  • Materials:

    • Kinase of interest (e.g., FGFR1, PI3Kα)

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

    • Test compound (this compound derivative)

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, Eu-labeled antibody, and test compound to the microplate wells.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium to be reached.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate for another specified period (e.g., 60 minutes) at room temperature.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: Include positive and negative controls (e.g., a known inhibitor and DMSO vehicle) in each assay plate to ensure the validity of the results.

Workflow for Kinase Inhibition Assay

start Prepare serial dilutions of test compound step1 Add kinase, antibody, and compound to plate start->step1 step2 Incubate (60 min) step1->step2 step3 Add tracer step2->step3 step4 Incubate (60 min) step3->step4 step5 Read TR-FRET signal step4->step5 end Calculate IC50 step5->end

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of test compounds.

Pharmacokinetics and ADME Considerations

A potent inhibitor is of little therapeutic value if it does not possess favorable pharmacokinetic properties. The 7-azaindole scaffold has been shown to be amenable to modifications that improve its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Key ADME Parameters to Consider:

  • Solubility: The introduction of polar groups or the modulation of pKa can improve aqueous solubility.

  • Permeability: The lipophilicity of the molecule, often measured as logP or logD, is a key determinant of its ability to cross cell membranes.

  • Metabolic Stability: As mentioned earlier, strategic methylation or fluorination can block sites of metabolism by cytochrome P450 enzymes.

  • Oral Bioavailability: A combination of good solubility, permeability, and metabolic stability is required for high oral bioavailability.

Systematic evaluation of these parameters is crucial for the successful development of orally active drugs based on the this compound scaffold.

Future Directions and Concluding Remarks

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. Future research in this area will likely focus on:

  • Developing more selective inhibitors: As our understanding of kinome-wide selectivity grows, so too will our ability to design inhibitors that target specific kinases with minimal off-target effects.

  • Exploring novel therapeutic areas: While oncology and inflammation have been the primary focus, the versatility of the 7-azaindole scaffold suggests its potential in other disease areas, such as neurodegenerative and infectious diseases.[7]

  • Leveraging computational tools: In silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of next-generation inhibitors.

References

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7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-pyrrolo[3,2-b]pyridine, a methylated derivative of the 7-azaindole scaffold, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, render it a versatile pharmacophore capable of engaging a wide array of biological targets. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, and burgeoning role in the development of targeted therapeutics. Particular emphasis is placed on its application as a key building block in the design of kinase inhibitors, showcasing its ability to form critical hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Through a detailed exploration of structure-activity relationships and case studies of prominent drug candidates, this document aims to equip researchers with the foundational knowledge and field-proven insights necessary to leverage this privileged scaffold in their own drug discovery endeavors.

Introduction: The Rise of a Privileged Heterocycle

The fusion of a pyrrole and a pyridine ring gives rise to the azaindole scaffold, a class of heterocyclic compounds that has garnered significant attention in drug discovery. Among the various isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are the most frequently utilized in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring modulates the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and improved physicochemical properties compared to their indole counterparts.

This compound, the focus of this guide, introduces a methyl group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core (a 6-azaindole). While less common than the 7-azaindole isomer, this scaffold presents unique opportunities for molecular design, influencing solubility, metabolic stability, and target engagement. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.

This guide will navigate the key aspects of this compound, from its chemical synthesis to its profound impact on the development of novel therapeutics.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the this compound core can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors. The choice of strategy depends on the desired substitution pattern and overall synthetic efficiency.

Representative Synthetic Scheme

A common approach involves the construction of the pyrrole ring onto a pre-existing substituted pyridine. The following scheme illustrates a generalized pathway for the synthesis of this compound derivatives.

G cluster_0 Synthetic Pathway Start Substituted Pyridine Step1 Nitration Start->Step1 e.g., HNO3/H2SO4 Step2 Reduction Step1->Step2 e.g., Fe/AcOH Step3 Cyclization Step2->Step3 e.g., Batcho-Leimgruber Product This compound Derivative Step3->Product G cluster_0 Kinase Hinge Binding cluster_1 Hydrogen Bonds Scaffold 7-Azaindole Scaffold Pyrrole_NH Pyrrole N-H (Donor) Pyridine_N Pyridine N (Acceptor) Hinge Kinase Hinge Region (e.g., Alanine) Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Pyrrole_NH->Hinge_CO Pyridine_N->Hinge_NH G cluster_0 SAR Hotspots Core This compound Core N1 N1 Position (Pyrrole Nitrogen) Core->N1 Modulates PK/PD C3 C3 Position Core->C3 Affects Potency & Selectivity Pyridine_Ring Pyridine Ring Positions Core->Pyridine_Ring Fine-tunes Properties

An In-depth Technical Guide to the Spectroscopic Data of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 7-Methyl-1H-pyrrolo[3,2-b]pyridine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles, data from analogous structures, and predictive algorithms to offer a robust and scientifically grounded interpretation of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel N-heterocyclic compounds.

Molecular Structure and Atom Numbering

This compound, with the chemical formula C₈H₈N₂ and a molecular weight of 132.16 g/mol , is a fused bicyclic heteroaromatic system.[1][2] The structure consists of a pyrrole ring fused to a pyridine ring. The numbering of the atoms is crucial for the unambiguous assignment of spectroscopic signals. The standard IUPAC numbering for the pyrrolo[3,2-b]pyridine core is utilized throughout this guide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6 transfer Transfer to a 5 mm NMR tube dissolve->transfer spectrometer Use a 400-600 MHz NMR spectrometer transfer->spectrometer H1_acq Acquire ¹H NMR spectrum spectrometer->H1_acq C13_acq Acquire ¹³C NMR spectrum spectrometer->C13_acq fourier Fourier Transform H1_acq->fourier C13_acq->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Referencing to TMS (0 ppm) baseline->reference integration Integration of ¹H signals reference->integration multiplicity Analysis of multiplicity and coupling constants integration->multiplicity assignment Assignment of all ¹H and ¹³C signals multiplicity->assignment

Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry Data Acquisition
  • Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are based on sound chemical principles and analysis of structurally related compounds. These data serve as a valuable reference for the identification and characterization of this molecule and can guide the experimental work of researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and similar N-heterocyclic compounds.

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An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

7-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, often referred to as azaindoles. Specifically, it is a derivative of 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole. Pyrrolopyridines are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and their ability to serve as bioisosteres for endogenous structures like purines and indoles.[1] This structural mimicry, combined with unique electronic and hydrogen-bonding properties, makes them highly valuable scaffolds, particularly in the design of kinase inhibitors for oncology and inflammatory diseases.[2][3][4]

The addition of a nitrogen atom to the indole core significantly modulates physicochemical properties such as solubility and hydrogen bonding capacity, which can translate to improved binding affinity and pharmacokinetic profiles.[1] The methyl group on the pyridine ring of this compound further refines these characteristics, influencing metabolic stability and target engagement.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this important molecular scaffold.

Core Molecular and Structural Attributes

A precise understanding of the fundamental molecular identity is the foundation of all subsequent physicochemical analysis.

AttributeValueSource
IUPAC Name This compoundChemScene
Synonyms 1H-Pyrrolo[3,2-b]pyridine,7-methyl-(9CI)ChemScene[5]
CAS Number 357263-42-4ChemScene, Capot Chemical[5][6]
Molecular Formula C₈H₈N₂ChemScene, Capot Chemical[5][6]
Molecular Weight 132.16 g/mol Capot Chemical[6]

Chemical Structure: Chemical structure of this compound

Computed Properties for Early-Stage Drug Discovery

In silico predictions are vital in modern drug discovery for forecasting a compound's drug-like properties, thereby guiding synthetic efforts and prioritizing candidates for biological screening. The following parameters for this compound have been computationally derived.

Computed PropertyValueImplication in Drug Development
LogP (Octanol/Water Partition Coeff.) 1.871Indicates balanced lipophilicity, suggesting good potential for cell membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 28.68 ŲThis low TPSA value is strongly correlated with excellent cell permeability and potential for oral bioavailability.
Hydrogen Bond Acceptors 1The pyridine nitrogen serves as a key hydrogen bond acceptor, crucial for specific interactions with biological targets like the hinge region of kinases.[1][2]
Hydrogen Bond Donors 1The pyrrole N-H group acts as a hydrogen bond donor, providing another point of interaction for target binding.
Rotatable Bonds 0The rigid, planar structure reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

Data sourced from ChemScene.[5]

Experimental Characterization of Physicochemical Properties

While computational models provide valuable guidance, empirical determination of physicochemical properties is the gold standard for accurate compound characterization. The following sections detail the importance of key properties and provide robust protocols for their measurement.

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range is characteristic of a pure crystalline solid.

Status: An experimental melting point for this compound is not prominently available in the reviewed literature. For context, the parent compound, 1H-pyrrolo[3,2-b]pyridine, has a reported melting point of 128°C.[7]

DSC is the preferred method for its high precision and the additional information it provides on thermal events like phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation, which can occur with aromatic compounds. Place an empty, sealed pan on the reference sensor.

    • Causality: The hermetic seal ensures that the measured heat flow corresponds to the melting transition, not mass loss from sublimation. The reference pan corrects for any thermal gradients in the instrument.

  • Instrument Setup:

    • Temperature Program: Equilibrate the system at 25°C. Ramp the temperature from 25°C to 200°C at a rate of 10°C/min.

    • Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be integrated to calculate the enthalpy of fusion (ΔHfus).

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 1-3 mg of Sample start->weigh pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load program Run Temp Program (10°C/min under N2) load->program detect Detect Heat Flow program->detect analyze Analyze Thermogram detect->analyze end Report Onset Temp (Melting Point) analyze->end

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development. Based on its LogP of 1.87, this compound is expected to have moderate to low aqueous solubility.

This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often relevant to the initial dissolution process in the gastrointestinal tract.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate. Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.

    • Causality: Keeping the final DMSO concentration low is critical, as higher concentrations can artificially inflate solubility measurements.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well UV plate. Measure the absorbance at the compound's λmax using a plate reader.

  • Concentration Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its absorbance to a standard curve prepared in a 1:1 mixture of PBS and DMSO (to avoid precipitation in the standards). The highest concentration that remains in solution is the kinetic solubility.

solubility_workflow start Prepare 10 mM Stock in DMSO dispense Dispense Stock into 96-well Plate start->dispense add_buffer Add PBS (pH 7.4) to achieve final conc. dispense->add_buffer incubate Shake for 2 hours at Room Temp add_buffer->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge transfer Transfer Supernatant to UV Plate centrifuge->transfer read Measure Absorbance at λmax transfer->read calculate Calculate Solubility vs. Standard Curve read->calculate pka_workflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis prep Prepare 0.01 M Sample Solution cal Calibrate pH Electrode prep->cal setup Assemble Titrator under N2 cal->setup titrate_base Titrate with 0.1 M KOH setup->titrate_base titrate_acid Titrate with 0.1 M HCl setup->titrate_acid plot Plot pH vs. Titrant Volume titrate_base->plot titrate_acid->plot derivative Calculate First Derivative plot->derivative report Determine pKa at Half-Equivalence Point derivative->report

Caption: Workflow for pKa Determination by Potentiometric Titration.

Synthesis, Handling, and Storage

Synthesis: The synthesis of azaindole scaffolds can be challenging compared to standard indole chemistry. Methods such as the Bartoli or Batcho-Leimgruber reactions are often employed for the parent ring systems. [1]Specific synthetic routes to substituted pyrrolopyridines may start from either pyridine or pyrrole precursors. [8] Handling and Storage: Based on supplier recommendations, this compound should be handled in a well-ventilated area using appropriate personal protective equipment. For long-term stability, the compound should be stored in a tightly sealed container at refrigerated temperatures (0-4°C). [5][9]

Conclusion

This compound embodies the key features of a promising scaffold for modern drug discovery. Its physicochemical profile—characterized by balanced lipophilicity, low polar surface area, and specific hydrogen bonding capabilities—makes it an attractive starting point for developing potent and selective modulators of biological targets, especially protein kinases. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its future analogues, ensuring that development decisions are based on high-quality, empirical data. A thorough understanding and application of these principles are essential for translating the potential of this privileged scaffold into next-generation therapeutics.

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An In-depth Technical Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine and its Congeners as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1H-pyrrolo[3,2-b]pyridine scaffold, with a focus on its potential as a kinase inhibitor. While specific data on the 7-methyl derivative is emerging, this document synthesizes current knowledge on the broader class of pyrrolo[3,2-b]pyridines and the closely related, well-validated 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold to offer a scientifically grounded perspective for researchers in kinase inhibitor discovery.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key strategy in designing these inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding interactions of the native ATP ligand.

Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a "kinase privileged fragment."[1][2][3] Its structure features a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N) that form a bidentate hydrogen bond with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1] This has led to the successful development of FDA-approved drugs like Vemurafenib, a BRAF kinase inhibitor.[1][3]

The isomeric 1H-pyrrolo[3,2-b]pyridine core, while less explored, presents a compelling alternative scaffold for kinase inhibitor design. Its unique arrangement of nitrogen atoms offers different structural and electronic properties that can be exploited to achieve novel selectivity and potency profiles against various kinase targets. This guide will delve into the synthesis, potential mechanisms, and evaluation of this promising scaffold.

Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

The synthesis of substituted pyrrolopyridines can be approached from either pyrrole or pyridine precursors.[4] A common strategy for creating the 1H-pyrrolo[3,2-b]pyridine scaffold involves the construction of the pyrrole ring onto a pre-existing pyridine structure. While a specific documented synthesis for 7-Methyl-1H-pyrrolo[3,2-b]pyridine is not extensively published in readily available literature, a general synthetic pathway can be extrapolated from related structures.

A representative synthetic approach is outlined below, starting from a substituted pyridine.[5]

Synthesis_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation (m-CPBA) C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Nitration (HNO3/H2SO4) D Key Vinyl Intermediate C->D Reaction with DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (Fe/AcOH) F Target Scaffold E->F Further Functionalization (e.g., Suzuki Coupling)

Caption: General synthetic workflow for a pyrrolopyridine scaffold.

This multi-step synthesis allows for the introduction of various substituents on the pyridine ring, which is crucial for tuning the pharmacological properties of the final compound. For instance, a bromine atom can be introduced to serve as a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to build molecular complexity and explore structure-activity relationships (SAR).[5]

Mechanism of Action: Targeting the Kinase Hinge

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) are well-documented as Type I ATP-competitive inhibitors.[6] They function by occupying the ATP binding site and forming key hydrogen bonds with the hinge region of the kinase.[1][6] Given the structural similarity, it is hypothesized that 1H-pyrrolo[3,2-b]pyridine derivatives act through a similar mechanism.

The pyrrole N-H group can act as a hydrogen bond donor, while one of the pyridine nitrogen atoms can act as a hydrogen bond acceptor, anchoring the molecule to the kinase's hinge region. The specific binding mode may differ from the classic 7-azaindole interaction, potentially offering a route to inhibit kinases that are resistant to existing drugs or to achieve greater selectivity.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Signaling cluster_1 Inhibition by Pyrrolo[3,2-b]pyridine Kinase_active Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase_active->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_active Substrate Substrate Protein Substrate->Kinase_active Cell_Signal Downstream Signaling Phospho_Substrate->Cell_Signal Kinase_inactive Inactive Kinase No_Signal Signaling Blocked Kinase_inactive->No_Signal Inhibitor This compound Inhibitor->Kinase_inactive Binds to ATP Pocket Assay_Workflow A Prepare Compound Dilutions B Set up Kinase Reaction (Kinase + Substrate + Compound) A->B C Initiate with ATP B->C D Incubate (60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 value.

Data Presentation: Representative Kinase Selectivity Panel

A crucial step in characterizing a new kinase inhibitor is to assess its selectivity across a panel of kinases. This helps to identify the primary targets and potential off-target effects.

Kinase TargetThis compound (IC50, nM)Sorafenib (Reference, IC50, nM)
FMSData to be determined90
BRAFData to be determined6
VEGFR2Data to be determined90
EGFRData to be determined>10,000
PI3KαData to be determined>10,000

This table presents a template for displaying kinase profiling data. The IC50 values for the title compound are hypothetical and would need to be determined experimentally.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. Drawing on the wealth of knowledge from the isomeric 7-azaindole family, researchers can apply established principles of medicinal chemistry and pharmacology to unlock the potential of this core. Future work on this compound and its analogs should focus on:

  • Broad Kinase Profiling: Screening against a large panel of kinases to identify primary targets and selectivity.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of the compound bound to its target kinase(s) to elucidate the precise binding mode and guide further optimization.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer or inflammatory diseases.

By systematically applying these discovery and development principles, the 1H-pyrrolo[3,2-b]pyridine scaffold may yield the next generation of targeted therapies.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01859]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. [URL: https://www.chemicalbook.com/NewsInfo_5116.htm]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598734/]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/323389279_7-Azaindole_A_Versatile_Scaffold_for_Developing_Kinase_Inhibitors]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/7-Azaindole%3A-A-Versatile-Scaffold-for-Developing-Irie-Sawa/10714c679234b5c7774218985169a9159074d27d]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1509939]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6683]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00820]
  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/24436067/]
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28266267/]
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [URL: https://graz.pure.elsevier.com/en/publications/synthesis-of-substituted-1h-pyrrolo32-cpyridines-and-1h-pyrrolo2]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. CiteSeerX. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=d775988d89a95392d478a58a98a0d4c81a5a8785]
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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10814324/]
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  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/19897366/]
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8121041/]
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/343468087_Synthesis_and_Reactivity_of_7-Azaindole_1H-Pyrrolo23-bpyridine]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8259020/]

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Unlocking the Therapeutic Potential of 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold, the core of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its well-established role as a kinase inhibitor. We will delve into the rationale behind targeting specific kinase families, including ABL/SRC, PI3K, and FGFR, and provide detailed, field-proven protocols for target validation. Beyond kinases, this guide will also illuminate other promising avenues of investigation, including targets implicated in neurodegenerative diseases and other cancer-related pathways. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and practical, step-by-step methodologies to accelerate the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The 7-Azaindole Scaffold - A Versatile Hinge Binder

The 7-azaindole core, a bioisostere of indole, has emerged as a highly successful pharmacophore in modern drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a particularly effective "hinge-binding" motif for ATP-competitive kinase inhibitors[1][2]. The nitrogen atom at position 7 and the pyrrolic nitrogen create a bidentate hydrogen bond pattern that mimics the adenine portion of ATP, enabling potent and often selective inhibition of various kinases. This compound, as a representative of this class, holds significant therapeutic promise. This guide will systematically explore its potential molecular targets and provide the experimental frameworks necessary for their validation.

Primary Therapeutic Landscape: Kinase Inhibition

The vast majority of research on 7-azaindole derivatives points towards their potent activity as kinase inhibitors[1][2]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the 7-azaindole scaffold to effectively compete with ATP makes it an ideal starting point for the design of targeted kinase inhibitors.

Targeting Oncogenic Kinases: A Multi-pronged Approach

Derivatives of the 7-azaindole core have demonstrated inhibitory activity against a wide array of oncogenic kinases, suggesting that this compound could be developed as a multi-targeted kinase inhibitor or as a selective inhibitor for specific kinases involved in tumorigenesis and angiogenesis[3].

Several 7-azaindole derivatives have been identified as potent dual inhibitors of ABL and SRC kinases, which are key players in cancer cell proliferation, survival, and metastasis[3].

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Structurally novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating activity at both the molecular and cellular levels[4][5].

Aberrant FGFR signaling is a key driver in various cancers. The 7-azaindole scaffold has been successfully utilized to develop potent and selective FGFR inhibitors, highlighting another promising therapeutic avenue for this compound[6][7][8].

The versatility of the 7-azaindole scaffold extends to other important cancer-related kinases, including:

  • B-RAF: The FDA-approved drug Vemurafenib, a 7-azaindole derivative, targets the B-RAF V600E mutation in melanoma[1][9].

  • Cyclin-Dependent Kinase 9 (CDK9): This kinase is a critical regulator of transcription, and its inhibition is a promising strategy in oncology. 7-azaindole derivatives have been identified as potent CDK9 inhibitors.

  • Haspin Kinase: Another important target in oncology, with dual inhibitors of CDK9 and Haspin showing promise.

  • DEAD-box Helicase 3 (DDX3): This RNA helicase is implicated in tumorigenesis, and a novel 7-azaindole derivative has been shown to be a potent DDX3 inhibitor[10].

Experimental Workflow for Kinase Target Validation

A robust and systematic approach is crucial for validating kinases as targets for this compound. The following workflow outlines the key experimental stages, from initial biochemical screening to cellular activity assessment.

Kinase_Target_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models biochem_screening Primary Kinase Screen (Broad Panel) ic50_determination IC50 Determination (e.g., HTRF, Adapta) biochem_screening->ic50_determination Hit Identification selectivity_profiling Selectivity Profiling (Against Related Kinases) ic50_determination->selectivity_profiling Lead Characterization cell_viability Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) selectivity_profiling->cell_viability Transition to Cellular Models target_engagement Target Engagement (e.g., Western Blot for p-Substrate) cell_viability->target_engagement Confirmation of Cellular Activity downstream_signaling Downstream Signaling Analysis (Pathway-specific readouts) target_engagement->downstream_signaling Mechanism of Action xenograft_studies Xenograft Tumor Models downstream_signaling->xenograft_studies Preclinical Evaluation pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis xenograft_studies->pk_pd_analysis Efficacy and Exposure

Caption: Experimental workflow for kinase target validation.

Detailed Experimental Protocols

This protocol describes a generic HTRF assay for determining the IC50 value of this compound against a target kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. The phosphorylated product is detected by a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665. When the substrate is phosphorylated, FRET occurs between the europium and XL665, generating a signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant active target kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • HTRF detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • HTRF detection buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate. b. Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well. c. Initiate the reaction by adding 5 µL of a pre-mixed solution of the biotinylated substrate and ATP (at 2x the final concentration). d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding 5 µL of the HTRF detection buffer containing EDTA. b. Add 5 µL of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665). c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for europium and XL665.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Principle: Cancer cell lines with a constitutively active kinase pathway are treated with the compound. Inhibition of the target kinase will lead to a decrease in the phosphorylation of its direct downstream substrate, which can be detected by Western blotting using a phospho-specific antibody.

Materials:

  • Cancer cell line with known activation of the target kinase pathway.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (anti-phospho-substrate) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate or loading control.

Expanding the Horizon: Beyond Kinase Inhibition

While kinase inhibition is a dominant theme, the therapeutic potential of this compound is not limited to this target class. The 7-azaindole scaffold has shown promise in other areas, particularly in neurodegenerative diseases and as anticancer agents with diverse mechanisms of action.

Neurodegenerative Disorders

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Novel indole and 7-azaindole derivatives have been designed to prevent this pathological self-assembly of Aβ[11].

JNKs are implicated in neuronal apoptosis and inflammation, making them attractive targets for neurodegenerative disorders. 3,5-substituted 7-azaindole compounds have been developed as JNK inhibitors[12].

Modulation of NMDA receptors, specifically the GluN2B subunit, is a therapeutic strategy for various neurological conditions. 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective GluN2B negative allosteric modulators[13][14].

Novel Anticancer Mechanisms

Beyond direct kinase inhibition, 7-azaindole derivatives have demonstrated anticancer activity through various other mechanisms.

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest and apoptosis[15].

HDAC6 is involved in cell motility and protein quality control, and its inhibition is a promising approach in cancer therapy. 7-azaindole sulfonamides have shown anti-proliferative activity via selective inhibition of HDAC6[9].

PARP-1 is a key enzyme in DNA repair, and its inhibition is a successful strategy for treating cancers with specific DNA repair deficiencies. A 7-azaindole-1-carboxamide has demonstrated antitumor activity through PARP-1 inhibition[9].

Experimental Protocols for Non-Kinase Targets

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule that binds to microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • Temperature-controlled microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and controls in polymerization buffer.

  • Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the compound dilutions.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-heated to 37°C. Initiate polymerization by adding GTP.

  • Data Acquisition: Monitor the increase in fluorescence or absorbance at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence/absorbance against time. Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 of the compound for tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic potential of this compound can be further enhanced through systematic structural modifications. A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification:

  • Positions 1, 3, and 5 of the 7-azaindole ring are generally the most active sites for substitution[16].

  • Substituents at the 3-position have been shown to significantly impact potency and selectivity for various kinases[17].

  • Modifications at the 5-position can influence interactions with the solvent-exposed region of the ATP-binding pocket, affecting selectivity and physicochemical properties[3].

Caption: Key positions for SAR studies on the 7-azaindole scaffold.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various 7-azaindole derivatives against different therapeutic targets. This data provides a valuable reference for prioritizing target validation studies for this compound.

Compound ClassTargetIC50/ActivityReference
7-Azaindole derivativesABL/SRCPotent dual inhibitors[3]
7-Azaindole scaffold derivativesPI3KSubnanomolar to nanomolar IC50[4][5]
7-Azaindole derivativesFGFR4Selective covalent inhibitors[6]
7-Azaindole derivativesB-RAF V600E13 nM (PLX4720)[18]
7-Azaindole derivativesCDK9/CyclinTMicromolar to nanomolar IC50
7-Azaindole derivative (7-AID)DDX3IC50 of 12.69-16.96 µM in cells[10][19]
1H-pyrrolo[3,2-c]pyridine derivativesTubulin PolymerizationIC50 of 0.12-0.21 µM against cancer cells[15]
7-azaindole sulfonamideHDAC6Selective inhibition[9]
7-azaindole-1-carboxamidePARP-1Antitumor activity[9]

Conclusion and Future Directions

This compound, built upon the versatile 7-azaindole scaffold, represents a promising starting point for the development of novel therapeutics. Its well-documented activity as a kinase inhibitor, particularly against oncogenic kinases, provides a clear and compelling path for further investigation. The detailed experimental protocols and strategic workflows presented in this guide offer a robust framework for validating these targets and advancing lead compounds through the drug discovery pipeline.

Furthermore, the exploration of non-kinase targets, such as those involved in neurodegenerative diseases and alternative anticancer mechanisms, opens up exciting new avenues for therapeutic innovation. Future research should focus on a multipronged approach:

  • Comprehensive Kinase Profiling: A broad kinase panel screen will provide a comprehensive understanding of the selectivity profile of this compound and its derivatives.

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target proteins will enable rational design of more potent and selective inhibitors.

  • Exploration of Novel Targets: Systematic screening against a diverse range of biological targets will help to uncover novel mechanisms of action and expand the therapeutic potential of this privileged scaffold.

By integrating the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of next-generation medicines for a range of unmet medical needs.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ResearchGate. [Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

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Methodological & Application

Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The methylated analogue, this compound, serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Historically, the synthesis of substituted 4-azaindoles has been challenging. Classical methods such as the Fischer, Madelung, and Bartoli indole syntheses often provide low yields when applied to pyridine-based precursors. More contemporary approaches, including transition metal-catalyzed cross-coupling reactions like the Suzuki coupling, have been employed, but can involve multiple steps.[1] This application note details a scalable and efficient protocol for the synthesis of this compound, providing researchers with a reliable method to access this valuable compound.

Synthetic Strategy: An Overview

The presented protocol is based on a robust and scalable synthesis of 7-methyl-4-azaindole.[1][2][3] The key strategy involves the construction of a substituted pyridine ring, followed by a reductive cyclization to form the fused pyrrole ring. This method has been demonstrated to be efficient and scalable, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow A Starting Material (Substituted Pyridine) B Intermediate Formation (e.g., Nitration, Reduction) A->B Functional Group Manipulation C Key Intermediate (e.g., Diaminopyridine derivative) B->C Further Transformation D Cyclization (Formation of Pyrrole Ring) C->D Ring-Closing Reaction E Final Product (this compound) D->E Purification

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-6-methylpyridineReagentCommercially AvailableStarting material
Nitrating Mixture (H2SO4/HNO3)ACSCommercially AvailableUse with extreme caution
Iron PowderReagentCommercially AvailableFor reduction
Acetic AcidGlacialCommercially AvailableSolvent
Glyoxal (40% in H2O)ReagentCommercially AvailableFor cyclization
Sodium HydroxideACSCommercially AvailableFor pH adjustment
Ethyl AcetateHPLCCommercially AvailableExtraction solvent
HexanesHPLCCommercially AvailableRecrystallization solvent
Celite®---Commercially AvailableFiltration aid
Step-by-Step Procedure

Step 1: Nitration of 2-Amino-6-methylpyridine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-6-methyl-3-nitropyridine.

Causality: The nitration occurs at the 3-position due to the directing effects of the amino and methyl groups on the pyridine ring.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-amino-6-methyl-3-nitropyridine in glacial acetic acid.

  • Heat the mixture to 70-80 °C.

  • Add iron powder portion-wise to the heated suspension. An exothermic reaction will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-diamino-6-methylpyridine.

Causality: Iron in acetic acid is a classical and effective reagent for the reduction of aromatic nitro groups to amines.

Step 3: Cyclization to form this compound

  • Dissolve the 2,3-diamino-6-methylpyridine in a mixture of water and a suitable alcohol (e.g., ethanol).

  • Add an aqueous solution of glyoxal (40%) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality: The condensation of the diamine with glyoxal followed by an intramolecular cyclization and aromatization leads to the formation of the pyrrole ring fused to the pyridine core.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons and the methyl group protons in the expected integration and splitting patterns.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound (C₈H₈N₂: 132.16 g/mol ).
Melting Point A sharp melting point consistent with a pure compound.

Troubleshooting and Expert Insights

  • Nitration Step: The temperature control during nitration is critical to avoid side reactions and ensure safety. The reaction is highly exothermic.

  • Reduction Step: The reaction with iron powder can be vigorous. Portion-wise addition is necessary to control the exotherm.

  • Cyclization Step: The purity of the 2,3-diamino-6-methylpyridine is important for a clean cyclization reaction. Impurities can lead to side products and lower yields.

  • Purification: While column chromatography is effective, recrystallization can often provide a highly pure product on a larger scale.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for use in various drug discovery and development programs. The clear explanation of the rationale behind each step and the inclusion of troubleshooting tips are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

  • Grygorenko, O. O., Subota, A. I., Volochnyuk, D. M., & Gorlova, A. O. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters, 59(38), 3471-3474. [Link]

  • ResearchGate. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). Retrieved from [Link]

  • Collot, V., Bérillon, L., Cahiez, G., & Knochel, P. (2002). A new straightforward synthesis of 4-and 6-azaindoles. Tetrahedron, 58(44), 8993-9000. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaindole. PubChem Compound Summary for CID 9222. Retrieved from [Link].

Sources

Application Note: High-Purity Isolation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine via Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in pharmaceutical research and development. Recognizing the challenges associated with the purification of nitrogen-containing heterocycles, this document provides two distinct, optimized protocols for normal-phase and reversed-phase flash chromatography. The protocols are designed to address common issues such as peak tailing and to ensure high recovery and purity. This note serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Significance of this compound

The purification of pyridine-containing heterocycles is often complicated by the basicity of the pyridine nitrogen. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, poor resolution, and potential sample degradation.[3] Therefore, a carefully designed chromatographic strategy is paramount to achieving the high purity required for downstream applications. This guide provides detailed protocols and the underlying scientific rationale for both normal-phase and reversed-phase flash chromatography, enabling scientists to select the optimal method based on their specific crude sample characteristics and available equipment.

Foundational Chromatographic Principles

The choice between normal-phase and reversed-phase chromatography is the primary decision point in developing a purification strategy for this compound. The selection hinges on the polarity of the target compound relative to its impurities.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[4][5] Elution is driven by increasing the polarity of the mobile phase.

  • Mechanism: Separation is based on adsorption-desorption interactions. Polar analytes interact strongly with the polar stationary phase and elute later, while non-polar compounds elute earlier.

  • Challenges with Basic Heterocycles: The pyridine nitrogen in this compound can form strong ionic interactions with acidic silanol groups (Si-OH) on the silica surface, causing peak tailing.[3]

  • Mitigation Strategies:

    • Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase can neutralize the acidic silanol groups and improve peak shape.

    • Alternative Stationary Phases: Using a less acidic stationary phase like neutral alumina can be an effective alternative.[3]

Reversed-Phase Chromatography (RPC)

RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water mixed with acetonitrile or methanol).[6][7]

  • Mechanism: Separation is based on hydrophobic partitioning. Non-polar analytes are retained more strongly on the hydrophobic stationary phase, while polar compounds elute earlier.[7]

  • Advantages for Basic Compounds: RPC is often the method of choice for purifying basic compounds. The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase protonates the basic nitrogen. This protonation masks the lone pair, preventing unwanted interactions with residual silanols and resulting in sharper, more symmetrical peaks.[3][6]

The logical workflow for selecting and optimizing a purification method is illustrated below.

Purification Workflow Logical Workflow for Method Selection & Optimization A Crude Sample Analysis (TLC, LC-MS) B Select Purification Mode A->B C Normal-Phase (NPC) B->C Non-polar impurities D Reversed-Phase (RPC) B->D Polar impurities E Develop TLC Method (e.g., EtOAc/Hexanes) C->E F Develop HPLC/UPLC Method (e.g., H2O/ACN + 0.1% FA) D->F G Transfer to Flash Chromatography E->G F->G H Analyze Fractions (TLC, LC-MS) G->H I Combine Pure Fractions & Evaporate H->I J Final Purity Analysis I->J

Caption: Method selection and optimization workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step guidance for the purification of this compound on a 100 mg scale. Adjustments to column size and solvent volumes will be necessary for different sample loads.

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is ideal when the primary impurities are significantly more or less polar than the target compound. The use of a dichloromethane/methanol system is common for N-heterocycles.[8][9]

Materials:

  • Flash chromatography system (automated or manual)

  • Silica gel flash column (e.g., 12g for 100mg crude)

  • Crude this compound

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5).

    • The optimal mobile phase should provide good separation and an Rf value of ~0.2-0.4 for the target compound.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (100 mg) in a minimal amount of DCM or MeOH.

    • Add ~1-2 g of silica gel to the solution.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This technique generally provides superior resolution compared to liquid loading.

  • Column Equilibration:

    • Equilibrate the silica gel column with 100% DCM (or the initial gradient solvent) for at least 3-5 column volumes.

  • Sample Loading:

    • Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution:

    • Begin elution with an isocratic flow of 100% DCM for 2 column volumes.

    • Apply a linear gradient from 0% to 5% MeOH in DCM over 10-15 column volumes.

    • Hold at 5% MeOH for an additional 3-5 column volumes to ensure all compounds have eluted.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV detection (typically at 254 nm).

    • Analyze collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reversed-Phase Flash Chromatography (C18)

This protocol is highly effective for separating polar impurities and often provides better peak shapes for basic compounds.[3][7]

Materials:

  • Flash chromatography system

  • C18 reversed-phase flash column (e.g., 15g for 100mg crude)

  • Crude this compound

  • Deionized Water

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Methanol (MeOH) or Dimethyl sulfoxide (DMSO) for sample dissolution

  • Collection tubes

Methodology:

  • Sample Preparation:

    • Dissolve the crude material (100 mg) in a minimal volume of a strong, polar solvent like MeOH or DMSO (~0.5 - 1.0 mL).

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase (95:5 Water:ACN + 0.1% FA) for at least 5 column volumes. The acidic modifier is crucial for achieving sharp peaks.[6]

  • Sample Loading:

    • Load the dissolved sample directly onto the column. If solubility in the initial mobile phase is low, consider a dry loading approach by adsorbing the sample onto a small amount of C18 silica.[3]

  • Elution:

    • Begin elution with an isocratic flow of 95:5 Water:ACN (+ 0.1% FA) for 2 column volumes.

    • Apply a linear gradient from 5% to 70% ACN in water (with 0.1% FA maintained throughout) over 15-20 column volumes.

    • Increase to 100% ACN to wash the column.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV detection.

    • Analyze fractions by analytical HPLC/LC-MS to confirm purity and identity.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the ACN under reduced pressure.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Data Presentation and Comparison

The choice of method can be summarized by the following parameters.

ParameterNormal-Phase (Protocol 1)Reversed-Phase (Protocol 2)
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Water / Acetonitrile (ACN)
Elution Principle Increasing polarity (increasing % MeOH)Decreasing polarity (increasing % ACN)
Modifier Optional: Triethylamine (0.1%) to reduce tailingRequired: Formic Acid or TFA (0.1%) for sharp peaks
Best for Separating Non-polar to moderately polar compoundsPolar compounds, basic molecules
Post-Purification Simple solvent evaporationRequires removal of water, often by lyophilization

Troubleshooting Common Issues

Troubleshooting Troubleshooting Common Purification Issues A Problem Observed B Peak Tailing (NPC) A->B C Poor Resolution A->C D Low Recovery A->D Sol1 Add 0.1-0.5% Triethylamine or Ammonium Hydroxide to mobile phase B->Sol1 Cause: Acidic Silanols Sol2 Switch to Neutral Alumina stationary phase B->Sol2 Cause: Acidic Silanols Sol3 Use Reversed-Phase Method (Protocol 2) B->Sol3 Alternative Strategy Sol4 Flatten the gradient (e.g., 0-10% over 20 CV instead of 10 CV) C->Sol4 Optimization Sol5 Use a smaller particle size column for higher efficiency C->Sol5 Hardware Change Sol6 Ensure proper dry loading to minimize band broadening C->Sol6 Technique Sol7 Check for irreversible adsorption on silica (streaking on TLC) D->Sol7 Cause Sol8 Ensure compound is stable to acidic/basic modifiers D->Sol8 Cause

Sources

Application Notes and Protocols for the Characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a novel small molecule, as a potential kinase inhibitor. Given the prevalence of the pyrrolopyridine scaffold in clinically relevant kinase inhibitors, this guide offers a robust framework for determining the inhibitory potential and selectivity profile of this compound. We will detail the principles behind selecting an appropriate assay format, provide a step-by-step protocol for a luminescence-based kinase assay, and discuss best practices for data analysis and interpretation. This guide is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Introduction: The Rationale for Kinase Inhibition by Pyrrolopyridine Scaffolds

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and cardiovascular conditions, making them prime targets for therapeutic intervention.[2] The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various kinases. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase.[7][8]

Given this precedent, this compound is a compound of significant interest for its potential as a kinase inhibitor. This application note will guide the user through a systematic approach to evaluate its activity against a panel of kinases.

Choosing the Optimal Kinase Assay Format

The selection of an appropriate kinase assay is critical for obtaining accurate and reproducible data. Several formats are available, each with its own advantages and disadvantages.[2][9]

Assay Type Principle Advantages Disadvantages
Radiometric Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into a substrate.[10][11]Gold standard, highly sensitive, direct measurement.[10][12]Requires handling of radioactive materials, specialized waste disposal, and is low-throughput.[12][13]
Fluorescence-Based Detects changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[1][9][14]Non-radioactive, amenable to high-throughput screening (HTS).[2][15]Potential for interference from fluorescent compounds, may require modified substrates.[2]
Luminescence-Based Measures the depletion of ATP using a luciferase-based reaction.[1][16][17]Homogeneous "add-and-read" format, high sensitivity, suitable for HTS, and uses native substrates.[2][18]Susceptible to interference from compounds that inhibit luciferase.[9]

For the initial characterization of a novel compound like this compound, a luminescence-based assay , such as the Kinase-Glo® platform, is recommended.[16][17] This format offers a balance of sensitivity, throughput, and ease of use, making it ideal for screening against a panel of kinases to determine the primary target(s) and for subsequent dose-response studies. The principle of this assay is straightforward: the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.[18][19]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the kinase assay and a generalized kinase signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Compound: - Serial Dilutions of  this compound B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT F->G H Measure Luminescence G->H I Data Analysis: - Plot Dose-Response Curve - Calculate IC50 H->I

Caption: Experimental workflow for the luminescence-based kinase assay.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Kinase Kinase Domain Dimerization->Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Inhibitor->Kinase

Caption: Generalized kinase signaling pathway and point of inhibition.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • This compound: Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • ATP: Stock solution in water (e.g., 10 mM).

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Buffer components may need to be optimized for each kinase.[2]

  • Kinase-Glo® Luminescent Kinase Assay Kit: (or similar).

  • Microplates: White, opaque 384-well plates suitable for luminescence measurements.

  • Plate Reader: Capable of measuring luminescence.

Reagent Preparation
  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.

  • Kinase Solution: Dilute the kinase stock to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[1][2]

  • Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

Assay Procedure
  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Kinase Addition: Add 10 µL of the diluted kinase solution to all wells except the negative control wells (add 10 µL of Kinase Assay Buffer instead).

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.[20]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to achieve approximately 50-80% ATP consumption for a robust signal window.[21]

  • Reaction Termination and Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to each well.[18]

    • Mix on an orbital shaker for 2 minutes.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

Data Analysis
  • Normalization:

    • The "high" signal (0% inhibition) is the average of the DMSO-only wells (positive control).

    • The "low" signal (100% inhibition) can be determined from a control well with no kinase or a well with a known potent inhibitor.

    • Calculate the percent inhibition for each compound concentration using the following formula:

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following quality control measures should be implemented:

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 indicates an excellent assay.[1][17]

  • Counter-Screening: To rule out false positives due to inhibition of the luciferase enzyme, a counter-screen should be performed. This involves running the assay in the absence of the kinase and observing the effect of the compound on the ATP/luciferase reaction.[21]

  • Mechanism of Action Studies: For confirmed hits, further studies can be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) by varying the ATP concentration in the assay.[1][9]

Conclusion

The pyrrolopyridine scaffold is a promising starting point for the development of novel kinase inhibitors. The luminescence-based assay protocol detailed in this application note provides a robust and efficient method for evaluating the inhibitory activity of this compound. By following this guide and incorporating the recommended quality control measures, researchers can generate high-quality, reliable data to advance their drug discovery programs.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information (NCBI). [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Some safety procedures for handling 32P during postlabelling assays. PubMed. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information (NCBI). [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in Cellular Research

The compound this compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Azaindole derivatives are recognized for their versatile biological activities, frequently acting as potent inhibitors of protein kinases due to their ability to mimic the hinge-binding motif of ATP.[1][2] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3]

While extensive research has been conducted on the broader class of pyrrolopyridines, the specific biological activities and cellular effects of this compound are an area of active investigation. Based on the activities of structurally related compounds, it is hypothesized that this molecule may function as a kinase inhibitor or a modulator of other critical cellular processes like microtubule dynamics.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. The following sections detail robust, validated protocols for a suite of cell-based assays designed to elucidate the compound's mechanism of action, from initial cytotoxicity screening to target engagement and pathway analysis.

Part 1: Foundational Cellular Assays

The initial characterization of any novel compound involves assessing its impact on cell viability and proliferation. This allows for the determination of cytotoxic or cytostatic effects and the establishment of effective concentration ranges for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Table 1: Recommended Cell Lines for Initial Screening

Cell LineCancer TypeRationale for Selection
HeLa Cervical CancerA robust and widely used cell line for initial cytotoxicity screening.[7]
MCF-7 Breast CancerA well-characterized luminal A breast cancer cell line, often used in kinase inhibitor studies.[7]
A549 Lung CancerA common model for non-small cell lung cancer, a prevalent cancer type.[8]
HCT116 Colorectal CancerRepresents a common gastrointestinal malignancy and is sensitive to kinase inhibitors.[8]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (media only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[10]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Mechanistic Cellular Assays

Following the determination of the IC₅₀ value, the next logical step is to investigate the underlying mechanism of action. This involves exploring whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[4]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle. PI staining of DNA in fixed and permeabilized cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation:

    • Resuspend approximately 1 x 10⁶ cells in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[3]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[3]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Target Engagement and Pathway Analysis

A crucial aspect of characterizing a novel compound is to confirm that it directly interacts with its intended target within the complex environment of a living cell and to understand its impact on specific signaling pathways.

In-Cell Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific protein target in live cells.[12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a cell-permeable fluorescent tracer that binds to the same protein.[12] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[8]

Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Transfect Transfect cells with NanoLuc®-Kinase Fusion Vector Plate Plate transfected cells in a 96-well plate Transfect->Plate Add_Compound Add serial dilutions of This compound Plate->Add_Compound Add_Tracer Add NanoBRET™ Tracer and Substrate Add_Compound->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Read_BRET Read BRET and NanoLuc® signals Incubate->Read_BRET Calculate_Ratio Calculate BRET Ratio Read_BRET->Calculate_Ratio Plot Plot data and determine intracellular IC₅₀ Calculate_Ratio->Plot

Caption: NanoBRET™ Target Engagement Assay Workflow.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer and Nano-Glo® substrate to the wells.

  • Signal Measurement:

    • Incubate the plate according to the manufacturer's protocol.

    • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.[13]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the ratio against the compound concentration to determine the intracellular IC₅₀, reflecting target engagement.

Signaling Pathway Analysis

Given that 7-azaindole derivatives frequently target kinase signaling pathways, it is essential to investigate the effect of this compound on key pathways such as the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] Its aberrant activation is a common feature in many cancers.[15]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Simplified PI3K/Akt Signaling Pathway.

Protocol: In-Cell Western for Phospho-Akt Quantification

The In-Cell Western™ assay is an immunocytochemical technique that allows for the quantification of specific proteins, including phosphorylated forms, directly in fixed and permeabilized cells in a microplate format.[16]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[17]

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with a blocking buffer for 1.5 hours.[18]

    • Incubate the cells with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the cells and incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the plate and allow it to dry completely.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in each well, which corresponds to the level of phosphorylated Akt. Normalize the signal to total Akt or a housekeeping protein.

Conclusion: A Framework for Discovery

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, target engagement, and key signaling pathways, researchers can build a detailed profile of this compound's biological activity. This structured approach is essential for identifying its potential as a novel therapeutic agent or a valuable tool for chemical biology research. The flexibility of these protocols allows for adaptation to specific cell types and research questions, empowering scientists to unlock the full potential of this promising 7-azaindole derivative.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target pyridines 5a and 5l according to the GI%. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 12, 2026, from [Link]

  • Liu, H., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved January 12, 2026, from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 349. [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 12, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved January 12, 2026, from [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). The 7-Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 10(2), 48. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved January 12, 2026, from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved January 12, 2026, from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 12, 2026, from [Link]

  • Bio-protocol. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: A Framework for Evaluating 1H-Pyrrolo[3,2-b]pyridine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-b]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and oncology drug discovery. Its structural resemblance to purine enables it to function as a potent "hinge-binding" motif for a multitude of protein kinases, which are often dysregulated in cancer. While extensive research exists for the broader class of azaindole derivatives, specific public data on 7-Methyl-1H-pyrrolo[3,2-b]pyridine is limited. This document provides a comprehensive application framework for researchers and drug development professionals to systematically evaluate the anti-cancer potential of this specific compound, or any novel analog of the 1H-pyrrolo[3,2-b]pyridine series. The protocols herein are designed as self-validating systems, guiding the user from initial cytotoxicity screening to mechanistic target validation in cancer cell lines.

Section 1: The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Foundation for Kinase Inhibition

1.1. Scientific Rationale: The "Privileged Scaffold" Concept

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomers, including the 1H-pyrrolo[3,2-b]pyridine core, are cornerstones of modern kinase inhibitor design.[1][2][3] Their defining feature is the nitrogen atom in the pyridine ring and the adjacent pyrrole NH group, which mimic the hydrogen bond donor-acceptor pattern of adenine. This allows them to form strong hydrogen bonds with the "hinge region" of the ATP-binding pocket of many protein kinases, acting as competitive inhibitors.[4]

Derivatives of the broader pyrrolopyridine family have been successfully developed as potent inhibitors against a wide range of oncogenic kinases, including:

  • ABL/SRC: Key drivers in chronic myeloid leukemia and other cancers.[1][2][3]

  • CDK9/CyclinT: Crucial for transcriptional regulation, making it a target in various malignancies.[5][6]

  • FGFR: Fibroblast growth factor receptors, whose abnormal activation is implicated in breast and other solid tumors.[4][7]

  • FMS (CSF-1R): A receptor tyrosine kinase involved in tumor-associated macrophages, with roles in ovarian, prostate, and breast cancer.[8]

  • CDK8: A colorectal oncogene linked to the WNT/β-catenin signaling pathway.[9][10]

The exploration of this compound is therefore a logical step in discovering novel inhibitors with potentially unique selectivity and potency profiles.

1.2. Mechanism of Action: Kinase Hinge Binding

The primary hypothesized mechanism for compounds based on this scaffold is the inhibition of protein kinase activity. The diagram below illustrates this fundamental interaction within the ATP binding cleft.

Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibitor: this compound Scaffold hinge Hinge Region (e.g., E562, A564 in FGFR1) hydrophobic_pocket Hydrophobic Pocket d_loop D-Loop (e.g., D641 in FGFR1) scaffold Pyrrolopyridine Core scaffold->hinge H-Bonds (Key Interaction) methyl_group 7-Methyl Group methyl_group->hydrophobic_pocket Steric/Hydrophobic Fit substituents Other Substituents (Potential for additional contacts) substituents->hydrophobic_pocket Hydrophobic/ Van der Waals Interactions substituents->d_loop Potential H-Bond caption Diagram 1: Hypothesized binding mode of the scaffold.

Caption: Diagram 1: Hypothesized binding mode of the scaffold.

Section 2: Protocol for Compound Preparation and Handling

2.1. Objective

To ensure experimental reproducibility and data integrity by properly solubilizing and storing the test compound.

2.2. Causality and Best Practices

Most small molecule inhibitors are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and relative biocompatibility at low concentrations (<0.5% v/v) in cell culture. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay.

2.3. Step-by-Step Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance. Perform this in a fume hood.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a high-concentration stock, typically 10 mM or 20 mM.

    • Calculation Example: For a 10 mM stock of a compound with a molecular weight of 146.18 g/mol :

      • Volume (L) = Mass (g) / (Molarity (mol/L) * MW (g/mol))

      • For 1 mg: Volume (L) = 0.001 g / (0.01 mol/L * 146.18 g/mol) = 0.000684 L = 684 µL

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist if solubility is poor.

  • Sterilization: While DMSO is itself sterile, filter the final stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube if any non-sterile handling occurred.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL). Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

Section 3: Phase 1 Protocol: In Vitro Cytotoxicity and Proliferation Assay

3.1. Objective

To determine the concentration-dependent effect of this compound on the viability and proliferation of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

3.2. Assay Principle (MTT Assay)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

3.3. Experimental Workflow

Workflow_Cytotoxicity start Day 1: Seed Cells step2 Day 2: Treat with Compound (Serial Dilutions) start->step2 step3 Day 4: Add MTT Reagent (Incubate 2-4 hours) step2->step3 step4 Solubilize Formazan (Add DMSO or Solubilization Buffer) step3->step4 end Day 4: Read Absorbance (570 nm) step4->end analysis Data Analysis: - Normalize to Vehicle Control - Plot Dose-Response Curve - Calculate IC50 end->analysis caption Diagram 2: Workflow for MTT-based cytotoxicity assay.

Caption: Diagram 2: Workflow for MTT-based cytotoxicity assay.

3.4. Step-by-Step Protocol: MTT Assay

  • Cell Seeding (Day 1):

    • Harvest logarithmically growing cancer cells (e.g., MCF-7, HCT116, A549) using trypsin.[11]

    • Perform a cell count using a hemocytometer or automated counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

    • Include wells for "vehicle control" (DMSO only) and "no-cell blank" (medium only).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the 10 mM compound stock in complete medium. A common range is 100 µM down to 1 nM.

    • Causality Note: A wide concentration range is crucial to capture the full dose-response curve, from no effect to maximal inhibition.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. For the vehicle control, add medium with the highest concentration of DMSO used (e.g., 0.1%).

    • Incubate for 48-72 hours. The incubation time should be consistent and long enough to cover at least two cell doubling times.

  • MTT Addition (Day 4):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Monitor for the formation of purple precipitate within the cells.

  • Formazan Solubilization (Day 4):

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition (Day 4):

    • Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

    • Subtract the average absorbance of the "no-cell blank" wells from all other readings.

3.5. Data Presentation and Analysis

Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability. Plot the percent viability against the log of the compound concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.

Table 1: Example IC50 Data Summary for this compound

Cancer Cell LineTissue of OriginIC50 (µM)95% Confidence Interval
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
MDA-MB-231Breast AdenocarcinomaHypothetical ValueHypothetical Value
HCT116Colorectal CarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
Hs 578TNormal FibroblastHypothetical ValueHypothetical Value

Rationale for Cell Line Selection: Including both sensitive and potentially resistant cancer lines, as well as a non-cancerous cell line (e.g., fibroblasts), is critical for assessing both potency and selectivity.[8]

Section 4: Phase 2 Protocol: Mechanistic Target Validation

4.1. Objective

To validate whether the observed cytotoxicity is due to the inhibition of a specific kinase pathway within the cancer cells.

4.2. Rationale and Approach

Based on the activity of the broader pyrrolopyridine class, the primary hypothesis is kinase inhibition. A robust method to test this is to measure the phosphorylation status of downstream substrates of candidate kinases. A decrease in phosphorylation of a specific substrate upon compound treatment provides strong evidence of on-target activity.

4.3. Step-by-Step Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Seed cells (e.g., a sensitive line identified in Phase 1) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 5x IC50) for a short duration (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins for analysis.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's protocol. This ensures equal loading of protein for all samples.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Best Practice: For phospho-antibodies, BSA is often the preferred blocking agent as it can reduce background noise.

    • Incubate the membrane with a primary antibody specific to a phosphorylated target (e.g., anti-phospho-SRC, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

    • Validation Step: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total-SRC) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm that changes in the phospho-signal are not due to changes in total protein levels or unequal loading.

4.4. Example Signaling Pathway for Analysis

If literature or kinase profiling suggests the compound targets a receptor tyrosine kinase (RTK) or a downstream component like SRC, a relevant pathway to investigate would be the RAS/MAPK pathway.

Signaling_Pathway cluster_inhibitor Potential Inhibition Points cluster_western Western Blot Targets RTK RTK (e.g., FGFR) SRC SRC RTK->SRC RAS RAS SRC->RAS WB_pSRC Probe for: p-SRC Probe for: Total-SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation WB_pERK Probe for: p-ERK Probe for: Total-ERK Inhibitor_RTK 7-Methyl-1H- pyrrolo[3,2-b]pyridine Inhibitor_RTK->RTK Inhibitor_SRC 7-Methyl-1H- pyrrolo[3,2-b]pyridine Inhibitor_SRC->SRC caption Diagram 3: Representative signaling pathway for Western Blot analysis.

Caption: Diagram 3: Representative signaling pathway for Western Blot analysis.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. Semantic Scholar. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. [Link]

  • In vitro cell cytotoxicity: MTT assay results of compounds 7a−q against three cancer lines. ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. ResearchGate. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PubMed Central. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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Application Notes & Protocols: The Strategic Use of Azaindole Scaffolds in Modern Drug Discovery with a Focus on 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azaindole scaffold, a bioisostere of both indole and purine systems, has emerged as a privileged motif in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The strategic placement of a nitrogen atom within the bicyclic ring system profoundly modulates the molecule's physicochemical properties and target-binding interactions, often leading to superior potency, selectivity, and pharmacokinetic profiles compared to traditional indole counterparts.[1][2] This guide provides an in-depth analysis of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, which is extensively validated in numerous clinical candidates and approved drugs. We will explore the causal mechanisms behind its success, present detailed protocols for its utilization in drug discovery workflows, and discuss the potential applications of related isomers, including the specified 7-Methyl-1H-pyrrolo[3,2-b]pyridine.

The Azaindole Advantage: A Structural and Physicochemical Perspective

The introduction of a nitrogen atom into the indole's benzene ring creates one of four possible azaindole isomers (4-, 5-, 6-, or 7-azaindole). While all have utility, the 7-azaindole isomer has become a cornerstone in modern drug discovery.[3] This prominence is not accidental but is rooted in a unique combination of electronic and steric properties that medicinal chemists can exploit.

The primary advantages stem from the N7 atom's ability to act as a hydrogen bond acceptor, a feature absent in the parent indole ring.[3] This enhances interactions with biological targets, particularly the hinge region of protein kinases, which is crucial for ATP binding.[1][3] Furthermore, the modification often improves aqueous solubility, a critical parameter for oral bioavailability and formulation.[2][3]

PropertyIndole Scaffold7-Azaindole ScaffoldRationale & Impact in Drug Discovery
Hydrogen Bonding N1-H (Donor only)N1-H (Donor), N7 (Acceptor)The additional H-bond acceptor at N7 enables bidentate interactions with kinase hinge regions, significantly increasing binding affinity and potency.[3][4]
Aqueous Solubility Generally LowerGenerally HigherThe pyridine ring's nitrogen increases the scaffold's polarity, which can improve solubility, aiding oral absorption and formulation development.[2][3]
pKa Non-basicBasic (pKa ≈ 4.6)The basic nitrogen at N7 allows for salt formation, which can be leveraged to further improve solubility and crystallinity.[5]
Metabolic Stability Susceptible to oxidation at C7C7 position is replaced by NBlocks a potential site of metabolic attack, potentially leading to improved pharmacokinetic profiles (e.g., longer half-life).
Intellectual Property Crowded IP spaceNovel IP spaceProvides a pathway to create new chemical entities with distinct patent positions.[1]

Core Application: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology and inflammatory diseases.[3] The 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif, mimicking the adenine portion of ATP to form critical hydrogen bonds within the enzyme's catalytic domain.[1]

cluster_0 Kinase Hinge Region hinge_backbone Backbone (NH & C=O groups) azaindole 7-Azaindole Core N1-H N7 azaindole:f1->hinge_backbone H-Bond (Donor) azaindole:f2->hinge_backbone H-Bond (Acceptor) caption 7-Azaindole core forming bidentate H-bonds with the kinase hinge.

Caption: Bidentate hydrogen bonding of a 7-azaindole scaffold.

Case Study: B-RAF and the MEK/ERK Signaling Pathway

The B-RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[3] Mutations in B-RAF, particularly the V600E mutation, lead to constitutive pathway activation and are a driver in many cancers, including melanoma.[1] Vemurafenib (Zelboraf®), a potent B-RAF V600E inhibitor, was discovered using fragment-based drug discovery (FBDD) and features a 7-azaindole core that is essential for its high-affinity binding.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, etc.) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib (7-Azaindole core) Vemurafenib->BRAF Inhibition

Caption: The B-RAF/MEK/ERK pathway and the point of inhibition by Vemurafenib.

Case Study: PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is another crucial regulator of cell growth and survival that is frequently dysregulated in cancer.[6] A novel series of PI3K inhibitors was discovered using a 7-azaindole scaffold. X-ray crystallography revealed that the 7-azaindole core forms two crucial hydrogen bonds with the backbone of Valine 882 in the hinge region of the p110γ subunit, an interaction distinct from and superior to that of earlier quinolone-based inhibitors.[6]

The Target Compound: this compound

The specified compound, this compound (CAS 357263-42-4), is a derivative of 4-azaindole.[7][8] While the 7-azaindole isomer is more prevalent in high-profile drug discovery campaigns, the underlying principles of using an azaindole scaffold remain relevant.

PropertyValueSource
Molecular Formula C₈H₈N₂ChemScene[7]
Molecular Weight 132.16 g/mol PubChem[9]
Scaffold Class 4-AzaindoleIUPAC Nomenclature

The 4-azaindole core still offers advantages over a standard indole, such as modified electronics and potential for novel vector interactions. However, unlike 7-azaindole, the N4 atom is not typically positioned to form the same canonical bidentate hydrogen bonds with kinase hinges. Instead, its utility may lie in:

  • Altering Vector Trajectories: The scaffold's geometry directs substituents into different regions of a binding pocket compared to its 7-azaindole cousin.

  • Modulating Physicochemical Properties: It provides a distinct profile of solubility, lipophilicity, and basicity.

  • Novel Scaffolding: It can be used to design inhibitors for targets where the 7-azaindole geometry is not optimal, or to escape existing intellectual property.

Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activity as colchicine-binding site inhibitors, demonstrating that other azaindole isomers are indeed powerful scaffolds.[10]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Suzuki Cross-Coupling

This protocol describes a general method for arylating a halo-azaindole core, a common strategy for exploring structure-activity relationships (SAR). This example is adapted from procedures used to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridines.[10]

start Start: Bromo-azaindole Core reaction Microwave Reactor 1,4-Dioxane/H₂O 125 °C, 25 min start->reaction reagents Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ reagents->reaction extraction Workup: Aqueous Extraction (Ethyl Acetate) reaction->extraction purification Purification: Silica Gel Chromatography extraction->purification product Final Product: Arylated Azaindole purification->product

Caption: General workflow for Suzuki cross-coupling synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add the starting material (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine, 0.1 mmol), the desired substituted arylboronic acid (0.15 mmol), potassium carbonate (K₂CO₃, 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol).[10]

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.[10]

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen gas through the solution for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 125 °C for 25-30 minutes.[10] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (20 mL each).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the potency (IC₅₀) of a test compound against a specific protein kinase.

Principle: The ADP-Glo™ Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the target kinase and its specific substrate peptide.

  • Compound Addition: Add 25 nL of the serially diluted compound from the DMSO plate to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase. Incubate at room temperature for 1 hour.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Summary of Biological Activity for Azaindole Derivatives

The versatility of the azaindole scaffold is demonstrated by its application across a wide range of kinase targets.

Scaffold ClassTarget KinaseExample IC₅₀ApplicationReference
7-AzaindoleBRAF (V600E)13 nM (for PLX4720)MelanomaPharmaBlock[1]
7-AzaindolePI3Kα<1 nM (for C2)CancerACS Med. Chem. Lett.[6]
1H-Pyrrolo[2,3-b]pyridineFGFR17 nM (for 4h)CancerRSC Med. Chem.[11]
1H-Pyrrolo[2,3-b]pyridineCDK848.6 nM (for Cpd 22)Colorectal CancerJ. Med. Chem.[12][13]
1H-Pyrrolo[2,3-b]pyridinePDE4B140 nM (for 11h)CNS DiseasesACS Med. Chem. Lett.[14]
1H-Pyrrolo[3,2-c]pyridineFMS Kinase30 nM (for 1r)Cancer, ArthritisMolecules[15]

Conclusion and Future Outlook

The 7-azaindole scaffold is firmly established as a "privileged" structure in drug discovery, offering clear advantages in potency, selectivity, and physicochemical properties, particularly for kinase inhibitors.[3] Its success, exemplified by drugs like Vemurafenib, provides a powerful blueprint for future design efforts.

While less explored, related isomers like the 4-azaindole scaffold of this compound represent a frontier for innovation. By applying the principles learned from the extensive study of 7-azaindoles, researchers can leverage these alternative scaffolds to tackle new biological targets, overcome resistance mechanisms, and develop the next generation of targeted therapeutics. The continued exploration of the full chemical space of azaindoles promises to yield novel candidates for treating a wide array of human diseases, from cancer to neurodegenerative disorders.[4]

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. Available at: [Link]

  • This compound-Information-Chemcia Scientific, LLC. Chemcia. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • 1-methyl-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]

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7-Methyl-1H-pyrrolo[3,2-B]pyridine for inhibiting specific kinases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Methyl-1H-pyrrolo[3,2-b]pyridine and its Congeners for Targeted Kinase Inhibition

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1H-pyrrolo[3,2-b]pyridine scaffold, exemplified by this compound, for the targeted inhibition of protein kinases. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that experimental designs are both robust and mechanistically informed.

Introduction: The Privileged Scaffold of Pyrrolopyridines

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally effective starting points for drug design.

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is one such scaffold. Its parent structure, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is widely recognized as a versatile framework in medicinal chemistry.[2] The key to its efficacy lies in its ability to function as an excellent "hinge-binding motif."[3][4] This guide will use the representative compound, this compound, to outline detailed protocols for evaluating kinase inhibition, from initial biochemical validation to cell-based efficacy studies.

Core Mechanism of Action: Hinge Binding and ATP Competition

The vast majority of kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site. The efficacy of the pyrrolopyridine scaffold is derived from its structural capacity to form multiple, stable hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[3] Specifically, the pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, effectively mimicking the interactions of the adenine portion of ATP.[4] This bidentate hydrogen bonding provides a strong anchor for the inhibitor, leading to potent and often selective inhibition.[4]

cluster_0 Kinase ATP Binding Site cluster_1 Cellular Outcome ATP ATP (Endogenous Ligand) Hinge Hinge Region (Backbone Amides) ATP->Hinge H-Bonds Pathway_On Signal Transduction (Active) ATP->Pathway_On Enables Phosphorylation Inhibitor This compound (Competitive Inhibitor) Inhibitor->Hinge Bidentate H-Bonds Pathway_Off Signal Transduction (Blocked) Inhibitor->Pathway_Off Prevents Phosphorylation Pocket Catalytic Pocket

Caption: Competitive inhibition at the kinase hinge region.

Potential Kinase Targets for the Pyrrolopyridine Scaffold

While this compound requires specific profiling, extensive research on related azaindole derivatives has identified a broad range of kinase targets. This knowledge provides a logical starting point for screening and characterization efforts.

Kinase Target FamilySpecific ExamplesRationale / Reference
Tyrosine Kinases ABL, SRC, FMS, FGFRThe scaffold is highly effective against non-receptor (ABL, SRC) and receptor (FMS, FGFR) tyrosine kinases involved in oncology and inflammation.[5][6][7]
Serine/Threonine Kinases B-RAF, PI3K, CDK8, Aurora KinasesDerivatives have shown potent inhibition of key kinases in major signaling pathways like MAPK (B-RAF) and PI3K/AKT/mTOR.[2][3][5][8][9]
Cell Cycle Kinases Cdc7The 7-azaindole framework has been successfully used to develop orally active inhibitors of cell division cycle kinases.[2]
Janus Kinases (JAKs) JAK1, JAK3The scaffold has been optimized to create selective inhibitors of JAK family members, crucial targets for autoimmune diseases.[10][11]

Application Protocol 1: Biochemical IC₅₀ Determination

Objective: To quantify the in vitro potency of this compound against a selected kinase target by determining its half-maximal inhibitory concentration (IC₅₀).

Principle of the Assay: This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ATP is converted to ADP. The assay generates a luminescent signal that is directly proportional to the amount of ADP formed, providing a robust measure of kinase activity.[12][13]

Workflow for Biochemical IC₅₀ Determination

A 1. Compound Dilution Prepare serial dilutions of This compound. B 2. Kinase Reaction Incubate kinase, substrate, ATP, and inhibitor. A->B C 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. B->C D 4. Convert ADP to ATP Add Kinase Detection Reagent. C->D E 5. Measure Luminescence Read plate on a luminometer. D->E F 6. Data Analysis Plot dose-response curve and calculate IC₅₀. E->F

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at twice the final desired concentration (typically at the Kₘ for the specific kinase).

    • Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific peptide substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[12]

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (≤1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor like Staurosporine for 0% activity) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of the 2X Kinase/Substrate mix to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[12]

    • Add 5 µL of the 2X ATP solution to start the kinase reaction.

    • Incubate for the desired time (e.g., 60-120 minutes) at room temperature. The duration should be optimized to ensure less than 30% of the ATP is consumed in the high-activity control wells.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis and IC₅₀ Calculation:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)), where "Min" is the positive control and "Max" is the DMSO vehicle control.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[14] The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15]

Application Protocol 2: Cell-Based Efficacy and Viability Assay

Objective: To assess the potency of this compound in a physiologically relevant context by measuring its effect on the proliferation and viability of a cancer cell line known to be dependent on the target kinase.

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the inhibitor's cytostatic or cytotoxic effects. This assay is crucial as it provides insights into compound characteristics such as cell permeability and stability, which are not captured by biochemical assays.[17]

Workflow for Cell-Based IC₅₀ Determination

A 1. Cell Seeding Plate cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of the inhibitor to the cells. A->B C 3. Incubation Incubate for 48-72 hours under standard cell culture conditions. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add DMSO or solubilization buffer to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm. E->F G 7. Data Analysis Calculate % viability and determine the IC₅₀. F->G

Caption: Workflow for the MTT cell viability and proliferation assay.

Detailed Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest cells during the logarithmic growth phase. Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).[16] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium (vehicle control, typically ≤0.5% DMSO) to the respective wells.

    • Include a "no cell" blank control (medium only) for background subtraction.

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm if desired.

  • Data Analysis and IC₅₀ Calculation:

    • Subtract the average OD of the blank wells from all other measurements.

    • Calculate the percentage of cell viability: % Viability = 100 * (OD_Treated / OD_Vehicle_Control).

    • As in the biochemical assay, plot % Viability against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC₅₀ value.[14]

Conclusion and Forward Outlook

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. By following the detailed biochemical and cell-based protocols outlined in this guide, researchers can effectively characterize the potency and efficacy of new derivatives like this compound. A rigorous, mechanistically-grounded approach is paramount. Initial biochemical hits must always be validated in cellular systems to confirm their potential as therapeutic candidates. Further studies, including kinase selectivity profiling, mechanism of action validation (e.g., target phosphorylation analysis via Western Blot), and in vivo efficacy models, are the logical next steps in the drug discovery cascade.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link][5]

  • Cell-based test for kinase inhibitors. INiTS. [Link][18]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health (NIH). [Link][8]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link][3]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][1]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC) - NIH. [Link][2]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link][4]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link][19]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link][20]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][21]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link][17]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link][12]

  • Kinase assays. BMG LABTECH. [Link][13]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC) - NIH. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • IC50. Wikipedia. [Link]

  • IC50 Determination. edX. [Link][15]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link][14]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][6]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link][22]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link][7]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link][9]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link][10]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC) - NIH. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link][11]

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Application Notes and Protocols: 7-Methyl-1H-pyrrolo[3,2-b]pyridine Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibition

The this compound, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The fusion of a pyrrole and a pyridine ring creates a bioisostere of indole, which can mimic the adenine region of ATP and interact with the hinge region of protein kinases.[1] The strategic placement of a methyl group at the 7-position can enhance metabolic stability, solubility, and oral bioavailability, making this scaffold particularly attractive for drug development.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, detailed synthetic protocols, and methodologies for their biological evaluation.

The Strategic Importance of the 7-Methyl Group

While the broader 7-azaindole core is a well-established pharmacophore, the introduction of a methyl group at the 7-position offers distinct advantages. This substitution can influence the molecule's conformational rigidity, lipophilicity, and metabolic profile. For instance, in the development of PERK inhibitors, the 7-methyl group on a related pyrrolo[2,3-d]pyrimidine scaffold was found to be crucial for activity.[3] Understanding the precise impact of this methyl group is a key aspect of lead optimization.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several synthetic strategies, often starting from substituted pyridines. A common precursor is 2-fluoro-3-methylpyridine.

Protocol 1: Synthesis of 2-Phenyl-7-methyl-1H-pyrrolo[3,2-b]pyridine via Chichibabin Cyclization

This protocol is adapted from a method for synthesizing 2-phenyl-7-azaindole and can be modified for the 7-methyl derivative.[4]

Materials:

  • 2-Fluoro-3-methylpyridine

  • Lithium diisopropylamide (LDA)

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Prepare a solution of LDA (2.1 equivalents) in anhydrous THF and cool to -40 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add 2-fluoro-3-methylpyridine (1.0 equivalent) to the LDA solution, maintaining the temperature at -40 °C. Stir for 60 minutes.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Diagram of Synthetic Workflow:

A 2-Fluoro-3-methylpyridine B LDA, THF, -40 °C A->B C Benzonitrile, -40 °C B->C D Quench (NH4Cl) C->D E Extraction & Purification D->E F 2-Phenyl-7-methyl- 1H-pyrrolo[3,2-b]pyridine E->F

Caption: Synthetic workflow for 2-Phenyl-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

Key Positions for Substitution and their Impact on Activity
  • N1-Position: Substitution at the pyrrole nitrogen can significantly impact potency and selectivity. Alkylation or arylation at this position can orient other substituents towards specific pockets within the kinase active site.

  • C2-Position: This position is often a key point for introducing diversity. Aryl or heteroaryl groups at C2 can form important interactions with the solvent-exposed region of the kinase.

  • C3-Position: Substituents at the C3 position can modulate the electronic properties of the ring system and provide additional interaction points.

  • C5 and C6-Positions: Modification at these positions on the pyridine ring can influence solubility and pharmacokinetic properties.

Table 1: SAR Summary of Pyrrolopyridine Derivatives as Kinase Inhibitors

Position of SubstitutionType of SubstituentEffect on ActivityTarget Kinase ExampleReference
N1 Small alkyl (e.g., methyl)Often enhances potency and metabolic stabilityPERK[3]
C2 Phenyl, substituted phenylCrucial for potency, interacts with hydrophobic pocketFMS Kinase[5]
C3 CarboxamideCan provide additional hydrogen bonding interactionsACC1
C5 Aryl, heteroarylImportant for interaction with the hinge regionSRC Kinase[6]
C7 Methyl Enhances metabolic stability and oral bioavailability General Observation [2]

Diagram of SAR Hotspots:

A B N1 (Potency, Selectivity) C C2 (Hydrophobic Interactions) D C3 (Electronic Properties) E C5/C6 (PK Properties) F C7-Methyl (Metabolic Stability)

Caption: Key positions for SAR studies on the this compound scaffold.

Application Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a target kinase. A common method is a radiometric assay using [γ-³³P]ATP.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP

  • This compound test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO vehicle control and a positive control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7][8]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a DMSO vehicle control and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.

Diagram of Cell-Based Assay Workflow:

A Seed Cells in 96-well plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate GI50 H->I

Caption: General workflow for an MTT-based cell proliferation assay.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The strategic placement of the 7-methyl group can confer advantageous pharmacokinetic properties. Systematic SAR studies, focusing on substitutions at key positions of the bicyclic ring system, are crucial for optimizing potency and selectivity against specific kinase targets. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL: [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. URL: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. URL: [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. URL: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. URL: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. URL: [Link]

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. URL: [Link]

  • Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. NIH. URL: [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications. URL: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. URL: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. URL: [Link]

  • Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. URL: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. URL: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. URL: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. URL: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. URL: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. URL: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. URL: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. URL: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. URL: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. URL: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. URL: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. URL: [Link]

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Application Notes & Protocols: Solubilizing 7-Methyl-1H-pyrrolo[3,2-b]pyridine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the solubilization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in drug discovery and chemical biology. Proper dissolution and handling are paramount for generating accurate, reproducible, and meaningful experimental data. We will delve into the physicochemical properties of this compound, outline systematic strategies for solvent selection, and provide detailed, step-by-step protocols for preparing stock and working solutions. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with handling poorly soluble small molecules.

Introduction: The Criticality of Solubilization

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and kinase inhibitors.[1][2] Like many aromatic heterocycles, its limited aqueous solubility can pose a significant challenge in experimental settings.[3] Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, a high risk of false-negative results in biological assays.[4]

The primary objective of any solubilization protocol is to achieve a true molecular solution that remains stable upon dilution into the final aqueous assay medium. This guide provides a logical, evidence-based approach to achieving this goal, moving from initial solvent selection for concentrated stocks to strategies for maintaining solubility in final working solutions.

Physicochemical Profile of this compound

Understanding the inherent chemical properties of a compound is the foundation of a successful solubilization strategy. The structure contains a basic pyridine nitrogen atom, which is a key feature to exploit for pH-dependent solubility.[5][6]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source & Notes
Molecular Formula C₈H₈N₂ [7]
Molecular Weight 132.16 g/mol [7]
CAS Number 357263-42-4 [7]
Appearance Solid (Typical for similar compounds) General knowledge
Predicted logP 1.87 [7] Indicates moderate lipophilicity and probable low aqueous solubility.
Predicted pKa ~4.6 - 5.3 [5][6][8] The pyridine nitrogen is basic. This value is an estimate based on pyridine (pKa 5.23) and 7-azaindole (pKa 4.59). Protonation below this pH will increase aqueous solubility.
Hydrogen Bond Donors 1 (from the pyrrole N-H) [7]

| Hydrogen Bond Acceptors | 1 (from the pyridine N) |[7] |

Strategic Approach to Solubilization

The optimal solubilization strategy depends on the final application (e.g., in vitro biochemical assay, cell-based assay, or in vivo study). The workflow below outlines a decision-making process for selecting the appropriate method.

Caption: Decision workflow for solubilizing this compound.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

The standard industry practice for initial solubilization of poorly water-soluble compounds is to create a concentrated stock solution in an aprotic, polar organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solvating power for a wide range of organic molecules.[10][11]

Rationale: Creating a high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to the final assay, thereby keeping the final concentration of the organic solvent low enough to avoid impacting the biological system (typically <0.5%).[12]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer and calibrated micropipettes

Procedure (Example for 1 mL of a 10 mM Stock Solution):

  • Calculate Required Mass:

    • Molecular Weight (MW) = 132.16 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass = Concentration × MW × Volume

    • Mass = 0.010 mol/L × 132.16 g/mol × 0.001 L = 0.0013216 g = 1.32 mg

  • Weigh Compound: Tare a sterile, amber vial on the analytical balance. Carefully weigh out 1.32 mg of the compound into the vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, sonication or gentle warming in a 37°C water bath for 5-10 minutes can be employed to aid dissolution.[9][13] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: For long-term stability and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C.[9]

Alternative Solvents:

  • Dimethylformamide (DMF): Can be used as an alternative to DMSO.

  • Ethanol: Has lower solvating power but may be required for certain in vivo applications. Solubility is likely to be significantly lower than in DMSO.[13]

Protocol 2: Preparation of Aqueous Working Solutions from Organic Stocks

This is the most critical step where precipitation is likely to occur. The principle is to rapidly disperse the compound from a solvent-rich environment (DMSO) to a predominantly aqueous one before it has time to aggregate and precipitate.[10]

Rationale: Direct addition of a concentrated DMSO stock into a large volume of buffer creates a localized zone of high compound concentration and intermediate solvent polarity, which often triggers precipitation.[14] A stepwise dilution or addition to a vortexing buffer mitigates this effect.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Experimental aqueous buffer or cell culture medium (pre-warmed if for cell-based assays)

Procedure (Example for preparing a 10 µM working solution):

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution.

    • Add 2 µL of the 10 mM stock to 198 µL of the final aqueous buffer. Pipette up and down several times to mix immediately and thoroughly. This intermediate is less likely to precipitate than the highly concentrated stock.

  • Prepare Final Working Solution:

    • Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration.

    • While the final volume of buffer is vortexing at a moderate speed, add the required volume of the intermediate stock solution dropwise or in a steady stream into the vortex. For example, add 100 µL of the 100 µM solution to 900 µL of buffer.[10]

    • Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Verify Solubility: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, the compound has likely exceeded its kinetic solubility under these conditions, and troubleshooting is required.

Key Consideration: Always maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control.[15] In this example, the final DMSO concentration would be 0.1%.

Protocol 3: Enhancing Aqueous Solubility using pH Adjustment

The basic pyridine nitrogen in this compound can be protonated in an acidic environment to form a more soluble cationic salt.[16][17] This is a powerful technique if the experimental system can tolerate a lower pH.

Rationale: The neutral form of the molecule is more lipophilic and less water-soluble. By lowering the pH to a value at least 1-2 units below the compound's pKa (~5.0), the equilibrium shifts towards the protonated, charged, and more polar form, which has significantly higher aqueous solubility.[18]

Procedure:

  • Prepare a Series of Buffers: Prepare your primary experimental buffer at a range of pH values, for example: pH 7.4, 6.5, 6.0, 5.5, 5.0, and 4.5. Common biological buffers like MES (pH 5.5-6.7) or acetate (pH 3.6-5.6) can be used.

  • Test Solubility: Prepare a working solution of your compound (e.g., 10 µM) in each of the different pH buffers using the method described in Protocol 2.

  • Determine Optimal pH: Visually inspect each solution. The lowest pH buffer that results in a clear, precipitate-free solution is the optimal choice for your experiment, provided the assay itself is not adversely affected by the pH.

  • Control Experiment: It is crucial to run a control to ensure that the change in pH does not independently affect your biological assay's outcome.

Protocol 4: Utilizing Co-solvents and Surfactants

If pH adjustment is not feasible or insufficient, the use of co-solvents or surfactants can help maintain solubility in the final aqueous medium.[3][19]

Rationale: Co-solvents like polyethylene glycol (PEG) or propylene glycol are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the overall polarity of the aqueous medium.[20] Surfactants like Tween-20 or Polysorbate 80 form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[21]

Procedure:

  • Select an Additive: Choose a co-solvent (e.g., PEG 400) or a non-ionic surfactant (e.g., Tween-20).

  • Prepare Test Buffers: Prepare your standard assay buffer containing a range of concentrations of the selected additive.

    • For Co-solvents: Try 1%, 2%, 5%, and 10% (v/v) PEG 400.

    • For Surfactants: Try 0.01%, 0.05%, and 0.1% (v/v) Tween-20.

  • Test Assay Tolerance: Before testing compound solubility, confirm that your biological assay (e.g., enzyme activity, cell viability) is not affected by these concentrations of the additive. Run vehicle controls with the buffer containing the additive alone.

  • Determine Kinetic Solubility: Prepare your compound at the desired final concentration in the additive-containing buffers that were deemed safe for the assay. The highest concentration that remains clear is the kinetic solubility under those conditions.[10]

Troubleshooting Common Issues

Q1: My compound precipitated immediately upon dilution into my aqueous buffer. What should I do? A1: This is a classic sign of exceeding the kinetic solubility.

  • First, ensure you are diluting correctly: Add the small volume of DMSO stock to the large volume of vortexing buffer, not the other way around.[10]

  • Lower the final concentration: Your target concentration may be too high. Try a lower concentration.

  • Try a stepwise dilution: Use the intermediate dilution step described in Protocol 2.

  • Employ Protocol 3 or 4: If the above fails, the system requires modification. Attempt pH adjustment (Protocol 3) or the addition of a co-solvent/surfactant (Protocol 4).

Q2: My stock solution in DMSO looks cloudy or has crystals after being stored at -20°C. A2: The compound may have crashed out of solution during freezing. Before use, warm the vial to room temperature or briefly to 37°C and vortex thoroughly to ensure it is fully redissolved. Always visually inspect the stock solution before making dilutions.

Q3: Can I dissolve the compound directly in an aqueous buffer? A3: This is highly unlikely to work for a compound with a logP of 1.87 and will likely result in an inaccurate and non-reproducible suspension rather than a true solution.[13] For acidic buffers (pH < 5), direct dissolution may be possible at low concentrations but should be empirically verified. The recommended and most reliable method is to start with a concentrated organic stock.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
  • WuXi AppTec DMPK. (2024).
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  • BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharm Dev Technol., 14(2), 185-92.
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  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles).
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed Central (PMC). (n.d.).
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  • PubMed. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
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  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
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The Strategic Incorporation of a 7-Methyl Group on the 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Guide to its Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold and the Quest for Refined Molecular Scaffolds

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its remarkable success is largely attributed to its ability to mimic the purine core of ATP, enabling it to effectively interact with the hinge region of numerous protein kinases.[1] This interaction is a cornerstone of many targeted therapies for cancer and other diseases. The strategic placement of a nitrogen atom at the 7-position of the indole ring bestows unique physicochemical properties, including enhanced aqueous solubility and an additional hydrogen bond acceptor, which often translate to improved pharmacokinetic profiles compared to its indole counterpart.

This guide delves into a specific, yet impactful, modification of this esteemed scaffold: the introduction of a methyl group at the 7-position, yielding 7-Methyl-1H-pyrrolo[3,2-b]pyridine. While the parent 7-azaindole has been extensively explored, the subtle yet significant implications of N-methylation at this position warrant a dedicated examination. This modification can profoundly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets, offering a powerful tool for fine-tuning drug candidates.

The Role of the 7-Methyl Group: A Subtle Modification with Profound Implications

The introduction of a methyl group at the N7 position of the pyrrolo[3,2-b]pyridine core, while seemingly minor, can have a cascade of effects on the molecule's properties and biological activity. While direct, extensive literature on this compound is still emerging, we can infer its potential impact by examining related N-methylated heterocyclic systems and the fundamental principles of medicinal chemistry.

Potential Advantages of N7-Methylation:

  • Modulation of Hinge-Binding Interactions: The pyrrole N-H group of the parent 7-azaindole typically acts as a hydrogen bond donor to the kinase hinge region. Methylation of this nitrogen removes this hydrogen bond donor capability. This can be strategically employed to alter the binding mode or to enhance selectivity for kinases where a hydrogen bond donor at this position is not required or is even detrimental. This "flipping" of the binding orientation can lead to interactions with different pockets within the ATP-binding site, potentially leading to novel activity profiles.

  • Increased Lipophilicity and Cell Permeability: The addition of a methyl group increases the lipophilicity of the scaffold. This can enhance cell membrane permeability, a crucial factor for targeting intracellular proteins like kinases.

  • Improved Metabolic Stability: The N-H bond of the pyrrole ring can be a site of metabolic modification, such as glucuronidation. N-methylation blocks this metabolic pathway, potentially increasing the compound's half-life and oral bioavailability.

  • Fine-tuning of Physicochemical Properties: N-methylation can influence the overall electronic properties and pKa of the heterocyclic system, which can in turn affect solubility, crystal packing, and other formulation-relevant characteristics.

A notable example from a related scaffold, the 7H-pyrrolo[2,3-d]pyrimidine, is the PERK inhibitor GSK2606414. This compound features a 7-methyl group, highlighting the successful application of this substitution in a clinical candidate.

Key Therapeutic Applications: Targeting Kinase-Driven Pathologies

The 7-azaindole scaffold is a versatile building block for inhibitors targeting a wide array of kinases implicated in various diseases. The introduction of a 7-methyl group can further refine the selectivity and potency of these inhibitors.

Oncology: A Primary Focus for 7-Azaindole Derivatives

Kinase dysregulation is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. Derivatives of 7-azaindole have been successfully developed to target key oncogenic kinases.

B-RAF Inhibitors: The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are found in a significant percentage of melanomas and other cancers. The FDA-approved drug Vemurafenib contains a 7-azaindole core and is a potent inhibitor of the V600E mutant of B-RAF. While Vemurafenib itself is not N-methylated at the 7-position, its development showcases the power of the 7-azaindole scaffold in this therapeutic area. The strategic use of a 7-methyl group in future generations of B-RAF inhibitors could be explored to overcome resistance mechanisms or improve drug properties.

FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The 7-azaindole scaffold has been identified as a promising starting point for the development of potent FLT3 inhibitors.[2] N-methylation could be a strategy to enhance selectivity and overcome resistance.

Inflammatory and Autoimmune Diseases

Kinases are also key mediators of inflammatory signaling pathways. The development of selective kinase inhibitors is a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

Janus Kinase (JAK) Inhibitors: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling. Inhibitors of JAKs have been approved for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases. The 7-azaindole scaffold can be utilized to design selective JAK inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of Substituted 7-Azaindoles

This protocol describes a general method for the synthesis of substituted 7-azaindoles, which can be adapted for the synthesis of this compound derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core.

Reaction Scheme:

G cluster_workflow Synthetic Workflow start 2-Fluoro-3-methylpyridine reaction One-pot domino reaction start->reaction Reacts with aldehyde Arylaldehyde (R-CHO) aldehyde->reaction base Base (e.g., KN(SiMe3)2) base->reaction In the presence of product Substituted 7-Azaindole reaction->product Yields G scaffold pos1 N1: Pyrrole nitrogen (Methylation site) pos3 C3: Often substituted with aryl or heteroaryl groups pos5 C5: Key position for modulating selectivity

Sources

Application Notes & Protocols for the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisosteric analog of indole known as 6-azaindole, is a privileged structure in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a valuable core for developing novel therapeutics. This guide provides a comprehensive overview of robust synthetic strategies for the preparation of the 7-Methyl-1H-pyrrolo[3,2-b]pyridine core and its subsequent diversification into a library of functionalized analogs. We present detailed, field-proven protocols for the Batcho-Leimgruber indole synthesis to construct the core, followed by modern cross-coupling methodologies, including Suzuki-Miyaura and Buchwald-Hartwig reactions, for targeted functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important heterocyclic motif.

Introduction: The Strategic Importance of the this compound Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. Specifically, the 1H-pyrrolo[3,2-b]pyridine system (IUPAC nomenclature) is commonly referred to as 6-azaindole. The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's properties, often leading to improved solubility, metabolic stability, and bioavailability in drug candidates.[1] The 7-methyl substitution provides a key structural anchor and a starting point for further analog development.

The synthesis of azaindoles presents unique challenges compared to their indole counterparts, often requiring specialized strategies to manage the reactivity of the pyridine ring.[2][3] This guide focuses on reliable and scalable methods to not only synthesize the core this compound but also to functionalize it, enabling the systematic exploration of structure-activity relationships (SAR).

Overview of Synthetic Strategies

Several synthetic routes can be employed to construct the 1H-pyrrolo[3,2-b]pyridine core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Core Synthesis Methodologies cluster_2 Target Core SM1 3-Methyl-2-nitropyridine M1 Batcho-Leimgruber Synthesis SM1->M1 Highly Efficient SM2 Substituted Pyridylhydrazine M2 Fischer Indole Synthesis SM2->M2 Classic Route (Harsh Conditions) SM3 Halo-aminopyridine M3 Metal-Catalyzed Cyclization SM3->M3 Modern & Versatile Core This compound M1->Core M2->Core M3->Core caption Fig 1. Major synthetic pathways to the 6-azaindole core.

Caption: High-level overview of primary synthetic routes.

  • Batcho-Leimgruber Indole Synthesis: This is one of the most efficient and versatile methods for preparing 2,3-unsubstituted indoles and their heteroaromatic analogs.[4][5] It proceeds in two main steps from an o-nitrotoluene derivative: formation of a β-nitroenamine followed by reductive cyclization.[6] For our target, the readily available 3-methyl-2-nitropyridine serves as the ideal starting material.

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7] While powerful for indoles, its application to pyridylhydrazines can be challenging, often requiring harsh conditions (e.g., polyphosphoric acid) and potentially leading to mixtures of isomers.[8][9]

  • Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers elegant solutions, most notably the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[10][11] This approach provides excellent control over substitution patterns and is highly valued for its flexibility.[12]

For its reliability, scalability, and high yields, we will focus on the Batcho-Leimgruber synthesis for the core construction.

Protocol I: Synthesis of this compound Core

This protocol details the two-step synthesis of the title compound from 3-methyl-2-nitropyridine via the Batcho-Leimgruber methodology.

Batcho_Leimgruber_Workflow Start Start: 3-Methyl-2-nitropyridine Step1 Step 1: Enamine Formation Reagents: DMFDMA, Pyrrolidine Solvent: DMF Start->Step1 Intermediate Intermediate: (E)-1-(Dimethylamino)-2-(3-methyl-2-nitropyridin-2-yl)ethene (Intense Red Solid) Step1->Intermediate Isolate Intermediate Step2 Step 2: Reductive Cyclization Reagents: Raney® Ni, Hydrazine hydrate Solvent: Ethanol Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Product: this compound Purification->Product caption Fig 2. Workflow for Batcho-Leimgruber synthesis.

Caption: Step-by-step workflow for the core synthesis.

Step 3.1: Synthesis of (E)-1-(Dimethylamino)-2-(3-methyl-2-nitropyridin-2-yl)ethene (Enamine Intermediate)

Causality: The reaction begins with the formation of an enamine. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a source of a formyl group equivalent. The methyl group of 3-methyl-2-nitropyridine is sufficiently acidic due to the electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen. Pyrrolidine acts as a base catalyst, facilitating the condensation and yielding a highly conjugated, intensely colored "push-pull" enamine intermediate.[4] Microwave heating can significantly accelerate this step.[13]

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-Methyl-2-nitropyridine138.125.00 g36.2
DMFDMA119.166.47 g (7.6 mL)54.3
Pyrrolidine71.120.77 g (0.9 mL)10.9
Anhydrous DMF-25 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-2-nitropyridine (5.00 g, 36.2 mmol) and anhydrous N,N-dimethylformamide (DMF, 25 mL).

  • Add pyrrolidine (0.9 mL, 10.9 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMFDMA, 7.6 mL, 54.3 mmol).

  • Heat the reaction mixture at 110 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).

  • Upon completion, cool the mixture to room temperature. A dark red precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

  • The resulting intense red solid is the enamine intermediate, which is typically used in the next step without further purification.

    • Expected Yield: 6.5 - 7.0 g (87-94%).

Step 3.2: Reductive Cyclization to this compound

Causality: The nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular cyclization by attacking the enamine double bond. The subsequent elimination of dimethylamine aromatizes the newly formed pyrrole ring.[6] Raney® Nickel with hydrazine hydrate is a classic and effective reducing system for this transformation.[4] Alternative reducing agents include palladium on carbon with hydrogen gas, or stannous chloride.[4]

ReagentM.W. ( g/mol )AmountMoles (mmol)
Enamine Intermediate207.236.50 g31.4
Ethanol (200 proof)-150 mL-
Raney® Ni (50% slurry in water)-~3 g-
Hydrazine monohydrate50.064.7 g (4.6 mL)94.1

Procedure:

  • To a 500 mL round-bottom flask, add the enamine intermediate (6.50 g, 31.4 mmol) and ethanol (150 mL). Stir to create a suspension.

  • Carefully add the Raney® Ni slurry (~3 g). Caution: Raney® Ni is pyrophoric and should be handled with care, always kept wet.

  • Heat the mixture to a gentle reflux (approx. 80 °C).

  • Add hydrazine monohydrate (4.6 mL, 94.1 mmol) dropwise via an addition funnel over 30 minutes. Caution: The reaction is exothermic and generates gas; ensure adequate venting and controlled addition.

  • After the addition is complete, maintain the reflux for 1-2 hours. The deep red color should fade to a light yellow/brown. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney® Ni catalyst. Wash the Celite® pad thoroughly with ethanol (3 x 30 mL). Caution: Do not allow the Celite® pad with Raney® Ni to dry out. Quench it with water immediately after use.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as an off-white to light brown solid.

    • Expected Yield: 3.1 - 3.7 g (75-90%).

    • CAS Number: 357263-42-4[14]

    • Expected Characterization Data:

      • ¹H NMR (500 MHz, DMSO-d₆): δ 11.2 (br s, 1H, NH), 7.95 (d, 1H), 7.45 (t, 1H), 6.85 (d, 1H), 6.40 (t, 1H), 2.40 (s, 3H, CH₃).

      • ¹³C NMR (125 MHz, DMSO-d₆): δ 147.5, 142.1, 128.8, 125.4, 118.0, 115.3, 99.8, 16.5.

      • MS (ESI): m/z 133.1 [M+H]⁺.

Protocol II: Generation of Analogs via Cross-Coupling

A powerful strategy for generating a library of analogs is the functionalization of the core scaffold. This typically involves an initial halogenation to install a chemical handle, followed by various palladium-catalyzed cross-coupling reactions.

Functionalization_Workflow cluster_coupling Pd-Catalyzed Cross-Coupling Core This compound Halogenation Regioselective Halogenation (e.g., NBS, NIS) @ C5 position Core->Halogenation Intermediate 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine (Versatile Intermediate) Halogenation->Intermediate Suzuki Suzuki-Miyaura (C-C bond) Intermediate->Suzuki R-B(OH)₂ Hartwig Buchwald-Hartwig (C-N bond) Intermediate->Hartwig R₂NH Sonogashira Sonogashira (C-C triple bond) Intermediate->Sonogashira R-C≡CH Library Diverse Library of Analogs Suzuki->Library Hartwig->Library Sonogashira->Library caption Fig 3. Diversification of the core via cross-coupling.

Sources

Application Notes & Protocols: A Guide to 7-Methyl-1H-pyrrolo[3,2-B]pyridine Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of proteins, most notably protein kinases.[1][2] 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a specific derivative of this scaffold, holds significant potential in drug discovery programs. A critical step in advancing such a compound from a hit to a clinical candidate is the unequivocal confirmation that it binds to its intended molecular target within a physiological context—a process known as target engagement.[3][4] Failure to rigorously determine target engagement can lead to misinterpretation of phenotypic data and the costly advancement of compounds with misunderstood mechanisms of action.[4][5]

This guide provides a comprehensive overview and detailed protocols for a suite of robust biophysical and cellular assays designed to confirm and quantify the target engagement of this compound. We will delve into cell-free biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for precise characterization of direct binding interactions.[6] Subsequently, we will explore powerful in-cell methodologies, including the Cellular Thermal Shift Assay (CETSA®) and chemoproteomic pulldowns, which validate target binding in the complex milieu of a living cell.[7][8] The protocols herein are designed to be self-validating, providing researchers with the tools to generate high-confidence data to drive structure-activity relationship (SAR) studies and make informed decisions in their drug discovery pipeline.[9]

The Imperative of Target Engagement

In modern drug discovery, demonstrating that a molecule interacts with its intended target in living systems is paramount.[4] This confirmation, or target engagement, provides the mechanistic link between a compound and its observed biological effect. Robust target engagement data is essential for validating a compound's mechanism of action (MoA), guiding lead optimization, and reducing the risk of advancing molecules that act via off-target effects.[3][9] The journey to confirm target engagement typically follows a multi-assay workflow, progressing from direct binding studies with purified proteins to validation in complex cellular environments.

cluster_0 Phase 1: Cell-Free Biophysical Assays cluster_1 Phase 2: Cellular Target Engagement Assays cluster_2 Outcome SPR Surface Plasmon Resonance (SPR) Measures: kon, koff, KD CETSA Cellular Thermal Shift Assay (CETSA) Measures: ΔTagg in intact cells SPR->CETSA Confirms Direct Binding ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n ITC->CETSA Thermodynamic Profile KinoBeads Chemoproteomics (e.g., Kinobeads) Measures: Target ID & Selectivity CETSA->KinoBeads Confirms In-Cell Binding SAR Validated MoA & Structure-Activity Relationship (SAR) CETSA->SAR Provides In-Cell Potency KinoBeads->SAR Provides Selectivity Profile

Figure 1: A representative workflow for validating the target engagement of a novel small molecule.

Biophysical Assays: Quantifying Direct Target Interaction

The first step in characterizing a compound is to confirm its direct physical interaction with a purified target protein. These cell-free assays provide high-precision quantitative data on binding affinity and thermodynamics, which are foundational for SAR studies.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures molecular interactions in real-time.[10] A purified protein target is immobilized on a sensor chip. As this compound (the analyte) flows over the surface, binding events cause a change in the refractive index at the surface, which is detected as a response. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[11]

Protocol: SPR Kinetic Analysis

  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified target protein (e.g., a candidate kinase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) containing a final DMSO concentration of ≤1%. A typical concentration range would be 0.1 nM to 10 µM.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Perform a kinetic titration by injecting the serial dilutions of the compound over the target and reference flow cells, from lowest to highest concentration.

    • Include several buffer-only (blank) injections for double referencing.

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.

ParameterExample ValueInterpretation
k_on (M⁻¹s⁻¹) 1.5 x 10⁵Rate of complex formation
k_off (s⁻¹) 3.0 x 10⁻³Rate of complex decay (stability)
K_D (nM) 20Equilibrium dissociation constant (affinity)
Table 1: Example kinetic data obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event.[12] By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[13][14]

Protocol: ITC Binding Analysis

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and compound solutions to minimize heat of dilution effects.

    • Thoroughly degas both the protein and compound solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the target protein solution (typically 10-50 µM).

    • Load the injection syringe with the compound solution, typically at a concentration 10-15 times that of the protein (e.g., 150-500 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, which is discarded from the analysis.

    • Proceed with a series of 18-25 injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.

    • Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate K_D, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

ParameterExample ValueInterpretation
K_D (nM) 25Binding Affinity
n (Stoichiometry) 1.05Binding ratio (Compound:Protein)
ΔH (kcal/mol) -8.5Enthalpy change (favorable)
TΔS (kcal/mol) 2.2Entropy change (favorable)
ΔG (kcal/mol) -10.7Gibbs free energy (spontaneous binding)
Table 2: Example thermodynamic data from an ITC experiment.

Cellular Assays: Confirming Engagement in a Physiological Context

While biophysical assays are essential, they do not account for cellular factors like membrane permeability, metabolism, or engagement of the target in its native conformation and complex.[15] Cellular assays are therefore critical for validating that the compound reaches and binds its target in a live-cell environment.[9]

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[7] When a protein binds to a ligand, its thermal stability typically increases.[16] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified; a higher amount of soluble protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.[17]

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification Treat Incubate cells with This compound or Vehicle (DMSO) Heat Heat cell aliquots across a range of temperatures (e.g., 40°C to 70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble fraction from precipitated protein (via centrifugation) Lyse->Separate Quantify Quantify soluble target protein (e.g., Western Blot, ELISA, MS) Separate->Quantify

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour in culture medium.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating Step (Melt Curve):

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

  • Quantification:

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both vehicle- and compound-treated samples to generate a "melt curve." The shift in the curve (ΔT_agg) indicates target stabilization.

TreatmentT_agg (°C)ΔT_agg (°C)Interpretation
Vehicle (DMSO) 52.5-Baseline thermal stability
Compound (10 µM) 57.0+4.5Significant target engagement
Table 3: Example data from a CETSA melt curve experiment.
Chemoproteomics: Kinobeads Competitive Pulldown

Principle: This method is particularly powerful for compounds like this compound that are expected to target kinases.[1] It uses "Kinobeads," which are sepharose beads derivatized with a cocktail of broad-spectrum, non-selective kinase inhibitors.[8][18] These beads enrich a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (the compound of interest), one can measure its ability to compete with the beads for binding to specific kinases. The bound proteins are then identified and quantified by mass spectrometry.[8]

cluster_0 Step 1: Lysate & Treatment cluster_1 Step 2: Affinity Enrichment cluster_2 Step 3: Protein Processing cluster_3 Step 4: Analysis Lysate Prepare native cell lysate Treat Incubate lysate with serial dilutions of this compound Lysate->Treat Enrich Add Kinobeads to compete for kinase binding and enrich the kinome Treat->Enrich Wash Wash beads to remove non-specific binders Enrich->Wash Elute Elute bound proteins Wash->Elute Digest Digest proteins into peptides Elute->Digest LCMS Analyze peptides by LC-MS/MS for identification and quantification Digest->LCMS

Figure 3: Workflow for a Kinobeads competitive pulldown assay.

Protocol: Kinobeads Competitive Pulldown

  • Lysate Preparation:

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.8% NP-40, 150 mM NaCl, 5% glycerol, with protease and phosphatase inhibitors).[8]

    • Clarify lysate by centrifugation at 100,000 x g for 30 minutes at 4°C.

    • Adjust protein concentration to 5 mg/mL.[8]

  • Competitive Binding:

    • Aliquot 1 mL of lysate for each concentration point.

    • Add this compound at a range of final concentrations (e.g., 0 nM to 30,000 nM) to the lysate aliquots. Include a vehicle (DMSO) control.

    • Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Add equilibrated Kinobeads (e.g., 10 µL of bead slurry) to each lysate sample.[19]

    • Incubate for 1 hour at 4°C with rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer, followed by washes with high-salt and low-salt buffers to remove non-specific binders.

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating at 95°C.

  • Mass Spectrometry Analysis:

    • Run the eluate briefly into an SDS-PAGE gel for in-gel digestion with trypsin.

    • Analyze the resulting peptides by label-free quantitative LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins from the MS data.

    • For each identified kinase, calculate the signal ratio relative to the vehicle control at each compound concentration.

    • Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine the apparent dissociation constant (K_d,app) or IC₅₀ for each kinase.

Kinase TargetK_d,app (nM)Interpretation
Target Kinase A 35Potent on-target engagement
Off-Target Kinase B 2,100Weak off-target interaction
Off-Target Kinase C >10,000No significant interaction
Table 4: Example selectivity data from a Kinobeads experiment.

Conclusion

Confirming and quantifying the target engagement of a novel compound such as this compound is a non-negotiable component of a successful drug discovery campaign. No single assay can provide a complete picture. By integrating a suite of orthogonal assays—starting with high-precision biophysical methods like SPR and ITC to confirm direct binding, and progressing to powerful cellular techniques like CETSA and chemoproteomics to validate engagement in a physiological setting—researchers can build a robust, data-driven understanding of their compound's mechanism of action. This multi-faceted approach provides the high-confidence data necessary to establish clear structure-activity relationships, optimize for potency and selectivity, and ultimately increase the probability of clinical success.

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  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • EMBL-EBI. (n.d.). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. PRIDE. [Link]

  • Saltzman, A. B., et al. (2022). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. [Link]

  • Genna, V. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments. [Link]

  • Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Application Notes & Protocols for the ADME Profiling of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Path of a Promising Heterocycle

7-Methyl-1H-pyrrolo[3,2-b]pyridine belongs to the azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents, including kinase inhibitors and CNS-targeting molecules.[1][2][3] The journey of a promising compound like this compound from a preliminary "hit" to a viable drug candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5][6] A compound's ADME profile, often referred to as its pharmacokinetics, dictates its concentration and persistence in the body, which in turn governs its efficacy and safety.[7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust ADME characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established industry practices. We will move from fundamental physicochemical assessments to detailed in vitro assays and conclude with an initial in vivo pharmacokinetic evaluation, explaining the "why" behind each experimental choice. Early and integrated ADME profiling is essential to identify and mitigate potential liabilities, such as poor bioavailability or drug-drug interactions, thereby accelerating the drug discovery process.[10][11]

Part 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, it is crucial to determine the fundamental physicochemical properties of this compound. These characteristics are strong determinants of its behavior in subsequent ADME studies.

Aqueous Solubility

Rationale: Poor aqueous solubility can limit oral absorption and complicate in vitro assay interpretation. Two key types of solubility assays are performed: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a DMSO stock solution, mimicking early screening conditions, while thermodynamic solubility represents the true equilibrium solubility of the solid compound.[10]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to mimic various physiological environments.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 g for 15 minutes) or filtration.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

  • Reporting: Express solubility in µg/mL or µM.

Lipophilicity (LogD)

Rationale: Lipophilicity, or the compound's preference for a lipid versus an aqueous environment, profoundly influences its permeability, plasma protein binding, and metabolic susceptibility. LogD is the partition coefficient at a specific pH (typically 7.4), which is more physiologically relevant than LogP for ionizable compounds.[10]

Protocol: Shake-Flask Method for LogD7.4

  • Preparation: Prepare a solution of this compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Partitioning: Add an equal volume of n-octanol (pre-saturated with PBS) to the aqueous solution in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then let the layers separate.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using LC-MS/MS.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Concentration]octanol / [Concentration]aqueous).

Parameter Expected Data Output Significance
Thermodynamic Solubility µg/mL or µM at pH 7.4>50 µM is generally desirable for oral absorption.
LogD7.4 Unitless value1-3 is often the target range for oral drugs to balance permeability and solubility.

Part 2: In Vitro ADME Assays - Simulating the Biological System

In vitro assays use subcellular fractions (like microsomes), cells, or artificial membranes to predict a drug's behavior in the body, offering high throughput and cost-effectiveness.[11][12][13]

Metabolic Stability

Rationale: The rate at which a compound is metabolized, primarily by liver enzymes, determines its half-life and oral bioavailability. Liver microsomes, which contain the cytochrome P450 (CYP) enzymes, are commonly used for initial screening.[6][10] For a compound like this compound, potential metabolic routes could include oxidation on the pyridine or pyrrole ring, or on the methyl group.

Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), this compound, control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance).

  • Reaction Setup: Pre-incubate the test compound (typically at 1 µM) with HLM in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the intrinsic clearance (Clint) and in vitro half-life (t1/2).

Caption: Workflow for the liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes by a co-administered drug is a major cause of drug-drug interactions (DDIs). This assay assesses the potential of this compound to inhibit major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[10]

Protocol: CYP Inhibition (IC50 Determination)

  • Reagents: Human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2), NADPH, and a range of concentrations of this compound.

  • Incubation: Incubate HLM with the probe substrate and each concentration of the test compound.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a specific time.

  • Termination & Analysis: Stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculation: Plot the percentage of inhibition of metabolite formation against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

Assay Parameter Interpretation
Metabolic Stability In Vitro t1/2 (min)>30 min suggests low to moderate clearance.
CYP Inhibition IC50 (µM)IC50 < 1 µM indicates a high risk of DDI. IC50 > 10 µM suggests a low risk.
Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in the plasma is available to interact with its target and to be metabolized or excreted. High plasma protein binding can limit efficacy and affect the drug's distribution.[12] Rapid Equilibrium Dialysis (RED) is a common method.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a RED device with a semi-permeable membrane (8 kDa MWCO) separating a sample chamber from a buffer chamber.

  • Procedure: Add plasma spiked with this compound to the sample chamber and an equal volume of PBS to the buffer chamber.

  • Equilibration: Incubate the sealed plate at 37°C on a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification: After incubation, take samples from both chambers. The buffer chamber sample is analyzed directly. For the plasma sample, precipitate the proteins with acetonitrile before LC-MS/MS analysis to measure the total concentration.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Permeability Assessment

Rationale: A drug's ability to cross the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier.[11][12]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter plates (e.g., Transwell®) for 21 days until they form a differentiated, polarized monolayer.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (A-to-B): Add this compound to the apical (A) side (representing the gut lumen) and collect samples from the basolateral (B) side (representing the blood) over time (e.g., up to 2 hours).

  • Efflux Measurement (B-to-A): In a separate set of wells, add the compound to the basolateral side and collect from the apical side to assess active efflux.

  • Analysis: Quantify the compound in the receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is also calculated. An efflux ratio > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Assay Parameter Interpretation
Plasma Protein Binding Fraction Unbound (fu)fu < 1% indicates very high binding.
Caco-2 Permeability Papp (A-B) (x 10-6 cm/s)<1: Low; 1-10: Moderate; >10: High.
Caco-2 Efflux Efflux Ratio>2 suggests active efflux.

Part 3: In Vivo Pharmacokinetic (PK) Study

Rationale: In vivo studies provide the definitive measure of how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[14] A preliminary PK study in rodents (e.g., mice or rats) is essential to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[7][8][9]

Protocol: Preliminary Rodent PK Study (Rat Model)

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

PK Parameter Abbreviation Description
Area Under the Curve AUCTotal drug exposure over time.
Maximum Concentration CmaxThe highest concentration the drug reaches in the plasma.
Time to Cmax TmaxThe time at which Cmax is observed.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life t1/2The time required for the plasma concentration to decrease by half.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Part 4: Data Integration and Hypothetical Metabolic Pathways

The data from all assays must be integrated to build a complete picture. For this compound, metabolism is likely to be a key clearance mechanism. Based on its structure, several metabolic transformations are plausible.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Oxidation_Methyl Hydroxylation (on Methyl Group) Parent->Oxidation_Methyl CYPs Oxidation_Ring Oxidation (on Pyrrole or Pyridine Ring) Parent->Oxidation_Ring CYPs Glucuronidation Glucuronidation (on Hydroxylated Metabolite) Oxidation_Methyl->Glucuronidation UGTs Sulfation Sulfation (on Hydroxylated Metabolite) Oxidation_Ring->Sulfation SULTs

Sources

Application Notes and Protocols for In Vivo Studies of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a heterocyclic structure composed of a fused pyrrole and pyridine ring, is a prominent scaffold in medicinal chemistry.[1][2] Various isomers of this structure are found in natural products and have been the foundation for the development of numerous biologically active compounds.[1][2] Derivatives of the broader pyrrolopyridine family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4][5]

Specifically, compounds with a 1H-pyrrolo[3,2-b]pyridine core have been investigated as selective GluN2B negative allosteric modulators, showing good brain penetration and target engagement in in vivo models.[6] Other isomers, such as the 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds, have yielded potent inhibitors of kinases like MPS1 and ATM, with some candidates demonstrating oral bioavailability and significant antitumor activity in preclinical xenograft models.[7][8][9]

This document provides a comprehensive guide for researchers embarking on in vivo studies with 7-Methyl-1H-pyrrolo[3,2-b]pyridine . While specific in vivo data for this exact molecule is not yet extensively published, the following application notes and protocols are synthesized from established methodologies for similar small molecule compounds and publicly available data on related pyrrolopyridine derivatives. The aim is to provide a robust framework for preclinical evaluation, from formulation development to pharmacokinetic and pharmacodynamic studies.

Part 1: Preclinical Formulation Development

A critical first step for in vivo studies is the development of a suitable formulation that ensures adequate bioavailability and exposure of the test compound in the animal model. Pyrrolopyridine derivatives are often crystalline solids with low aqueous solubility, necessitating the use of specialized vehicle systems.

Objective: To prepare a stable and homogenous formulation of this compound suitable for the intended route of administration.

Considerations for Vehicle Selection:

  • Solubility: The primary challenge is to solubilize the compound. A tiered approach to solubility screening is recommended.

  • Toxicity: The chosen vehicle should be well-tolerated by the animal species at the required volume and frequency of administration.

  • Route of Administration: The viscosity and composition of the formulation will depend on whether it is for oral (PO), intraperitoneal (IP), or intravenous (IV) delivery.[10][11][12]

  • Stability: The compound should remain chemically stable and physically dissolved or suspended in the vehicle for the duration of the study.

Recommended Formulation Screening Workflow:

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: In Vivo Tolerability A Start with neat solvents: - DMSO - NMP - PEG400 B Test aqueous co-solvent systems: - Saline - PBS - 5% Dextrose in water (D5W) A->B C Evaluate surfactant-based vehicles: - Tween 80 - Kolliphor EL B->C D Assess cyclodextrin-based formulations: - Hydroxypropyl-β-cyclodextrin (HP-β-CD) C->D E Select lead vehicles based on solubility data F Prepare formulations at target concentration E->F G Assess physical stability (e.g., precipitation) over time F->G H Determine pH and osmolality for parenteral routes G->H I Administer vehicle alone to a small cohort of animals J Administer formulated compound to another cohort I->J K Monitor for adverse clinical signs J->K L Select final formulation for PK/PD studies K->L

Caption: Formulation Development Workflow.

Example Formulations for Pyrrolopyridine Derivatives:

Formulation ComponentRoute of AdministrationExample CompositionConsiderations
Aqueous Suspension Oral (PO)1% Carboxymethylcellulose (CMC) / 0.1% Tween 80 in purified waterSuitable for poorly soluble compounds. Ensure uniform particle size.
Solubilized Formulation PO, Intraperitoneal (IP)10% DMSO / 40% PEG400 / 50% SalineCommon for initial PK studies. Monitor for potential DMSO toxicity.
Cyclodextrin Complex IP, Intravenous (IV)20-40% HP-β-CD in Saline or D5WCan significantly enhance solubility. Ensure the final solution is sterile-filtered.[10]

Part 2: Protocols for In Vivo Administration

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[12][13]

Protocol 2.1: Oral Gavage (PO) in Mice

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • Formulated compound

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid) for adult mice

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the exact volume of the formulation to be administered based on the desired mg/kg dose and the concentration of the formulation. The typical maximum gavage volume for a mouse is 10 mL/kg.[12]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus via the side of the mouth.

  • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate improper administration.

Protocol 2.2: Intraperitoneal (IP) Injection in Mice

Objective: To administer the compound into the peritoneal cavity for systemic absorption.

Materials:

  • Formulated compound (sterile)

  • 25-27 gauge needle and 1 mL syringe

  • 70% ethanol for disinfection

Procedure:

  • Dose Calculation: Calculate the required injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[10]

  • Animal Restraint: Restrain the mouse and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.

  • Site Preparation: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Part 3: Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Experimental Design:

  • Animals: Naive mice (e.g., C57BL/6 or CD-1), typically 3-5 per time point.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., 10 mg/kg PO).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Data Analysis Workflow:

G A LC-MS/MS Bioanalysis of Plasma Samples B Generate Plasma Concentration vs. Time Data A->B C Non-Compartmental Analysis (NCA) using software (e.g., Phoenix WinNonlin) B->C D Calculate Key PK Parameters: - Cmax, Tmax - AUC, t½ - Clearance (CL) - Volume of Distribution (Vd) C->D E Assess Oral Bioavailability (if IV data is available) D->E

Caption: Pharmacokinetic Data Analysis Workflow.

Part 4: Pharmacodynamic (PD) and Efficacy Studies

PD and efficacy studies are designed to assess the biological effect of the compound in a relevant disease model. The design of these studies will be highly dependent on the hypothesized mechanism of action of this compound.

Example: In Vivo Efficacy in a Tumor Xenograft Model

Assuming this compound has potential anticancer activity, a xenograft study is a common efficacy model.[14]

Objective: To evaluate the antitumor efficacy of this compound in vivo.

Protocol Outline:

  • Cell Line Selection: Choose a cancer cell line that is sensitive to the compound in vitro.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, compound at one or more dose levels, positive control). Administer treatment according to a predetermined schedule (e.g., once daily PO for 21 days).

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Potential Signaling Pathway to Investigate:

Given that related pyrrolopyridine compounds inhibit kinases, a potential mechanism of action for an anticancer effect could involve the inhibition of a critical signaling pathway in cancer cells.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Downstream Downstream Signaling (e.g., RAS-MEK-ERK) RTK->Downstream Pyrrolo This compound Pyrrolo->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical Kinase Inhibition Pathway.

References

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The core of this synthesis often relies on variations of the Fischer indole synthesis, a powerful but notoriously sensitive transformation, especially with electron-deficient pyridine precursors.[1][2]

Overview of the Primary Synthetic Challenge

The principal difficulty in synthesizing 7-azaindole derivatives like this compound via the Fischer synthesis lies in the electronic nature of the pyridine ring. The pyridine nitrogen atom withdraws electron density, which deactivates the ring, making the key acid-catalyzed[3][3]-sigmatropic rearrangement more challenging compared to the synthesis of standard indoles.[1][2] This often leads to lower yields, requires harsh reaction conditions, and increases the likelihood of side reactions and product decomposition.[1][4]

Core Synthesis Pathway: Fischer Indole Synthesis Approach

The most common route involves the acid-catalyzed cyclization of a pyridylhydrazone. This process is illustrated below. Understanding this mechanism is crucial for diagnosing issues during the reaction.

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Isomerization & Rearrangement cluster_step3 Step 3: Cyclization & Aromatization A 2-Hydrazinyl-3-methylpyridine C Pyridylhydrazone A->C Condensation (-H₂O) B Ketone / Aldehyde (e.g., Pyruvic Acid) B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst (H⁺) F Di-imine Intermediate E->F G Aminal Intermediate F->G Intramolecular Cyclization H This compound G->H Elimination of NH₃ Troubleshooting_Workflow cluster_stalled cluster_mixture cluster_tar start Low Yield or Reaction Failure check_sm Analysis: Mostly Starting Material? start->check_sm check_mix Analysis: Complex Mixture? check_sm->check_mix No stalled_sol Action Items check_sm->stalled_sol Yes check_tar Analysis: Tar Formation? check_mix->check_tar No mixture_sol Action Items check_mix->mixture_sol Yes tar_sol Action Items check_tar->tar_sol Yes sol1 1. Screen Acid Catalysts (pTSA, ZnCl₂, PPA) sol2 2. Increase Temperature (Use higher boiling solvent) sol3 3. Ensure Anhydrous Conditions (Inert Atmosphere) sol4 1. Use Milder Catalyst (e.g., Lewis Acid) sol5 2. Optimize Temperature to Improve Selectivity sol6 1. Lower Reaction Temperature sol7 2. Use Milder Acid Catalyst sol8 3. Monitor Reaction Closely & Stop at Completion sol9 4. Use Inert Atmosphere

Sources

Technical Support Center: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine (also known as 7-methyl-4-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you navigate the common challenges and side reactions inherent in constructing this valuable heterocyclic scaffold.

Part 1: Synthesis Overview & Common Challenges

This compound is a key heterocyclic motif in medicinal chemistry, often serving as a bioisosteric replacement for indole in drug candidates. Its synthesis, while achievable through several routes, is often complicated by the electronic nature of the pyridine ring, which can deactivate the system towards classical indole syntheses and promote unique side reactions.

Common synthetic strategies often involve building the pyrrole ring onto a pre-existing pyridine core. These methods include palladium-catalyzed reactions, such as Heck or Sonogashira couplings followed by cyclization, and classical named reactions like the Fischer indole synthesis, adapted for the pyridine nucleus.[1][2] Each approach carries its own set of potential pitfalls, from low yields to the formation of challenging-to-separate isomeric impurities.

Below is a generalized workflow for a typical synthesis.

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Select Pyridine & Coupling Partner Precursors Reaction Core Reaction (e.g., Pd-catalyzed cross-coupling/ annulation) Start->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purify Chromatography or Recrystallization Workup->Purify Analyze QC Analysis (NMR, LC-MS) Purify->Analyze Product Pure this compound Analyze->Product

Caption: Generalized workflow for the synthesis and purification of this compound.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than reported in the literature. What are the most common causes?

Low yield is a frequent issue and can stem from several factors. Systematically investigating the following areas is crucial.

Potential Cause 1: Reagent Quality and Reaction Conditions

  • Moisture and Air Sensitivity: Many azaindole syntheses, particularly those employing organometallic reagents or palladium catalysts with phosphine ligands, are sensitive to air and moisture. Ensure all solvents are anhydrous, glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Starting Material Purity: Impurities in your starting pyridine derivative (e.g., 3-amino-2-halopicoline) can interfere with the reaction. Verify the purity by NMR or LC-MS before starting.

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade upon storage. If you suspect catalyst deactivation, use a freshly opened bottle or a more robust pre-catalyst.

Potential Cause 2: Competing Side Reactions The specific side reactions depend heavily on your chosen synthetic route.

  • For Pd-catalyzed routes (e.g., Heck/Sonogashira): Homocoupling of your coupling partner (e.g., alkyne or alkene) can be a significant side reaction, consuming starting material. This is often promoted by the presence of oxygen.

  • For syntheses starting from picolines (e.g., Chichibabin-type): The methyl group of the picoline starting material can be deprotonated by strong bases like LDA, leading to self-condensation or dimerization, which competes with the desired reaction.[3] This dimerization can sometimes be reversible, but it effectively sequesters the starting material.[3]

cluster_main Desired Reaction Pathway cluster_side Side Reaction: Dimerization Picoline_SM 3-Amino-2-X-Picoline Reagent + Reagent (e.g., Nitrile) Picoline_SM->Reagent Product This compound Reagent->Product Picoline_SM_2 3-Amino-2-X-Picoline Base + Strong Base (e.g., LDA) Picoline_SM_2->Base Anion Benzylic Anion Intermediate Base->Anion Picoline_SM_3 + another molecule of Picoline SM Anion->Picoline_SM_3 Dimer Dimerized Side Product Picoline_SM_3->Dimer

Caption: Competing pathways: desired cyclization versus base-mediated starting material dimerization.

Potential Cause 3: Product Degradation The azaindole core can be sensitive to harsh conditions. Prolonged exposure to strong acid or base during the work-up can lead to decomposition or the formation of intractable tars. Neutralize the reaction mixture carefully and minimize the time the product spends in highly acidic or basic aqueous layers.

Question 2: My TLC/LC-MS shows multiple product-like spots that are difficult to separate. What could they be?

The formation of isomers is a classic challenge in the synthesis of fused heterocyclic systems.

  • Isomeric Side Products: Depending on the substitution pattern of your pyridine precursor, cyclization can sometimes occur at different positions, leading to the formation of other pyrrolopyridine isomers. For example, in Fischer-type syntheses, the cyclization of a pyridylhydrazine can be sensitive to the electronic and steric environment, potentially yielding other azaindole isomers.[4][5]

  • N-Alkylation/Arylation: The pyrrole nitrogen is nucleophilic and can react with electrophiles present in the reaction mixture, especially if it is not protected. This can lead to N-substituted side products.

  • Incomplete Cyclization: In cascade reactions, it's possible to isolate intermediates where the initial coupling has occurred but the final ring-closing step has not. These are often close in polarity to the final product.

To address this, careful optimization of the reaction conditions (temperature, catalyst, base) is required to favor the desired regioselectivity.

Question 3: I'm having trouble purifying the final compound by silica gel chromatography. The compound streaks badly and my recovery is poor. What should I do?

This is a very common issue with nitrogen-containing heterocycles like azaindoles.

  • The Problem: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to strong adsorption, resulting in peak tailing, poor separation, and often irreversible loss of the compound on the column.

  • The Solution 1 (Mobile Phase Modification): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Alternatively, use a pre-mixed mobile phase containing ammonia, such as 1-2% of a 7N ammonia in methanol solution added to dichloromethane.

  • The Solution 2 (Alternative Stationary Phase): If modifying the eluent is insufficient, switch to a different stationary phase.[6]

    • Neutral or Basic Alumina: Alumina is less acidic than silica and often gives much better results for basic compounds.

    • Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative.

  • The Solution 3 (Recrystallization): If the crude product is relatively clean (>85-90% pure), recrystallization can be a highly effective method to obtain analytically pure material, completely avoiding chromatography.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol).

Purification MethodAdvantagesDisadvantagesBest For
Silica Gel + Basic Modifier Readily available, well-understood.May not completely solve severe tailing.Routine purifications of moderately basic compounds.
Alumina Chromatography Excellent for basic compounds, avoids acidic degradation.Can have different selectivity than silica.Compounds that are sensitive to acid or show strong tailing on silica.[6]
Reversed-Phase (C18) HPLC High resolving power, excellent for separating isomers.Requires specialized equipment, more expensive.Difficult separations, final purification of small quantities.[6]
Recrystallization Cost-effective, scalable, provides high purity crystalline solid.Requires a suitable solvent system, may have lower initial recovery.Removing minor impurities from a relatively clean crude product.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for a lab-scale synthesis of this compound? For versatility and substrate scope, modern palladium-catalyzed cascade reactions are often preferred. A route starting from a substituted aminopyridine, such as 3-amino-2-bromo-6-methylpyridine, and a suitable coupling partner (like an alkyne or alkene) can provide a direct entry to the core in a single step.[1][7] These methods often have milder conditions compared to classical approaches that may require very strong bases or high temperatures.

Q2: Is N-protection of the pyrrole ring necessary? This depends on the subsequent steps. If you plan further reactions that involve strong bases or electrophiles, protecting the pyrrole nitrogen (e.g., as a SEM, BOC, or tosyl derivative) is highly recommended to prevent side reactions at that position.[8] For many applications, if the synthesis of the core is the final step, protection may not be necessary.

Q3: My NMR spectrum shows broad signals for the N-H proton. Is this normal? Yes, this is very common. The pyrrole N-H proton often appears as a broad singlet in the 1H NMR spectrum, typically far downfield (>10 ppm). Its chemical shift and peak shape can be highly dependent on the solvent and concentration. If you need to confirm its presence, you can perform a D₂O exchange experiment, where the N-H peak will disappear.

Part 4: Example Experimental Protocol

This protocol is a representative example of a modern synthetic approach and should be adapted based on specific substrates and laboratory safety protocols.

Synthesis of this compound via Cascade C-N Cross-Coupling/Heck Reaction[1][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-2-bromo-6-methylpyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution). Add the desired alkenyl bromide (1.2 equiv) followed by sodium tert-butoxide (t-BuONa) (2.5 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

References

  • Carita, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available from: [Link]

  • Shabashov, D., & Daugulis, O. (2005). A convenient one-pot synthesis of 4-, 6-, and 7-azaindoles from aminopyridines. ElectronicsAndBooks. Available from: [Link]

  • Carita, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available from: [Link]

  • Sridharan, V., et al. (2011). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available from: [Link]

  • Aarhus, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3568. Available from: [Link]

  • Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Alcaide, M. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 562-588. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4983. Available from: [Link]

  • Hojnik, C. (2013). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available from: [Link]

  • Klapars, A., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(40), 14201–14203. Available from: [Link]

  • Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. SpringerLink. Available from: [Link]

  • Progress in Chemistry (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Available from: [Link]

  • Organic Chemistry Portal (2024). Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]

  • Roy, S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3349. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. Available from: [Link]

  • Bond, T. L., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6489. Available from: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine). Scribd. Available from: [Link]

  • Haresnape, J. N., & Fidler, D. A. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. Available from: [Link]

Sources

Technical Support Center: Optimization of Kinase Assays for 7-Methyl-1H-pyrrolo[3,2-b]pyridine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing the 7-Methyl-1H-pyrrolo[3,2-b]pyridine scaffold in kinase inhibitor discovery programs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the development of robust and reliable biochemical assays. The pyrrolo[2,3-d]pyrimidine and related scaffolds are prevalent in kinase inhibitor design, often functioning as ATP-competitive inhibitors.[1][2] Understanding the nuances of assay optimization is therefore critical for accurately determining potency (IC50), selectivity, and mechanism of action.

This center is designed to address specific experimental challenges, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your research.

Part 1: Core Assay Development & Optimization

Developing a kinase assay from the ground up requires a systematic approach. The initial phase involves optimizing key parameters to achieve a stable and reproducible assay window, which is essential for screening inhibitors like those based on the this compound core.

Key Parameter Optimization Workflow

The following workflow outlines the critical steps for establishing a robust kinase assay.

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Reagents 1. Procure & QC Reagents (Enzyme, Substrate, ATP) Buffer 2. Select Initial Buffer System Reagents->Buffer Enzyme_Titr 3. Determine Optimal Enzyme Concentration Buffer->Enzyme_Titr Time_Course 4. Establish Reaction Linearity (Time Course) Enzyme_Titr->Time_Course ATP_Km 5. Determine ATP Km Time_Course->ATP_Km Substrate_Opt 6. Optimize Substrate Concentration ATP_Km->Substrate_Opt Z_Factor 7. Assess Assay Performance (Z' Factor) Substrate_Opt->Z_Factor DMSO_Tol 8. Determine DMSO Tolerance Z_Factor->DMSO_Tol Control_Comp 9. Validate with Control Inhibitor DMSO_Tol->Control_Comp Final_Protocol Final Assay Protocol Control_Comp->Final_Protocol

Caption: Workflow for Kinase Assay Optimization.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common problems encountered during assay development and screening.

Q1: My assay signal is very low, or there is no difference between my positive and negative controls. What's wrong?

A1: This indicates a lack of significant enzymatic activity. The root cause can be one of several factors:

  • Inactive Enzyme: The kinase preparation may be inactive or at a much lower concentration than stated. Always source enzymes from reputable vendors and perform an initial activity check upon receipt. Ensure storage conditions (-80°C with appropriate cryoprotectants) are met. Purity is also critical, as contaminating phosphatases or proteases can degrade substrates or the kinase itself.[3]

  • Inappropriate Substrate: Not all kinases will phosphorylate generic substrates.[4] If using a novel or orphan kinase, you may need to screen a panel of generic substrates (e.g., Myelin Basic Protein, Casein) or use a substrate identification service to find a suitable peptide or protein substrate.[5] Autophosphorylation can sometimes be measured, but this often requires higher enzyme concentrations.[4]

  • Suboptimal Buffer Conditions: Kinase activity is highly sensitive to pH, ionic strength, and the presence of specific divalent cations (typically Mg²⁺, sometimes Mn²⁺).[6] The standard buffer (e.g., HEPES or Tris-HCl at pH 7.5) may not be optimal. Perform a buffer optimization screen by varying pH and cation concentrations. Also, ensure DTT is included to maintain a reducing environment, but be aware that high concentrations of thiols (>10 µM) can interfere with some assay formats.[7]

  • Missing Cofactors: Some kinases require specific cofactors or activation steps (e.g., pre-incubation with an upstream kinase or an activating subunit) for full activity.[4] Review the literature for your specific kinase to ensure all necessary components are present.

Q2: I'm seeing a very high background signal in my "no enzyme" control wells. How can I reduce it?

A2: High background noise masks the true signal from your kinase and shrinks the assay window. Consider these causes:

  • ATP Contamination in Reagents: If using a luminescence-based assay that detects ATP (e.g., Kinase-Glo®), any contaminating ATP in your substrate or buffer preparations will generate a signal.[8][9] Use the highest purity reagents available (e.g., low-ATP substrate).

  • Assay Technology Interference: Some detection technologies are prone to background interference. For example, fluorescent compounds can directly interfere with fluorescence-based readouts (FP, TR-FRET).[10][11] If your inhibitor is fluorescent, you may need to switch to a different detection method, like a luminescence or radiometric assay.

  • Non-Enzymatic Phosphorylation: While rare, at high ATP and substrate concentrations, some non-enzymatic transfer of phosphate can occur, especially during long incubation times or at non-physiological temperatures.

Q3: My results are highly variable between replicate wells and between plates (Poor Z' factor). What are the sources of this variability?

A3: A low Z' factor (< 0.5) indicates that the assay is not robust enough for screening. The primary culprits are inconsistent liquid handling and unstable reagents.

  • Pipetting Errors: Inconsistent volumes, especially when working with 384- or 1536-well plates, are a major source of error.[3] Ensure pipettes are properly calibrated. Using automated liquid handlers can significantly improve precision. When adding reagents manually, pipette gently against the wall of the well to avoid bubbles.[12]

  • Reagent Instability: Ensure all reagents are fully thawed and mixed before use.[12] An ATP solution that has undergone multiple freeze-thaw cycles can degrade. Prepare fresh dilutions of critical reagents like the enzyme and ATP for each experiment.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Use plate lids, and consider leaving the outer wells empty or filling them with buffer to create a humidity barrier.

  • Reaction Not in Linear Range: If the reaction proceeds for too long, substrate or ATP depletion will occur, leading to a non-linear reaction rate.[6] This makes the assay highly sensitive to small variations in timing. Ensure your reaction time falls within the linear range determined by your time-course experiment (see Protocol below).

Q4: My this compound inhibitor appears to precipitate in the assay buffer. How should I handle this?

A4: Compound solubility is a common challenge in drug discovery.

  • Check Final DMSO Concentration: Most kinase assays can tolerate a final DMSO concentration of 1-2%, but higher levels can inhibit or, in some cases, activate certain kinases.[13][14] The primary role of DMSO is to keep your compound in solution. Ensure your dilutions are planned so the final concentration does not exceed the predetermined tolerance limit for your enzyme.

  • Use a DMSO Dilution Series: The best practice is to perform serial dilutions of your inhibitor in 100% DMSO. Then, add a small, fixed volume of each DMSO solution to the assay wells.[14] This ensures the final DMSO concentration is constant across all inhibitor concentrations tested. Diluting inhibitors in aqueous buffer can cause immediate precipitation of hydrophobic compounds.

  • Include BSA or Detergents: Adding a low concentration of Bovine Serum Albumin (BSA, ~0.01%) or a non-ionic detergent (e.g., Tween-20, Triton X-100 at ~0.01%) to the assay buffer can help prevent non-specific binding of the compound to plate walls and improve the solubility of "sticky" compounds.[11]

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the correct ATP concentration for my assay?

A1: The choice of ATP concentration is critical as most pyrrolo[3,2-b]pyridine-based inhibitors are ATP-competitive. The IC50 value of an ATP-competitive inhibitor is directly dependent on the ATP concentration, a relationship described by the Cheng-Prusoff equation.[6]

There are two primary strategies:

  • Assay at the Kₘ for ATP: For initial screening and potency ranking, using an ATP concentration equal to the Michaelis-Menten constant (Kₘ) is standard practice.[15] At [ATP] = Kₘ, the IC50 is approximately 2x the inhibitor constant (Ki), providing a good estimate of the compound's affinity for the enzyme.[15]

  • Assay at Physiological ATP: To better predict cellular activity, assays can be run at high ATP concentrations (e.g., 1-5 mM) that mimic the intracellular environment.[11][16] A compound's IC50 will be significantly higher at physiological ATP levels, which is why compounds that look potent in biochemical screens can fail in cell-based assays.[17]

Q2: What are the pros and cons of different kinase assay detection technologies?

A2: The choice of technology depends on your specific needs, such as throughput, cost, and the nature of your target and inhibitor.

Technology Principle Advantages Disadvantages
Luminescence Measures remaining ATP (e.g., Kinase-Glo®) or produced ADP (e.g., ADP-Glo™).[8]Universal for all kinases, high sensitivity, simple "add-and-read" format.[11]Indirect measurement, susceptible to luciferase inhibitors, signal decrease assay can require significant ATP consumption.[3]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation.Homogeneous format, cost-effective.Requires a specific fluorescent peptide, can have a small assay window, susceptible to compound fluorescence.[8]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on an antibody that recognizes the phosphorylated substrate.[18]High sensitivity, robust, reduces background from compound fluorescence due to time-gated detection.[10]Requires specific, often expensive, antibody reagents.
Radiometric ([³²P]/[³³P]) Measures the direct incorporation of a radioactive phosphate from ATP onto the substrate.[11]The "gold standard" for direct measurement, highly sensitive and universal.Requires handling of radioactive materials, generates radioactive waste, not amenable to high-throughput screening.[19]

Q3: My compound inhibits the kinase in the biochemical assay, but shows no activity in cells. What could be the reason?

A3: This is a very common and costly issue in drug discovery.[17] Several factors contribute to this discrepancy:

  • High Cellular ATP: As mentioned, the millimolar concentration of ATP inside a cell presents a huge competitive hurdle for an ATP-competitive inhibitor, drastically increasing the effective IC50 compared to a biochemical assay run at Kₘ ATP.[15][16]

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-gp).

  • Off-Target Effects: In a cellular context, the compound might engage other targets that counteract its intended effect or cause toxicity. Kinase selectivity profiling is crucial to identify and minimize such off-target activities.[20]

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

Part 4: Experimental Protocols

Protocol: Determination of Optimal Enzyme Concentration and Reaction Time

This protocol aims to find the lowest enzyme concentration that gives a robust signal within a linear reaction phase. This ensures the assay measures the initial reaction velocity (V₀), which is critical for accurate inhibitor characterization.

Materials:

  • Kinase of interest

  • Selected substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (white plates for luminescence)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Enzyme Titration Setup:

    • Prepare a 2-fold serial dilution of the kinase in reaction buffer across the columns of a microplate. Start from a high concentration (e.g., 50 nM) down to zero (no-enzyme control).

    • Prepare a master mix of substrate and ATP in reaction buffer. The concentration should be at your intended assay conditions (e.g., substrate at its Kₘ, ATP at its Kₘ).

  • Initiate Reaction:

    • Add the substrate/ATP master mix to all wells to start the reaction.

  • Time Course Measurement:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), stop the reaction in one set of columns by adding the detection reagent (e.g., ADP-Glo™ Reagent).

  • Signal Detection:

    • After the appropriate incubation time for the detection reagent, read the plate on a luminometer.

  • Data Analysis:

    • Plot 1: Signal vs. Time: For each enzyme concentration, plot the luminescence signal against time. Identify the time period where the reaction is linear (a straight line). The optimal reaction time should be within this linear range, typically aiming for 10-20% conversion of the substrate.[6]

    • Plot 2: Signal vs. Enzyme Concentration: Using the chosen optimal time point (e.g., 60 minutes), plot the signal against the enzyme concentration. The optimal enzyme concentration is the lowest concentration that gives a robust signal (e.g., >10-fold over background) and falls within the linear portion of this curve.[9] This is often referred to as the EC₈₀ (80% of the maximal effective concentration).

G cluster_troubleshooting Troubleshooting Decision Tree Start Problem: Inconsistent/Poor Assay Data Check_Signal Is the Signal-to-Background Ratio > 5? Start->Check_Signal Check_Z Is the Z' Factor > 0.5? Check_Signal->Check_Z Yes Low_Signal Optimize Enzyme/Substrate Conc. Check Reagent Activity. Verify Buffer Conditions. Check_Signal->Low_Signal No High_Variability Calibrate Pipettes. Check for Edge Effects. Ensure Reagents are Mixed. Check_Z->High_Variability No Check_Linearity Is the Reaction Time within the Linear Range? Check_Z->Check_Linearity Yes Non_Linear Reduce Reaction Time or Enzyme Concentration. Check_Linearity->Non_Linear No Good_Assay Assay is Optimized. Proceed with Screening. Check_Linearity->Good_Assay Yes

Caption: A Decision Tree for Troubleshooting Kinase Assays.

References

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lazo, J. S., Sharlow, E. R., & Wipf, P. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NIH. Retrieved from [Link]

  • Tiligada, E., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. Retrieved from [Link]

  • Reddit. (2016, October 6). role of DMSO in biochemical assays. r/Biochemistry. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase SubstrateFinder Assay Service. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Yu, J., et al. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Ubersax, J. A., & Ferrell, J. E., Jr. (2007). Mechanisms of specificity in protein phosphorylation. Nature Reviews Molecular Cell Biology, 8(7), 530–541. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • Roskoski, R., Jr. (2020). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Schwartz, P. A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 345–351. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Biology, 56(1), 589-595. Retrieved from [Link]

  • ResearchGate. (n.d.). Issues and progress with protein kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Jha, P., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy, 8(1), 213. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1476. Retrieved from [Link]

  • Henderson, J. L., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm, 11(4), 649-655. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3228. Retrieved from [Link]

  • Illig, C. R., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 62(17), 8096-8113. Retrieved from [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(18), 4165. Retrieved from [Link]

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Overcoming solubility issues with 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during its use, with a primary focus on solubility. This guide is structured in a question-and-answer format to directly address practical issues.

Introduction: Understanding the Molecule

This compound, an analog of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is frequently used in drug design, notably in kinase inhibitors, to improve physicochemical properties compared to their indole counterparts.[1] While replacing a carbon with a nitrogen atom in the ring can enhance solubility and metabolic stability, these compounds can still present significant formulation challenges.[2][3] This guide will walk you through the causality of these issues and provide validated protocols to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in standard aqueous buffers (e.g., PBS pH 7.4). What is the underlying issue?

Answer:

The primary reason for poor solubility in neutral aqueous buffers is the molecule's chemical nature. This compound is a weakly basic compound due to the nitrogen atom in the pyridine ring.[4] The solubility of such compounds is highly dependent on the pH of the solvent.[5][6]

  • Causality Explained (pKa and Protonation): The pyridine nitrogen has a pKa of approximately 5.2.[4] At a physiological pH of 7.4, which is significantly above the pKa, the pyridine nitrogen is predominantly in its neutral, unprotonated form. This neutral form is less polar and thus less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be lowered to a value at or below the pKa, which protonates the pyridine nitrogen, forming a more soluble pyridinium salt.

Question 2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

Answer:

This is a common and critical issue known as "compound precipitation" or "fall-out," which can lead to inaccurate and unreliable assay results.[7] It occurs when a compound that is soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower.

Troubleshooting Workflow:

This workflow provides a systematic approach to diagnosing and solving precipitation issues.

G start Problem: Precipitation Observed Upon Dilution of DMSO Stock check_conc Is the final assay concentration exceeding the aqueous solubility limit? start->check_conc reduce_conc Solution 1: Lower Final Concentration - Determine max aqueous solubility. - Adjust assay concentration to be well below this limit. check_conc->reduce_conc Yes check_dmso check_dmso check_conc->check_dmso No increase_dmso Solution 2: Increase Co-solvent - Increase final DMSO % (typically ≤1%, check assay tolerance). - This maintains a micro-environment favorable for solubility. check_dmso->increase_dmso No ph_issue Is the aqueous buffer pH neutral or basic? (e.g., PBS at pH 7.4) check_dmso->ph_issue Yes acidic_stock Solution 3: pH-Adjusted Aqueous Stock - Prepare a stock solution in an acidic buffer (e.g., pH 4-5). - This protonates the molecule, increasing solubility. - Perform serial dilutions in the same acidic buffer before final addition to assay. ph_issue->acidic_stock Yes G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plate 2. Prepare Serial Dilution Plate (in 100% DMSO) prep_stock->prep_plate transfer_cpd 4. Transfer Dilutions from DMSO plate to Buffer plate (e.g., 2 µL into 198 µL) add_buffer 3. Add Aqueous Buffer (e.g., PBS pH 7.4) to a new plate add_buffer->transfer_cpd mix_read 5. Mix & Incubate (e.g., 1-2 hours at RT) transfer_cpd->mix_read read_plate 6. Measure Turbidity (Absorbance at 620 nm or Nephelometry) mix_read->read_plate plot_data 7. Plot Turbidity vs. Concentration read_plate->plot_data det_sol 8. Identify Solubility Limit (Concentration where turbidity signal rises sharply) plot_data->det_sol

Caption: Experimental workflow for kinetic solubility determination.

Expert Insight: This method provides the kinetic solubility, which is most relevant for biological assays where solutions are prepared and used relatively quickly. For long-term studies, determining the thermodynamic solubility (which involves longer equilibration times) is recommended.

Question 5: Can I use co-solvents other than DMSO in my final assay medium to improve solubility?

Answer:

Yes, using a water-miscible organic solvent, known as a co-solvent, is a common strategy to increase the solubility of poorly soluble compounds in aqueous media. [8][9][10]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for a hydrophobic or poorly soluble molecule. [11] Common Co-solvents for Biological Assays:

  • Ethanol: Often used in preclinical formulations.

  • Polyethylene Glycol (PEG 300/400): A polymer frequently used to enhance solubility.

  • Propylene Glycol (PG): Another common vehicle component.

  • N-methyl-2-pyrrolidone (NMP): A strong solubilizing agent, but its compatibility with the specific assay must be verified. [11] Critical Consideration: The most important factor is the tolerance of your biological system (e.g., cells, enzymes) to the co-solvent. Always run a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not interfere with the assay readout or cause toxicity. The final concentration of organic co-solvents is typically kept low, often below 1-5%, to maintain biological integrity. [12]

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central.[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.[Link]

  • Pyridine. Wikipedia.[Link]

  • Improving solubility via structural modification. ResearchGate.[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications.[Link]

  • How to tackle compound solubility issue. Reddit.[Link]

  • Solution-making strategies & practical advice. YouTube.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.[Link]

  • Solutions and dilutions: working with stock solutions. Rice University.[Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio.[Link]

  • Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.[Link]

  • Sulfapyridine. Wikipedia.[Link]

  • Co-solvent: Significance and symbolism. Wisdomlib.[Link]

  • PH-dependent solubility: Significance and symbolism. Wisdomlib.[Link]

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Technical Support Center: 7-Methyl-1H-pyrrolo[3,2-b]pyridine - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation-related issues that may be encountered during experimentation.

Introduction to the Stability of this compound

This compound, a derivative of 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The stability of this compound is a critical parameter that can influence experimental outcomes, from initial screening to late-stage drug development. Understanding its potential degradation pathways is essential for ensuring the accuracy and reproducibility of research data. This guide will address common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

A1: The degradation of this compound is primarily influenced by several factors:

  • pH: The compound's stability can be compromised under both acidic and basic conditions, leading to hydrolysis. A study on the related 7-azaindole-containing drug, vemurafenib, indicated its sensitivity to acidic and alkaline degradation.[3]

  • Oxidation: The electron-rich pyrrolopyridine ring system is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in cellular assays, or the use of oxidizing agents. Metabolic studies of drugs with a 7-azaindole core, such as pexidartinib, have shown that oxidation is a primary metabolic pathway.[4][5]

  • Light Exposure (Photodegradation): Aromatic heterocyclic compounds are often sensitive to light, particularly in the UV spectrum. Photons can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q2: I'm observing a gradual loss of my compound's activity in my cell-based assays. Could this be a stability issue?

A2: Yes, a gradual loss of activity is a classic indicator of compound instability in the assay medium. The complex nature of cell culture media, which contains various components and is typically maintained at 37°C in the presence of oxygen, can create an environment conducive to degradation. The 7-azaindole ring, for instance, is known to undergo oxidation mediated by enzymes like cytochrome P450s and aldehyde oxidase.[6] While these are metabolic enzymes, the general susceptibility to oxidation is an inherent chemical property of the ring system.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions and working solutions of this compound immediately before each experiment.

  • Minimize Exposure to Light: Protect your compound solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Control Incubation Time: If possible, design your experiments to minimize the incubation time of the compound with the cells.

  • Include a Time-Zero Control: Analyze a sample of your compound in the assay medium at the beginning of the experiment (time-zero) and at the end to assess for any degradation.

Q3: My LC-MS analysis of a stored solution of this compound shows new, unexpected peaks. What could these be?

A3: The appearance of new peaks in your LC-MS analysis strongly suggests degradation. Based on the known reactivity of the 7-azaindole scaffold, these new peaks are likely one or more of the following:

  • Oxidation Products: The most probable degradation products are oxides of the pyridine nitrogen (N-oxides) and hydroxylated derivatives of the pyrrolopyridine ring. The formation of N-oxides is a common metabolic fate of pyridine-containing compounds.[7]

  • Hydrolysis Products: If your solvent contains water and is either acidic or basic, you may be observing products of hydrolysis. The specific products will depend on other functional groups present on your molecule.

  • Photodegradation Products: If the solution was exposed to light, you could be seeing various photoproducts, which can include rearranged isomers or products of photo-oxidation.

To identify these unknown peaks, high-resolution mass spectrometry (HRMS) and NMR spectroscopy would be necessary for structural elucidation.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Inconsistent biological assay results Degradation of the compound in the assay buffer or during incubation.Prepare fresh solutions for each experiment. Perform a time-course study to assess compound stability under your specific assay conditions. Analyze the purity of the compound solution before and after the experiment using HPLC.
Precipitation of the compound from solution over time The compound may be degrading to a less soluble product, or the initial solubility in the chosen solvent is borderline.Confirm the solubility of the compound in the chosen solvent at the desired concentration. If degradation is suspected, analyze the precipitate to determine its identity. Consider using a different solvent system or reducing the storage concentration.
Appearance of new peaks in HPLC or LC-MS analysis The compound is degrading into one or more new chemical entities.Characterize the degradation products using mass spectrometry to understand the degradation pathway. Modify experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Color change in the solution (e.g., turning yellow or brown) Often an indication of oxidative degradation or the formation of polymeric byproducts.Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants in your solvent system if compatible with your experiment. Ensure solvents are of high purity and free of peroxides.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve a portion in methanol for analysis.

    • Photolytic Degradation: Expose a solution of the compound in methanol to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, which is a likely route of degradation based on the chemistry of the 7-azaindole scaffold.

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation Products cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Products A This compound B Oxidative Stress (e.g., H₂O₂, atmospheric O₂) A->B C Hydrolytic Stress (Acid/Base) A->C D Photolytic Stress (UV/Vis Light) A->D O1 This compound N-oxide B->O1 O2 Hydroxylated derivatives B->O2 H1 Ring-opened products (Potential) C->H1 P1 Isomers/Rearrangement products D->P1 P2 Photo-oxidized products D->P2

Caption: Potential degradation pathways of this compound.

Summary of Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the properties of the 7-azaindole scaffold.

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Potentially unstableHydrolysis products
Basic (e.g., 0.1 M NaOH) Potentially unstableHydrolysis products
Oxidative (e.g., 3% H₂O₂) UnstableN-oxides, hydroxylated derivatives
Photolytic (UV/Vis light) Potentially unstableIsomers, photo-oxidized products
Thermal (e.g., 80°C) Likely stable in solid form, may accelerate degradation in solutionDependent on other factors (e.g., presence of water, oxygen)

Conclusion

The stability of this compound is a critical consideration for its use in research and drug development. The primary degradation pathways are likely to be oxidation and, to a lesser extent, hydrolysis and photodegradation. By understanding these potential issues and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the integrity of their results and the quality of their data. For further assistance, please consult the references provided below or contact your chemical supplier's technical support.

References

  • Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical and Translational Science. Available at: [Link]

  • Characterizing the metabolites of the tyrosine-kinase inhibitor pexidartinib in mouse feces, urine, plasma, and liver. PubMed. Available at: [Link]

  • Characterizing the metabolites of the tyrosine-kinase inhibitor pexidartinib in mouse feces, urine, plasma, and liver. National Institutes of Health. Available at: [Link]

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. ResearchGate. Available at: [Link]

  • A New Analytical RP-HPLC Method for the Estimation of Vemurafenib in Pure Form and Marketed Pharmaceutical Dosage Form. TIJER.org. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Pexidartinib Demonstrates Long-Term Efficacy, Safety in Tenosynovial Giant Cell Tumors. Targeted Oncology. Available at: [Link]

  • The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. National Institutes of Health. Available at: [Link]

  • Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant Braf V600E Melanoma. MDPI. Available at: [Link]

  • Multi-Discipline Review. accessdata.fda.gov. Available at: [Link]

  • Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study. National Institutes of Health. Available at: [Link]

  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. OUCI. Available at: [Link]

  • Long‐term outcomes of pexidartinib in tenosynovial giant cell tumors. National Institutes of Health. Available at: [Link]

  • Vemurafenib-based PROTAC SJF-0628 induces degradation of mutant BRAF. ResearchGate. Available at: [Link]

  • A phase 4, multicenter, global clinical study to evaluate discontinuation and rechallenge of pexidartinib in patients with tenosynovial giant cell tumor previously treated with pexidartinib. PubMed. Available at: [Link]

  • Mutant-selective Degradation by BRAF-targeting PROTACs. bioRxiv. Available at: [Link]

  • Observed pexidartinib concentrations vs time after first dose in... ResearchGate. Available at: [Link]

  • Mutant-selective Degradation by BRAF-targeting PROTACs. bioRxiv. Available at: [Link]

  • Development and Validation of Analytical Method for Vemurafenib. RJPN. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. Available at: [Link]

  • (PDF) Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. Available at: [Link]

  • From inhibition to destruction – kinase drugs found to trigger protein degradation. CeMM. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. National Institutes of Health. Available at: [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. Available at: [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ScienceDirect. Available at: [Link]

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Troubleshooting 7-Methyl-1H-pyrrolo[3,2-B]pyridine cell permeability issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed to provide in-depth, actionable guidance for troubleshooting cell permeability issues that may arise during your in vitro experiments. As drug development professionals, we understand that unexpected experimental results require a logical, evidence-based approach to resolve. This guide combines foundational scientific principles with field-proven methodologies to help you diagnose and overcome common permeability challenges.

FAQ: Understanding the Permeability Profile of this compound

This section addresses common questions regarding the expected permeability of this compound based on its physicochemical properties.

Q1: What are the predicted passive permeability characteristics of this compound based on its molecular structure?

A1: To predict the passive permeability of a small molecule, we often start with an analysis based on Lipinski's "Rule of 5".[1][2] These guidelines correlate physicochemical properties with oral bioavailability and membrane permeability. Let's analyze this compound (a 7-azaindole derivative):

PropertyValue for this compoundLipinski's Rule of 5 GuidelineCompliance
Molecular Weight (MW) 132.16 g/mol ≤ 500 DaYes
LogP (Lipophilicity) ~1.5 - 2.0 (Predicted)≤ 5Yes
Hydrogen Bond Donors (HBD) 1 (the N-H on the pyrrole ring)≤ 5Yes
Hydrogen Bond Acceptors (HBA) 2 (the two Nitrogen atoms)≤ 10Yes

Interpretation: this compound fully complies with Lipinski's Rule of 5. Its low molecular weight, moderate lipophilicity, and small number of hydrogen bond donors/acceptors suggest that it should possess good intrinsic passive permeability .[1][2][3] The azaindole core, a common scaffold in medicinal chemistry, is often associated with favorable pharmaceutical properties, including membrane permeability.[4] Therefore, if you are observing low permeability in your assays, it is less likely to be an issue with the fundamental ability of the molecule to cross a lipid bilayer and more likely due to other biological or experimental factors.

Q2: How does the 7-azaindole core of this molecule typically influence its interaction with cells?

A2: The 7-azaindole scaffold is a bioisostere of indole, often used by medicinal chemists to improve metabolic stability, solubility, and target engagement.[4] However, the introduction of a nitrogen atom into the ring system can also introduce new biological interactions:

  • Metabolism: The 7-azaindole ring can be a site for oxidation by enzymes like cytochrome P450s or aldehyde oxidase (AO).[5] While this is more of a stability issue, significant metabolism by the cell monolayer (e.g., Caco-2 cells) could lead to an underestimation of the parent compound's permeability.

  • Transporter Interaction: The nitrogen atoms can act as hydrogen bond acceptors, potentially facilitating interactions with membrane transporter proteins.[1][6] It is plausible that 7-azaindole derivatives could be substrates for efflux transporters like P-glycoprotein (P-gp), which would actively pump the compound out of the cell, resulting in low apparent permeability in the absorptive direction.[7]

Troubleshooting Guide: A Step-by-Step Approach

This guide is structured to help you systematically diagnose the root cause of poor permeability results.

Troubleshooting_Workflow start_node Start: Low or Inconsistent Papp for this compound qc_check Q: Is the cell monolayer integrity confirmed? start_node->qc_check teer_check 1. Measure TEER qc_check->teer_check How to check? ly_check 2. Check Lucifer Yellow (LY) Leakage teer_check->ly_check integrity_fail Result: Monolayer compromised. Review cell culture/seeding protocol. Discard plate. ly_check->integrity_fail TEER is low or LY leakage is high integrity_pass Result: Monolayer is intact. ly_check->integrity_pass TEER & LY are OK efflux_check Q: Could active efflux be the cause? integrity_pass->efflux_check bidirectional_assay 3. Perform Bidirectional Assay (A→B vs B→A) efflux_check->bidirectional_assay How to check? efflux_ratio Calculate Efflux Ratio (ER) bidirectional_assay->efflux_ratio er_high Result: ER ≥ 2. Active efflux is likely. Consider P-gp inhibitor co-dosing. efflux_ratio->er_high er_low Result: ER < 2. Efflux is not the primary issue. efflux_ratio->er_low recovery_check Q: Is compound recovery low? er_low->recovery_check mass_balance 4. Calculate Mass Balance / % Recovery recovery_check->mass_balance How to check? recovery_low Result: Recovery < 80%. Investigate solubility, stability, or non-specific binding. mass_balance->recovery_low recovery_ok Result: Recovery is acceptable. mass_balance->recovery_ok

Caption: A decision tree for troubleshooting low cell permeability.

Q3: My Caco-2 assay shows very low apparent permeability (Papp) for this compound. Where do I start?

A3: Start by verifying the quality of your experimental system. The most common source of error in a Caco-2 assay is a compromised cell monolayer.[8]

Step 1: Verify Caco-2 Monolayer Integrity The integrity of the tight junctions between cells is crucial for a reliable permeability measurement.[8]

  • Transepithelial Electrical Resistance (TEER): Measure the TEER value of your monolayers before and after the experiment. A healthy, differentiated Caco-2 monolayer should have a TEER value well above 200 Ω·cm².[9] Values below this threshold suggest the monolayer is "leaky," allowing the compound to pass between cells (paracellularly), which would artificially inflate permeability for poorly permeable compounds but can compromise the barrier for all.

  • Lucifer Yellow (LY) Co-Dosing: Include Lucifer Yellow, a fluorescent molecule that cannot cross cell membranes, in your donor compartment. After the experiment, measure its concentration in the receiver compartment. The leakage rate should be very low (typically <1-2% of the initial concentration). High LY leakage confirms a compromised monolayer.

Quality Control ParameterAcceptance CriterionImplication of Failure
TEER Value > 200 Ω·cm²Monolayer is not fully differentiated or has been damaged.
Lucifer Yellow Leakage < 2% per hourTight junctions are not intact.

If your monolayer fails these QC checks, the permeability data is unreliable. You must optimize your cell culture and handling procedures, including seeding density, culture time (typically 21 days), and gentle media changes.[8][10]

Q4: My monolayer integrity is fine (high TEER, low LY leakage), but the absorptive (Apical-to-Basolateral) permeability is still low. What's the next step?

A4: The next logical step is to investigate whether your compound is a substrate for active efflux transporters, which are highly expressed in Caco-2 cells.[6][8]

Step 2: Perform a Bidirectional Permeability Assay This is the gold-standard method to identify active efflux. You will measure permeability in two directions:

  • Absorptive (A→B): Compound is added to the apical (upper) chamber, and its appearance is measured in the basolateral (lower) chamber.

  • Secretory (B→A): Compound is added to the basolateral chamber, and its appearance is measured in the apical chamber.

From these measurements, you calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • ER < 2: No significant active efflux is occurring. The compound's transport is likely dominated by passive diffusion.

  • ER ≥ 2: Active efflux is suspected.[8][11] The cell is actively pumping the compound from the basolateral to the apical side, against the concentration gradient, which is characteristic of transporters like P-glycoprotein (P-gp).

If you find an ER ≥ 2, you can confirm the involvement of a specific transporter like P-gp by repeating the bidirectional assay in the presence of a known inhibitor, such as verapamil.[6][8] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Bidirectional_Assay cluster_A_to_B Absorptive Transport (A→B) cluster_B_to_A Secretory Transport (B→A) A_chamber_A Apical Chamber (Donor) Add Compound Here monolayer_A Caco-2 Monolayer A_chamber_A->monolayer_A Passive Diffusion B_chamber_A Basolateral Chamber (Receiver) Sample Here monolayer_A->B_chamber_A A_chamber_B Apical Chamber (Receiver) Sample Here monolayer_B Caco-2 Monolayer monolayer_B->A_chamber_B Active Efflux (e.g., P-gp) B_chamber_B Basolateral Chamber (Donor) Add Compound Here B_chamber_B->monolayer_B Passive Diffusion

Caption: Workflow for a bidirectional Caco-2 assay.

Q5: The efflux ratio is low (ER < 2) and the monolayer is intact, but my compound recovery is poor. What does this mean?

A5: Low compound recovery, or a poor mass balance, indicates that the compound is being "lost" during the experiment. The total amount of compound at the end of the assay (in the apical, basolateral, and cell lysate fractions) is significantly less than the amount you started with.

Step 3: Calculate Percent Recovery % Recovery = (Final Amount in Donor + Final Amount in Receiver + Amount in Cells) / Initial Amount in Donor * 100

A recovery of <80% is often considered low and requires investigation.[11] Possible causes include:

  • Poor Aqueous Solubility: The compound may be precipitating out of the buffer solution during the experiment. Visually inspect the wells for precipitation. You can also measure the compound concentration in the donor well at the end of the experiment and compare it to the starting concentration.

    • Solution: Consider using a buffer with a different pH (if your compound's solubility is pH-dependent) or adding a small, permissible amount of a co-solvent like DMSO (typically ≤1%).[12]

  • Non-Specific Binding: The compound may be adsorbing to the plastic walls of the assay plate.

    • Solution: Use low-binding plates for your assay. Pre-incubating the plate with a protein solution can sometimes help block non-specific binding sites.[8]

  • Cellular Metabolism: The Caco-2 cells may be metabolizing the compound into a different chemical form that your analytical method (e.g., LC-MS/MS) is not configured to detect.

    • Solution: Analyze the cell lysate and buffer samples for potential metabolites. If metabolism is significant, this is an important finding for the compound's overall profile.

Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing both passive and active transport.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts (e.g., 0.4 µm pore size) and culture for 21-25 days until a differentiated monolayer is formed.[10][13]

  • Monolayer Integrity Check:

    • One hour before the experiment, replace the culture medium with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Measure the TEER of each well. Only use wells that meet your pre-defined criterion (e.g., >200 Ω·cm²).[9]

  • Dosing Solution Preparation:

    • Prepare a dosing solution of this compound at the desired concentration (e.g., 10 µM) in transport buffer.[6]

    • Include marker compounds: a high permeability marker (e.g., propranolol), a low permeability marker (e.g., atenolol), and a monolayer integrity marker (Lucifer Yellow).

  • Transport Experiment (A→B):

    • Aspirate the buffer from the apical and basolateral chambers.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

  • Transport Experiment (B→A):

    • Aspirate the buffer from both chambers.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Add the dosing solution to the basolateral (donor) chamber.

  • Sampling:

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[9]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, take a final sample from the donor chamber.

  • Analysis:

    • Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Use this cell-free assay to isolate and confirm passive permeability, which can help diagnose discrepancies with Caco-2 results.[14][15]

  • Membrane Preparation: Coat the filter of a 96-well PAMPA donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane).[15][16]

  • Solution Preparation:

    • Donor Solution: Dissolve this compound in a buffer (e.g., PBS, pH 7.4) to your target concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).[16][17]

  • Analysis: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the Papp value. In a PAMPA assay, this value reflects only passive transcellular diffusion.

References
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. [Source Not Available]
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Source Not Available]
  • Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Determining small-molecule permeation through lipid membranes. [Source Not Available]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Factors Affecting Permeability. YouTube. [Link]

  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Source Not Available]
  • MDCK Permeability. Creative Biolabs. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Source Not Available]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. [Link]

  • 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed. [Link]

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Technical Support Center: Mitigating Off-Target Effects of Pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the 7-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the hinge region. This interaction is fundamental to the on-target activity of this class of compounds. A prime example of its application is in the development of Janus kinase (JAK) inhibitors, which are crucial for treating inflammatory and autoimmune diseases.[1][2][3]

However, the very feature that makes this scaffold effective—its ability to bind to the highly conserved ATP pocket—also presents a significant challenge: the potential for off-target effects.[4] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[5][6] Consequently, an inhibitor designed for one kinase may inadvertently bind to and inhibit others, leading to unexpected biological outcomes, toxicity, or a misinterpretation of experimental results.[7][8]

This guide provides a comprehensive resource for researchers to understand, identify, and mitigate the off-target effects of kinase inhibitors derived from the this compound scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the experimental use of pyrrolo[3,2-b]pyridine-based inhibitors.

Part 1: Experimental Design & Initial Troubleshooting

Q1: My inhibitor is producing a cellular phenotype that doesn't align with the known function of its primary target. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. When the observed phenotype (e.g., unexpected changes in cell viability, morphology, or signaling pathways) deviates from the established role of the intended kinase target, it is crucial to investigate off-target binding.[7]

Initial Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target in your specific cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target engagement in intact cells.[9][10][11]

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects are often observed at higher concentrations. If the phenotype only manifests at concentrations significantly higher than the inhibitor's IC50 for its primary target, it's likely an off-target effect.

  • Use Controls: Employ a structurally similar but biologically inactive analog of your compound as a negative control. If this inactive analog fails to produce the same phenotype, it strengthens the case that the observed effect is due to specific (though potentially off-target) kinase inhibition.

  • Rescue Experiment: If possible, perform a rescue experiment. Overexpressing a drug-resistant mutant of the primary target should reverse the on-target effects but not the off-target ones.

Q2: How do I determine the optimal concentration of my inhibitor to use in cell-based assays to maximize on-target effects and minimize off-target binding?

A2: The optimal concentration is a balance between achieving sufficient inhibition of your primary target and avoiding promiscuous activity.

  • Guideline: Aim to use your inhibitor at a concentration that is 1 to 10 times its cellular EC50 or IC50 for the primary target. Concentrations exceeding this range dramatically increase the risk of engaging off-target kinases.

  • Methodology: Generate a precise dose-response curve for your primary target's activity (e.g., phosphorylation of a known downstream substrate) in your cell line of interest. This will establish the potency of your compound in the relevant biological context. Use this data to select a concentration that gives you a robust on-target effect (e.g., >80% inhibition) without using a vast excess of the compound.

Q3: What are the essential controls for validating that my observed results are due to the inhibition of the intended target?

A3: Rigorous controls are the cornerstone of trustworthy research.

  • Inactive Analog Control: As mentioned, a molecule that is structurally related to your inhibitor but lacks activity against the primary target is the gold standard.

  • Genetic Controls: The most stringent validation comes from genetics.

    • Target Knockout/Knockdown: Using CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the target kinase should phenocopy the effect of the inhibitor.[8] If the inhibitor still produces the effect in a knockout cell line, the effect is unequivocally off-target.[8]

    • Resistant Mutant: Introducing a mutation into the target kinase that prevents inhibitor binding should make the cells resistant to the on-target effects of the compound.[8]

  • Orthogonal Inhibitors: Use a structurally distinct inhibitor that targets the same kinase. If two different inhibitors produce the same phenotype, it is more likely to be an on-target effect.

Part 2: Advanced Profiling and Medicinal Chemistry

Q4: I suspect my inhibitor has off-target activities. How can I identify what those other targets are?

A4: Several powerful techniques are available for unbiased, large-scale profiling of inhibitor selectivity.

  • In Vitro Kinome Profiling: This is the most direct way to assess the selectivity of your compound. Commercial services like Eurofins DiscoverX's KINOMEscan™ offer competition binding assays against hundreds of human kinases.[12][13][14] This provides a quantitative measure (like Kd or % inhibition) of your compound's interaction with a large portion of the kinome, clearly identifying unintended targets.[14]

  • Mass Spectrometry-Based Profiling: Techniques like chemical proteomics or multiplexed inhibitor beads (MIBs) can identify kinase targets directly from cell lysates.

  • Computational Prediction: In silico methods can predict potential off-targets based on the structure of your compound and the known structures of kinase binding sites.[15][16][17] While predictive, these methods can help prioritize kinases for experimental validation.[15]

Q5: I am a medicinal chemist. What structural modifications can I make to the this compound scaffold to improve selectivity?

A5: Improving selectivity is a core goal of drug development.[18] Structure-activity relationship (SAR) studies are key.[18][19]

  • Exploit Non-Conserved Regions: While the hinge-binding region is conserved, areas outside the ATP pocket are more diverse. Adding chemical moieties that form interactions with these unique regions can significantly enhance selectivity. For the pyrrolo[3,2-b]pyridine scaffold, modifications are often explored at positions that project out towards the solvent-exposed region or into nearby hydrophobic pockets.[2][20]

  • Modulate Lipophilicity and Basicity: Fine-tuning physicochemical properties can be crucial for reducing off-target effects, such as inhibition of the hERG channel, which is a common liability.[2]

  • Conformational Restriction: Introducing elements that lock the molecule into a specific conformation can favor binding to the intended target over others. This can be achieved through cyclization or the introduction of rigid groups.[20]

Experimental Protocols & Workflows

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct binding of a ligand (inhibitor) to its target protein in a cellular environment.[9][10] Ligand binding stabilizes the protein, increasing its melting temperature.[9][21]

Objective: To verify that the inhibitor engages its intended kinase target in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with your inhibitor at various concentrations (e.g., 0.1x, 1x, 10x, 100x IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: Plot the relative amount of soluble protein against the temperature for each inhibitor concentration. A shift of the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.[11][22][23]

ParameterRecommendationRationale
Cell Density 1-5 x 10^6 cells per conditionEnsures sufficient protein for detection.
Inhibitor Conc. 0 (Vehicle), 0.1, 1, 10, 100 µMA wide range helps establish a dose-dependent stabilization effect.
Heating Time 3 minutesSufficient to induce denaturation without causing widespread cell death.
Temperature Range 40°C to 70°CThis range typically covers the melting points of most cellular proteins.
Detection Method Western BlotStandard, accessible method for detecting a specific protein target.
Protocol 2: Workflow for In Vitro Kinome Profiling

This workflow outlines the conceptual steps for using a commercial service to assess inhibitor selectivity.

Objective: To identify all kinase targets of an inhibitor across the human kinome.

Kinome_Profiling_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay (Vendor) cluster_analysis Phase 3: Data Analysis Compound 1. Prepare Inhibitor (High Purity, Known Conc.) Service 2. Select Kinome Scan Service (e.g., Eurofins KINOMEscan) Compound->Service Submit 3. Submit Compound (Follow Vendor Protocol) Service->Submit Assay 4. Competition Binding Assay (Inhibitor vs. Ligand) Submit->Assay Quant 5. Quantify Bound Kinase Assay->Quant Report 6. Receive Data Report (% Inhibition or Kd values) Quant->Report Tree 7. Visualize Data (TREEspot™ Kinome Map) Report->Tree Identify 8. Identify Off-Targets (High % Inhibition / Low Kd) Tree->Identify Next_Steps 9. Plan Validation Experiments (e.g., CETSA, Cellular Assays) Identify->Next_Steps Validate Hits Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Hinge Hinge Region (Conserved) Pocket1 Selectivity Pocket 1 (Variable) Pocket2 Solvent Front (Variable) Scaffold Pyrrolo[3,2-b]pyridine Core Scaffold->Hinge H-Bonds (Key Interaction) Group1 R1 Group Group1->Pocket1 Improves Selectivity Group2 R2 Group Group2->Pocket2 Modulates Properties

Caption: Inhibitor binding in the kinase ATP pocket.

Troubleshooting Decision Tree

A logical flow for diagnosing unexpected experimental results.

Troubleshooting_Tree Start Unexpected Phenotype Observed Dose Is phenotype dose-dependent? Start->Dose Conc Does it occur only at [C] >> IC50? Dose->Conc Yes Inactive Does inactive analog cause phenotype? Dose->Inactive No Conc->Inactive Yes Conc->Inactive No Knockout Does target knockout abolish phenotype? Inactive->Knockout No OffTarget High Likelihood of Off-Target Effect Inactive->OffTarget Yes Knockout->OffTarget No OnTarget High Likelihood of On-Target Effect Knockout->OnTarget Yes Investigate Further Investigation Needed (e.g., Kinome Scan) OffTarget->Investigate

Caption: Decision tree for troubleshooting off-target effects.

References

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Optimizing reaction conditions for 7-Methyl-1H-pyrrolo[3,2-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a 4-azaindole derivative, this scaffold is a valuable building block in medicinal chemistry, but its synthesis can present unique challenges compared to traditional indoles due to the influence of the pyridine nitrogen.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions for improved yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The primary challenge stems from the electron-deficient nature of the pyridine ring, which can deactivate it towards the electrophilic substitution reactions typically used in classical indole syntheses like the Fischer, Bartoli, or Reissert methods.[1] This often leads to requirements for harsher reaction conditions, which in turn can cause low yields, polymerization, and the formation of complex side products.[2]

Q2: Which synthetic routes are generally most successful for this class of compounds?

While classical methods can be adapted, modern strategies often provide higher yields and better regioselectivity. Routes starting from pre-functionalized pyridine precursors are generally more reliable. Key strategies include:

  • Hemetsberger-Knittel Reaction: Involves the thermolysis of an azido-acrylate substituted pyridine. This method is versatile for various azaindoles.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like Sonogashira or Suzuki coupling followed by an intramolecular cyclization offer a powerful and modular approach to building the pyrrole ring onto the pyridine core.[4][5]

  • Cyclization of Substituted Aminopyridines: Routes involving the cyclization of appropriately substituted 2-amino-3-methylpyridines or related structures can be effective. For instance, a reaction sequence involving acylation followed by base-mediated cyclization is a known strategy for related isomers.[6]

Q3: My reaction yield is consistently low (<20%). What is the first parameter I should investigate?

For low-yield issues, the first step is to rigorously assess the purity and stability of your starting materials and key intermediates. Azaindole precursors can be sensitive. Following that, the choice and concentration of the catalyst (if applicable) and the reaction temperature are the most critical parameters. High temperatures can lead to intractable tars, while insufficient heat may result in no reaction.[2] A systematic optimization of the reaction temperature, perhaps using a small-scale parallel reactor, is highly recommended.

Q4: I'm observing a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

Tar formation is a very common issue in indole and azaindole synthesis, particularly under strong acid catalysis and high temperatures.[2] This is due to polymerization of the starting materials or the product. To mitigate this:

  • Lower the Temperature: Operate at the lowest effective temperature that still allows the reaction to proceed.

  • Use a Milder Catalyst: Switch from a strong Brønsted acid (like H₂SO₄) or Lewis acid to a milder alternative (e.g., p-toluenesulfonic acid) or consider polyphosphoric acid (PPA), which is often effective for less reactive substrates.[2][7]

  • Control Stoichiometry: Ensure precise control over the stoichiometry of reagents to avoid excesses that could promote side reactions.

Troubleshooting Guide

This section provides a detailed breakdown of common experimental problems, their probable causes, and actionable solutions.

Problem 1: Low or No Product Yield

Low yields are the most frequently reported issue. The cause can be multifaceted, ranging from reagent quality to fundamental reaction parameters.

Potential CauseScientific ExplanationRecommended Experimental Solutions
Inappropriate Synthetic Strategy The electron-withdrawing pyridine nitrogen deactivates the ring, making classical indole syntheses (e.g., Fischer) less effective than for carbocyclic analogues.[1]1. Re-evaluate the Route: Consider modern palladium-catalyzed cyclization methods or a strategy building the pyrrole ring from a 2,3-disubstituted pyridine precursor.[4] 2. Literature Review: Search for syntheses of closely related 4-azaindoles to adopt a proven methodology.[5]
Poor Starting Material Quality Precursors like substituted aminopyridines can be prone to oxidation or may contain impurities that inhibit catalysis. Hydrazine derivatives can be unstable.1. Verify Purity: Confirm the purity of all starting materials by NMR, LC-MS, and melting point. 2. Re-purify: If necessary, recrystallize or chromatograph starting materials before use. 3. Use Fresh Reagents: Use freshly opened solvents and reagents, especially for moisture-sensitive reactions.
Sub-optimal Reaction Conditions Temperature, pressure, and reaction time are critical. Too high a temperature leads to decomposition, while too low a temperature results in an incomplete reaction.[2]1. Temperature Screening: Run small-scale parallel reactions across a temperature gradient (e.g., 80°C, 100°C, 120°C) to find the optimal point. 2. Time Course Study: Analyze aliquots of the reaction over time (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS to determine when the reaction is complete and before degradation begins. 3. Consider Microwave Synthesis: Microwave irradiation can offer rapid heating and sometimes dramatically improve yields and reduce reaction times.[8]
Incorrect Catalyst Choice / Inactivation The choice of acid or metal catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak will be ineffective.[2] Lewis acids can be poisoned by the pyridine nitrogen.1. Catalyst Screening: Test a range of catalysts. For acid-catalyzed reactions, screen Brønsted acids (HCl, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂).[9] 2. Increase Catalyst Loading: If poisoning is suspected, a higher catalyst loading may be required. 3. Protect the Pyridine Nitrogen: In some cases, transient protection or N-oxide formation can modulate reactivity and prevent catalyst inhibition.[4]
Problem 2: Significant Impurity and Byproduct Formation

The formation of multiple spots on a TLC plate or numerous peaks in an LC-MS trace indicates a lack of selectivity.

The following diagram outlines a decision-making process for troubleshooting common synthesis problems.

G start Unsuccessful Synthesis: Low Yield or High Impurity check_purity Step 1: Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok If Impure, Re-purify & Repeat low_yield Problem: Low Yield purity_ok->low_yield If Yield is Low impurity Problem: High Impurity purity_ok->impurity If Impurities are High temp_issue Cause: Sub-optimal Temperature/Time low_yield->temp_issue catalyst_issue Cause: Incorrect or Inactive Catalyst low_yield->catalyst_issue route_issue Cause: Inappropriate Synthetic Route low_yield->route_issue solve_temp Solution: Screen Temperature & Run Time-Course Study temp_issue->solve_temp solve_catalyst Solution: Screen Different Catalysts & Loadings catalyst_issue->solve_catalyst solve_route Solution: Switch to Pd-catalyzed or Precursor-based Route route_issue->solve_route tar Cause: Tar/Polymer Formation impurity->tar isomers Cause: Regioisomer Formation impurity->isomers solve_tar Solution: Lower Temperature, Use Milder Catalyst tar->solve_tar solve_isomers Solution: Use Regioselective Strategy (e.g., Cross-Coupling) isomers->solve_isomers

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the target compound can be a bottleneck.

Potential CauseScientific ExplanationRecommended Experimental Solutions
Streaking on Silica Gel The basic pyridine nitrogen and the acidic pyrrole N-H give the molecule amphiprotic and polar character, leading to strong interactions with silica gel and poor peak shape.1. Add a Modifier: Add a small amount of base (e.g., 1% triethylamine or ammonia in methanol) to the eluent to neutralize acidic sites on the silica. 2. Switch Stationary Phase: Consider using neutral or basic alumina chromatography. 3. Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.[2]
Persistent Impurities Byproducts may have very similar polarity to the desired product, making chromatographic separation difficult.1. Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes).[2][6] 2. Acid-Base Extraction: Exploit the basicity of the pyridine nitrogen. Dissolve the crude material in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer. Then, basify the aqueous layer and re-extract the purified product. 3. Derivatization: As a last resort, consider protecting the pyrrole N-H (e.g., with a Boc or SEM group), which will change its polarity, allowing for easier separation from N-H containing impurities. The protecting group can be removed in a subsequent step.
References
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  • Ghattas, M. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2956-2970. Link

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic Chemistry Frontiers, 9(8), 2133-2139. Link

  • Babenko, N., et al. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry Proceedings, 14(1), 75. Link

  • Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. Mini-Reviews in Organic Chemistry, 17(5), 556-575. Link

  • Singh, K., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(8), 2598-2607. Link

  • Testbook. (2023). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Link

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  • Wikipedia. Fischer indole synthesis. Link

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Indole. Link

  • Google Patents. (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole. Link

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Link

  • ChemScene. This compound. Link

  • Varricchio, C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3349. Link

  • Guéret, A., et al. (2017). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 21(1), 1-22. Link

  • Da-Ano, R., et al. (2021). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Molecules, 26(21), 6431. Link

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. Link

  • Roy, P., et al. (2010). Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 87, 246. Link

  • Meanwell, N. A. (2018). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 83(15), 8010-8025. Link

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Link

  • Google Patents. (2016). CN105777748A - 7-azaindole and preparation method thereof. Link

  • Kumar, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-25. Link

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Group Meeting, The Scripps Research Institute. Link

  • Gardner, E. D., et al. (2023). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition, 62(43), e202308969. Link

Sources

Technical Support Center: Purification of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this valuable heterocyclic compound. As researchers and drug development professionals, achieving high purity is paramount for reliable downstream applications. This guide is structured to address the specific challenges you may encounter, drawing on established chemical principles and field-proven methodologies.

The unique structure of this compound, featuring a fused pyridine and pyrrole ring system, imparts distinct chemical properties that can complicate purification. The electron-deficient nature of the pyridine ring contrasts with the electron-rich pyrrole moiety, influencing its polarity, solubility, and stability. Furthermore, synthetic routes can introduce a variety of impurities, including isomers, starting materials, and byproducts, which require carefully optimized purification strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification workflow. Each issue is analyzed by its potential cause, followed by actionable troubleshooting suggestions.

Issue 1: Low Recovery or Yield After Silica Gel Column Chromatography

Low recovery is a frequent challenge, often stemming from the interaction between the compound and the stationary phase or suboptimal chromatography conditions.

Potential CauseTroubleshooting Suggestion
Compound Streaking/Tailing on Column The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups of silica gel, causing tailing and poor separation. Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (Et3N) or ammonia in methanol. This neutralizes the acidic sites, leading to sharper peaks and improved recovery. A common starting eluent is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]
Compound Degradation on Silica Gel The acidic nature of standard silica gel can sometimes cause degradation of sensitive heterocyclic compounds.[1] Solution: If you suspect degradation (e.g., appearance of new spots on TLC after exposure to silica), switch to a neutral stationary phase like alumina (neutral or basic Grade I). Alternatively, use deactivated silica gel as described above.
Inadequate Elution Strength The compound may be too polar for the chosen solvent system, resulting in it remaining on the column. Solution: Increase the polarity of the mobile phase. If using an ethyl acetate/hexanes system, gradually increase the percentage of ethyl acetate. If the compound still does not elute, consider adding a more polar solvent like methanol (0.5-5%) to the mobile phase.
Insolubility in Loading Solvent If the crude material is not fully dissolved when loaded onto the column, it can precipitate at the top, leading to uneven elution and poor separation. Solution: Ensure the compound is fully dissolved in a minimal amount of a strong solvent (like dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel (dry loading) and load the resulting powder onto the column. This technique ensures a narrow starting band.[1]
Issue 2: Persistent Impurities Observed by NMR or LC-MS Post-Purification

The presence of impurities after a primary purification step indicates that they have similar physicochemical properties to the target compound.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities Synthetic byproducts or isomers often have polarities very similar to the desired product, making them difficult to separate with a single chromatography step. The synthesis of azaindoles can lead to various isomers and byproducts from complex reaction pathways.[2][3][4] Solution: Employ a multi-step purification strategy. Consider recrystallization before or after column chromatography. Alternatively, use a different chromatographic mode, such as reversed-phase (C18) HPLC, which separates compounds based on hydrophobicity rather than polarity.
Unreacted Starting Materials Precursors from the synthesis are common contaminants. Solution: Review the reaction work-up. An aqueous wash can often remove residual reagents. For example, an acidic wash (e.g., dilute HCl) can remove basic starting materials, while a basic wash (e.g., NaHCO3 solution) can remove acidic ones. Ensure you neutralize the organic layer before concentration.[1]
Isomeric Impurities The synthesis might produce other methyl-substituted pyrrolopyridine isomers which are notoriously difficult to separate. Solution: High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, is often necessary for separating close-running isomers.[1] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) to optimize selectivity.
Residual Solvents Solvents from purification (e.g., ethyl acetate, dichloromethane, hexanes) can be mistaken for impurities in an NMR spectrum. Solution: Consult NMR solvent impurity charts to confirm the identity of the peaks.[1] Dry the purified compound under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.
Issue 3: Difficulties with Recrystallization

Recrystallization is a powerful technique for final polishing, but choosing the right conditions is critical.

Potential CauseTroubleshooting Suggestion
"Oiling Out" The compound separates from the solution as a liquid oil instead of solid crystals. This often happens if the solution is supersaturated or if impurities are inhibiting crystal lattice formation. Solution: Use a more dilute solution by adding more hot solvent. Alternatively, try a different solvent system entirely. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Seeding the solution with a tiny crystal of pure product is also highly effective.[1]
No Crystal Formation The compound remains fully dissolved even after the solution has cooled. Solution: The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution at room temperature until it becomes slightly turbid, then warm to redissolve and cool slowly. Common solvent/anti-solvent pairs include methanol/water, ethyl acetate/hexanes, and dichloromethane/pentane. Slow cooling—allowing the flask to cool to room temperature before placing it in a refrigerator—is crucial for forming well-defined crystals.
Poor Solvent Selection An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Solution: Perform small-scale solvent screening. Test the solubility of a few milligrams of your compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethyl acetate/hexanes) at room and elevated temperatures.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a robust starting point for the purification of gram-scale quantities of this compound.

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of ethyl acetate (EtOAc) in hexanes. A good system will give your product an Rf value of ~0.25-0.35.

  • Slurry Preparation: Prepare a mobile phase of your chosen starting eluent (e.g., 20% EtOAc in hexanes) and add 1% triethylamine (Et3N) by volume.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Purification Workflow Diagram

The following diagram illustrates a comprehensive purification and validation strategy.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (pH Adjustment) Crude->Workup PurityCheck1 Purity Check (TLC, LC-MS) Workup->PurityCheck1 ColumnChrom Column Chromatography (Silica or Alumina) PurityCheck1->ColumnChrom Impure Recrystal Recrystallization PurityCheck1->Recrystal Semi-Pure PurityCheck2 Purity Check (TLC, LC-MS) ColumnChrom->PurityCheck2 PurityCheck2->ColumnChrom Impure PurityCheck2->Recrystal >95% Pure FinalQC Final QC (NMR, HPLC, MS) Recrystal->FinalQC PureProduct Pure Product (>98%) FinalQC->PureProduct Pass

Caption: General purification and quality control workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities for azaindoles include:

  • Unreacted Starting Materials: Such as substituted 2-aminopyridines or picoline derivatives.[2][3]

  • Isomeric Byproducts: Formation of other positional isomers of methyl-pyrrolopyridine can occur, which are often difficult to separate.

  • Reaction Side-Products: Dimerization products, N-oxides from oxidation of the pyridine ring, or products from incomplete cyclization are possible.[2][3]

Q2: Is this compound stable in solution?

A2: Pyrrolopyridine scaffolds can be susceptible to degradation. The electron-rich pyrrole ring is prone to oxidation, especially in the presence of air or light.[5] For storage, it is best to keep the compound as a solid in a cool, dark, and dry place. For solutions, prepare them fresh when possible. If stock solutions are needed, use anhydrous, aprotic solvents like DMSO or DMF and store them at -20°C under an inert atmosphere (nitrogen or argon).[5]

Q3: Can I use preparative HPLC for purification?

A3: Absolutely. Preparative HPLC is an excellent and often necessary tool for obtaining highly pure material, especially for separating stubborn impurities like isomers.[1]

  • Normal-Phase: Can be used with solvent systems like hexanes/isopropanol.

  • Reversed-Phase (most common): A C18 column with a mobile phase gradient of acetonitrile in water is a standard choice. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape but will result in the product as a salt. A subsequent basic work-up or passing through a basic resin may be needed to recover the free base.

Q4: My NMR shows broad peaks for the N-H proton. Is this normal?

A4: Yes, this is common. The pyrrole N-H proton can undergo chemical exchange with trace amounts of water in the NMR solvent, leading to peak broadening. Its chemical shift can also be highly dependent on concentration and the solvent used. If you need to confirm its presence, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the N-H peak should disappear or significantly decrease in intensity.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing persistent impurities after initial purification.

Troubleshooting Start Impurity Detected by LC-MS / NMR After Column Identify Identify Impurity (MS, NMR comparison) Start->Identify Isomer Isomer? Identify->Isomer StartMat Starting Material? Identify->StartMat Unknown Unknown Byproduct? Identify->Unknown Isomer->StartMat No PrepHPLC Use Preparative HPLC (Reversed-Phase) Isomer->PrepHPLC Yes StartMat->Unknown No Workup Optimize Reaction Work-up (Aqueous Wash) StartMat->Workup Yes Recrystal Attempt Recrystallization (Different Solvent System) Unknown->Recrystal Yes ReChrom Re-chromatograph (Different Stationary Phase, e.g., Alumina) Unknown->ReChrom If Recrystal Fails End Pure Compound PrepHPLC->End Workup->End Recrystal->End ReChrom->End

Caption: Decision tree for troubleshooting persistent impurities.

References

  • Minakata, S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 465-486. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4989. Available from: [Link]

  • Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 132(27), 9492–9501. Available from: [Link]

  • Saczewski, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6265. Available from: [Link]

  • Li, W., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9, 1836-1842. Available from: [Link]

  • Saczewski, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved January 12, 2026, from [Link]

  • Würthner, F., et al. (2018). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]isoquinolines. Molecules, 23(7), 1774. Available from: [Link]

  • Kandeel, M. M., et al. (2018). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 23(11), 2959. Available from: [Link]

Sources

Technical Support Center: Investigating Assay Interference and Artifacts for 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel compounds like 7-Methyl-1H-pyrrolo[3,2-b]pyridine. In drug discovery and chemical biology, identifying a "hit" in a high-throughput screen (HTS) is an exciting first step. However, it is critical to rigorously validate these initial findings to ensure they represent genuine, specific interactions with the biological target and are not experimental artifacts.[1][2]

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to de-risk your hits and build confidence in your results. While this compound is our focus, the principles and protocols outlined here are broadly applicable to any small molecule candidate emerging from a screening campaign.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when encountering unexpected or difficult-to-reproduce results with compounds like this compound.

Q1: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated assays.[1] This promiscuous behavior is not due to specific, potent inhibition of multiple targets, but rather to non-specific mechanisms that interfere with the assay technology itself.[3][4] Common PAINS substructures are known to be reactive, prone to aggregation, or have intrinsic properties like fluorescence.

While the pyrrolo[3,2-b]pyridine core is not a classic, universally recognized PAINS motif, any novel compound should be scrutinized for potential PAINS-like behavior. It is crucial to experimentally determine if this compound is a genuine hit or an artifact.

Q2: My results with this compound are not reproducible. What are the common causes?

A2: Lack of reproducibility is a major red flag in drug discovery. For a small molecule like this compound, several factors could be at play:

  • Compound Aggregation: The molecule may be forming colloidal aggregates in your assay buffer, which can non-specifically sequester and inhibit proteins.[5][6]

  • Chemical Reactivity: The compound or a reactive impurity might be covalently modifying your target protein or other assay components.[7]

  • Assay Technology Interference: The compound could be fluorescent, a quencher, or interfere with the detection system (e.g., luciferase-based readouts).[8][9]

  • Compound Instability: The molecule may be degrading in the assay buffer or under specific experimental conditions.

  • Sample Purity: The observed activity could be due to a highly potent, but minor, impurity from the synthesis.[7][10]

Q3: What are the essential first steps to validate a hit like this compound?

A3: Hit validation is a multi-step process designed to eliminate false positives.[11][12] Key initial steps include:

  • Re-synthesis and Purity Confirmation: Obtain a fresh, highly purified batch of this compound and confirm its identity and purity (>95%) by methods like NMR and LC-MS.

  • Confirmation in the Primary Assay: Re-test the newly synthesized compound in your primary assay to ensure the activity is reproducible.

  • Orthogonal Assays: Validate the hit in a secondary, "orthogonal" assay that measures the same biological endpoint but uses a different detection technology.[13][14] For example, if your primary assay is fluorescence-based, an orthogonal assay might use luminescence or absorbance.[9]

  • Counter-Screens: Perform counter-screens to identify non-specific activity or assay interference.[8][15]

Part 2: Troubleshooting Guide - Is Your Hit Real?

This guide provides a systematic approach to identifying and mitigating common sources of assay interference.

Issue 1: Suspected Compound Aggregation

Compound aggregation is a prevalent mechanism of non-specific inhibition.[5] Aggregates can lead to false positives by denaturing and sequestering proteins.[6]

Symptoms:

  • Steep dose-response curves.

  • High Hill slopes (>1.5).

  • Irreproducible IC50 values.

  • Activity is sensitive to incubation time and protein concentration.

Troubleshooting Protocol:

StepActionRationaleExpected Outcome for an Aggregator
1 Detergent Sensitivity Assay Non-ionic detergents like Triton X-100 (at a low concentration, e.g., 0.01%) can disrupt colloidal aggregates.A significant rightward shift (increase) in the IC50 value or complete loss of activity.
2 Varying Enzyme Concentration The apparent potency of an aggregator is often dependent on the enzyme concentration, as the aggregates sequester the protein.The IC50 value will increase as the enzyme concentration is increased. A true inhibitor's IC50 should remain constant.
3 Dynamic Light Scattering (DLS) DLS is a biophysical technique that directly measures the size of particles in a solution.The presence of particles in the nanometer to micrometer range upon addition of the compound to the assay buffer.

Experimental Protocol: Detergent Sensitivity Assay

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Run your standard biochemical assay in parallel using both buffer conditions.

  • Generate dose-response curves and compare the IC50 values.

Issue 2: Potential Fluorescence Interference

Many organic molecules are intrinsically fluorescent, which can lead to false positives or negatives in fluorescence-based assays.[9][16]

Symptoms:

  • Unusually high or low signal in a fluorescence assay.

  • Inconsistent results in fluorescence polarization (FP) or FRET assays.

Troubleshooting Protocol:

StepActionRationaleExpected Outcome for a Fluorescent Compound
1 Intrinsic Fluorescence Check Directly measure the fluorescence of the compound in the assay buffer without any biological target.A significant fluorescence signal when excited at the assay's excitation wavelength.
2 "Product-Only" Control In an enzymatic assay, add the compound to a reaction that has already gone to completion (i.e., contains the fluorescent product).A change in the fluorescence of the product, indicating quenching or enhancement.
3 Orthogonal Assay As mentioned in the FAQs, re-test the compound in an assay with a non-fluorescence-based readout (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance).The compound will be inactive in the orthogonal assay if the original activity was due to fluorescence interference.

Workflow for Investigating Assay Interference

Caption: A decision tree for troubleshooting common assay artifacts.

Issue 3: Unwanted Chemical Reactivity

Some compounds contain electrophilic functional groups that can covalently and non-specifically react with nucleophilic residues (like cysteine) on proteins.[7]

Symptoms:

  • Activity increases with pre-incubation time.

  • Irreversible inhibition.

Troubleshooting Protocol:

StepActionRationaleExpected Outcome for a Reactive Compound
1 Pre-incubation Time-course A reactive compound will show increased potency as it has more time to covalently modify the target.The IC50 value will decrease with longer pre-incubation times between the compound and the target protein.
2 Thiol Reactivity Assay Assays containing a thiol-reactive probe (e.g., Ellman's reagent) can detect if the compound reacts with free thiols.A positive signal in the thiol reactivity assay suggests the compound is a potential covalent modifier.
3 Washout Experiment If the inhibition is covalent, it should be irreversible.The activity of the target protein will not be recovered after removing the compound by dialysis or rapid dilution.

Part 3: Best Practices and Final Recommendations

  • Embrace Counter-Screening Early: Do not wait until your project has advanced significantly to perform these critical de-risking experiments.[8]

  • Use Appropriate Controls: Every experiment should include positive and negative controls to ensure the assay is performing as expected.[17][18][19][20]

  • Consult with a Medicinal Chemist: Experienced chemists can often identify potentially problematic structures or reactive functional groups by simple visual inspection.

  • Document Everything: Meticulous record-keeping is essential for troubleshooting and for building a comprehensive data package for your hit compound.

By adopting a proactive and critical approach to hit validation, researchers can save significant time and resources, and focus their efforts on developing compounds with genuine therapeutic potential.

References

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • de Witte, A. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. ResearchGate. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]

  • Let's Talk about Experimental Controls. (2024). ResearchHub. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). ACS Pharmacology & Translational Science. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). Journal of Chemical Information and Modeling. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Evolution of assay interference concepts in drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]

  • Hit Identification: A Crucial Step in Drug Discovery. (2023). DrOmics Labs. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. [Link]

  • Webinar (Part Three: Classical Screening Strategies - Hit Validation). (2021). YouTube. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2013). Journal of Laboratory Automation. [Link]

  • De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • What Are Controls and Why Do We Need Them? (2022). BioIVT. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2020). Espace INRS. [Link]

  • Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? (n.d.). Cusabio. [Link]

  • What control types are used in scientific discovery? (2024). News-Medical.Net. [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters. [Link]

  • From Hits to Leads: Improving Early Drug Discovery With Better Tools. (2025). Technology Networks. [Link]

  • Fluorescence-based methods for measuring target interference by CRISPR-Cas systems. (2019). Methods in Enzymology. [Link]

  • Interferences in Immunoassay. (2010). The Clinical Biochemist Reviews. [Link]

  • Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2025). ResearchGate. [Link]

  • Positive and Negative Controls. (2021). Rockland Immunochemicals. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics. [Link]

  • Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • 7-Methyl-7H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015). Journal of Analytical Toxicology. [Link]

  • The future of total synthesis. (2026). Chemistry World. [Link]

  • Bimolecular fluorescence complementation. (n.d.). Wikipedia. [Link]

  • How to Detect and Solve Immunoassay Interference. (2015). ADLM. [Link]

  • This compound-Information-Chemcia Scientific, LLC. (n.d.). Chemcia. [Link]

  • This compound-3-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]

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Technical Support Center: Synthesis and Scale-Up of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic compound, from bench-scale experiments to pilot-plant production. We will address common challenges and provide practical, field-proven solutions to ensure a safe, efficient, and scalable process.

Introduction to this compound

This compound, a member of the azaindole family, is a crucial scaffold in medicinal chemistry. Azaindoles are bioisosteres of indoles and are found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of this molecule, while achievable at the lab scale, presents several challenges upon scale-up that require careful consideration of reaction conditions, safety, and purification.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: I am observing a significant decrease in yield upon scaling up my reaction from grams to kilograms. What are the likely causes and how can I mitigate this?

A significant drop in yield during scale-up is a common issue and can be attributed to several factors that are often negligible at the lab scale.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[2] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[1]

    • Solution:

      • Stirring and Agitation: Switch from magnetic stirring to mechanical overhead stirring with appropriate impeller design (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.[1] Baffles may be necessary in larger vessels to improve mixing.[1]

      • Controlled Addition: Implement slow, controlled addition of reagents, particularly during exothermic steps, to manage the heat generated.

      • Solvent Volume: While reducing solvent volume is often desirable for process efficiency, ensure that the reaction mixture remains stirrable and that heat transfer is not compromised.[1]

  • Exothermic Events: Many reactions involved in heterocyclic synthesis, such as nitrations or cyclizations, can be highly exothermic. What is easily managed in a lab flask with an ice bath can become a serious safety hazard at scale.[2]

    • Solution:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthesis (MTSR). This data is crucial for designing a safe process.

      • Cooling Capacity: Ensure the pilot plant reactor has adequate cooling capacity to handle the heat output of the reaction.

  • Changes in Reagent Purity and Grade: The purity of starting materials and reagents can vary between lab-grade and bulk-grade chemicals. Impurities that were insignificant at a small scale can have a significant impact on larger runs.

    • Solution:

      • Quality Control: Perform thorough analytical testing (e.g., NMR, LC-MS, GC-MS) on all starting materials and reagents to identify and quantify any impurities.

      • Robustness Studies: Conduct small-scale experiments with varying levels of key impurities to understand their potential impact on the reaction.

Q2: I am struggling with the purification of my crude this compound at a larger scale. Column chromatography is no longer practical. What are my options?

Large-scale purification requires moving away from traditional column chromatography towards more scalable techniques.

  • Crystallization: This is the most common and cost-effective method for purifying multi-kilogram quantities of solid compounds.

    • Troubleshooting Crystallization:

      • Solvent Screening: Conduct a thorough solvent screen to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below.

      • Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms (polymorphs) of the final product.[3][4] Polymorphism can significantly impact the physical properties of the drug substance, such as solubility and bioavailability.[5][6][7]

        • Polymorph Screening: Perform a polymorph screen using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different crystalline forms.

      • "Oiling Out": If the product separates as an oil instead of a solid, try using a more dilute solution, a different solvent system, or seeding with a small amount of crystalline material.

  • Recrystallization: If the initial crystallization does not provide the desired purity, a recrystallization from a different solvent system can be effective.

  • Slurrying: Stirring the crude product as a slurry in a solvent in which it has low solubility can be an effective way to remove more soluble impurities.

The following table provides a starting point for troubleshooting common crystallization issues:

Issue Potential Cause Troubleshooting Suggestion
Low Yield High solubility in the mother liquor.Cool the crystallization mixture to a lower temperature; use an anti-solvent.
"Oiling Out" Supersaturation is too high; impurities present.Use a more dilute solution; add seeds; perform a pre-purification step.
Poor Purity Impurities co-crystallize with the product.Screen for a more selective solvent system; perform a pre-purification step.
Inconsistent Crystal Form Lack of control over crystallization parameters.Implement controlled cooling profiles; use seeding to control nucleation.
Q3: My synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to construct the pyrrolopyridine core. What are the key considerations for scaling up this step?

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, but their scale-up requires careful attention to several factors.

  • Catalyst Loading and Removal:

    • Optimization: Minimize the palladium catalyst loading to reduce costs and the level of residual palladium in the final product.

    • Removal: Develop a robust method for removing residual palladium to meet regulatory requirements (typically <10 ppm for oral drug products). Common methods include treatment with activated carbon, silica gel, or specialized metal scavengers.

  • Reagent Stoichiometry and Addition:

    • Stoichiometry: Carefully control the stoichiometry of the reactants, as excess boronic acid or other coupling partners can lead to difficult-to-remove impurities.

    • Base Selection: The choice and amount of base are critical. Inhomogeneous mixing of a solid base in a large reactor can lead to poor reaction performance. Consider using a soluble base or a phase-transfer catalyst.

  • Reaction Monitoring:

    • In-Process Controls (IPCs): Implement reliable in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and ensure completion. This is crucial for consistency between batches.

The following diagram illustrates a typical workflow for scaling up a palladium-catalyzed cross-coupling reaction:

Caption: A generalized workflow for scaling up a chemical synthesis from lab to commercial production.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound and which is most suitable for scale-up?

A: Several synthetic strategies can be employed to construct the this compound core. The choice of route for scale-up depends on factors such as the availability and cost of starting materials, the number of steps, and the overall process safety and robustness. Common approaches include:

  • Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be limited by the harsh acidic conditions and potentially low yields.[8]

  • Bartoli Indole Synthesis: This method is often more suitable for electron-deficient pyridines but may require careful optimization of reaction conditions.[8]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Routes involving Sonogashira or Suzuki coupling to introduce a side chain that is then cyclized to form the pyrrole ring are very common.[9][10] These methods are often high-yielding and flexible but require careful control of the catalyst and reaction conditions.

  • Domino Reactions: One-pot methods that form multiple bonds in a single operation can be very efficient for scale-up by reducing the number of unit operations.

For large-scale synthesis, a route that avoids hazardous reagents, high pressures, and cryogenic temperatures is generally preferred. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient than a long linear sequence.

Q: What are the key safety considerations when synthesizing this compound on a large scale?

A: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: As discussed in the troubleshooting guide, thoroughly assess the thermal profile of each reaction step to prevent runaway reactions.[2]

  • Reagent Handling: Some reagents used in heterocyclic synthesis can be toxic, pyrophoric, or water-sensitive. Ensure that appropriate engineering controls (e.g., fume hoods, glove boxes) and personal protective equipment (PPE) are in place for handling these materials at scale.

  • Pressure Generation: Be aware of reactions that may generate gas, leading to a pressure buildup in a closed reactor. Ensure that reactors are properly vented.

  • Process Safety Management (PSM): Implement a comprehensive PSM program that includes hazard identification, risk assessment, and the development of standard operating procedures (SOPs) for all large-scale operations.

Q: How can I control the impurity profile of my this compound synthesis during scale-up?

A: Impurity control is a critical aspect of pharmaceutical process development.

  • Identify Potential Impurities: Systematically identify all potential impurities, including those from starting materials, side reactions, and degradation products.

  • Track Impurities: Develop analytical methods to track the formation and fate of key impurities throughout the process.

  • Purge Impurities: Design the synthesis and purification steps to effectively purge impurities. For example, an impurity that is difficult to remove by crystallization might be more easily removed in an earlier step through an aqueous wash.

  • Forced Degradation Studies: Conduct forced degradation studies to understand the stability of the final product and identify potential degradation products that could form during storage.

The following decision tree can help guide the troubleshooting of impurity issues during scale-up:

Impurity_Troubleshooting Impurity_Detected Impurity Detected Above Specification Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Source_of_Impurity Determine Source of Impurity Identify_Impurity->Source_of_Impurity Starting_Material Starting Material Impurity Source_of_Impurity->Starting_Material Yes Side_Product Reaction Side Product Source_of_Impurity->Side_Product No, Reaction Degradation_Product Degradation Product Source_of_Impurity->Degradation_Product No, Post-Reaction Improve_SM_Purity Improve Starting Material Purity Starting_Material->Improve_SM_Purity Modify_Reaction Modify Reaction Conditions Side_Product->Modify_Reaction Modify_Workup Modify Work-up or Purification Side_Product->Modify_Workup Modify_Storage Modify Storage Conditions Degradation_Product->Modify_Storage

Caption: A decision tree for troubleshooting impurity issues in a chemical synthesis.

Conclusion

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach that combines a deep understanding of organic chemistry with the principles of chemical engineering. By proactively addressing the challenges of heat and mass transfer, purification, and impurity control, researchers and drug development professionals can develop a safe, robust, and scalable process for the production of this important pharmaceutical building block.

References

  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Jie, X., et al. (2014). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 34(11), 2197-2211. [Link]

  • CatScI. (n.d.). Some Scale-Up Considerations. CatScI Ltd. [Link]

  • HWS Labortechnik. (2023, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik GmbH. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]

  • Slideshare. (2017, November 21). Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • American Chemical Society. (2023). Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. [Link]

  • jOeCHEM. (2020, April 15). EAS Reactions with Pyridine [Video]. YouTube. [Link]

  • International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2018). Different strategies for synthesis of 7-azaindoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. [Link]

  • YouTube. (2022, April 13). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. American Chemical Society. [Link]

  • ResearchGate. (1995). Crystallization of polymorphs: The effect of solvent. [Link]

  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]

  • University of Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • ResearchGate. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • PubMed. (2024). Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Link]

  • National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • Royal Society of Chemistry. (2022). Microscale purification in support of high-throughput medicinal chemistry. [Link]

  • Semantic Scholar. (2019). Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5-Diketones. [Link]

  • PubMed. (2014). Large-scale purification of porcine or bovine photoreceptor outer segments for phagocytosis assays on retinal pigment epithelial cells. [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]

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Technical Support Center: Protecting Group Strategies for 7-Methyl-1H-pyrrolo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine. This scaffold, a derivative of 7-azaindole, is of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules, particularly as a hinge-binding motif in kinase inhibitors.[1][2] The synthesis of substituted 7-azaindoles, however, presents unique challenges related to the reactivity of both the pyrrole and pyridine nitrogen atoms. A robust and well-designed protecting group strategy is paramount for achieving high yields and minimizing side reactions during multi-step syntheses.

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting, applying, and removing protecting groups for the this compound core. We will address common experimental issues in a practical, question-and-answer format, explaining the causality behind each recommendation to empower you to troubleshoot your syntheses effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when planning a synthetic route involving this compound.

Q1: Do I need to protect the pyrrole (N-1) nitrogen?

A: Yes, in most cases. The N-1 proton of the pyrrole ring is acidic and the nitrogen is nucleophilic. Protection is crucial for several reasons:

  • To prevent N-alkylation or N-acylation during reactions intended for other parts of the molecule.

  • To facilitate C-H functionalization , such as lithiation or metal-catalyzed coupling reactions, at specific positions (e.g., C-2 or C-3). Many organometallic reagents will simply deprotonate the N-H.

  • To increase solubility in organic solvents.

  • To modulate the electronics of the ring system. Electron-withdrawing protecting groups, like sulfonyls, can reduce the pyrrole ring's reactivity, which can be advantageous in certain transformations.[3]

Q2: What are the most common and effective protecting groups for the pyrrole N-H?

A: The choice is highly dependent on the planned downstream reaction conditions. The three most common classes are sulfonyls, carbamates, and silyl ethers.

Protecting GroupCommon Reagents for IntroductionCommon Reagents for RemovalKey Characteristics
Tosyl (Ts) TsCl, NaH, DMFNaOH, MeOH/H₂O; Mg/MeOH; Cs₂CO₃[4]Very robust, stable to strong acids and many organometallics. Ideal for harsh reaction conditions.[5]
Boc Boc₂O, DMAP, THF/DCMTFA, HCl in DioxaneMildly acidic removal. Less stable than Ts, can be labile under certain nucleophilic or even heated conditions.[6][7][8]
SEM SEMCl, NaH, DMFTFA, then NaOH/MeOH; TBAF[9]Robust group, stable to a wide range of conditions. Removal can sometimes be challenging and generate side products.[9][10]
TIPS TIPSCl, Imidazole, DMFTBAF, HF-PyridineA bulky silyl group often used for steric hindrance to direct metallation away from the C-2 position.[1]

Q3: Is it necessary to protect the pyridine (N-7) nitrogen?

A: Generally, no. The pyridine nitrogen is significantly less nucleophilic and basic than the pyrrole nitrogen, so selective protection of N-1 is easily achieved. However, in specific cases, such as certain C-H activation or oxidation reactions, transient protection of the pyridine nitrogen as an N-oxide can be a useful strategy to alter the regioselectivity of a reaction.

Troubleshooting Guide: Common Experimental Problems

This section directly addresses specific issues that may arise during your experiments, providing probable causes and actionable solutions.

Problem 1: Incomplete or No N-1 Protection

You've treated your this compound with your protecting group reagent (e.g., Boc₂O or TsCl) and a base, but TLC/LC-MS analysis shows primarily starting material.

  • Probable Cause 1: Inadequate Base. The acidity of the pyrrole N-H requires a sufficiently strong base to generate the corresponding anion for reaction. Triethylamine (TEA) may not be strong enough for complete deprotonation, especially for sulfonylations.

    • Solution: Use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. For Boc protection, DMAP is often used as a nucleophilic catalyst in addition to a base like TEA or Hunig's base (DIPEA).[11]

  • Probable Cause 2: Poor Substrate Solubility. 7-azaindole scaffolds can have poor solubility in less polar solvents like dichloromethane (DCM) or diethyl ether, leading to a sluggish heterogeneous reaction.

    • Solution: Switch to a more polar aprotic solvent such as DMF, DMSO, or THF. Gentle heating may also improve solubility and reaction rates, but should be done cautiously, especially with Boc₂O, to avoid thermal decomposition.

  • Probable Cause 3: Reagent Quality. Old or improperly stored reagents, particularly NaH (which can be passivated by an oxide layer) or Boc-anhydride (which can hydrolyze), will have reduced activity.

    • Solution: Use freshly opened or properly stored reagents. If using NaH, ensure it is washed with anhydrous hexanes to remove mineral oil and any surface oxidation before use.

Problem 2: Unintended Deprotection of N-Boc Group

Your N-Boc protected this compound loses its Boc group during a subsequent reaction step that does not involve strong acid.

  • Probable Cause 1: Thermal Instability. N-Boc protected indoles and azaindoles are known to be more thermally labile than their aliphatic amine counterparts.[6] Heating the compound, even on a rotovap at moderate temperatures (e.g., >40°C), can cause Boc group loss.[6]

    • Solution: Avoid heating N-Boc azaindoles whenever possible. Concentrate solutions at room temperature under high vacuum. If a reaction requires heat, consider a more robust protecting group like Tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM).[6]

  • Probable Cause 2: Lewis Acid or Mild Protic Acid Exposure. Trace amounts of Lewis acids from metal catalysts or mild protic acids generated during a reaction or workup (e.g., ammonium chloride wash) can be sufficient to cleave the sensitive N-Boc group.[6]

    • Solution: Use carefully purified reagents and solvents. During aqueous workups, use a milder wash like saturated sodium bicarbonate solution instead of ammonium chloride. If a Lewis acid-catalyzed reaction is necessary, a more stable protecting group is recommended.

Problem 3: Difficult or Incomplete N-Tosyl (Ts) Deprotection

You are attempting to remove the N-Ts group using standard basic hydrolysis (e.g., NaOH in MeOH/H₂O) but the reaction is slow, incomplete, or requires harsh conditions that decompose your product.

  • Probable Cause: High Stability of the N-S Bond. The N-sulfonyl bond in azaindoles is very stable due to the electron-withdrawing nature of both the sulfonyl group and the aromatic system.[3][12] Simple hydrolysis often requires high temperatures and prolonged reaction times, which can be detrimental to complex molecules.

    • Solution 1 (Alternative Reagents): Explore alternative deprotection conditions that are often milder and more efficient.

      • Magnesium in Methanol: This reductive cleavage is often effective at room temperature.[12]

      • Cesium Carbonate (Cs₂CO₃) in THF/MeOH: This has been shown to be effective for cleaving N-Ts groups on related indole systems.[4]

      • Tetrabutylammonium Fluoride (TBAF): While commonly used for silyl deprotection, TBAF can also facilitate the cleavage of N-sulfonyl groups.[13]

    • Solution 2 (Plan Ahead): If your synthetic route allows, consider using a different sulfonyl group that is easier to cleave, such as 2-naphthalenesulfonyl (Ns) or p-methoxybenzenesulfonyl (Mbs), although these are less common.

Problem 4: Side Reactions During SEM Deprotection

Upon attempting to remove the SEM group, you observe the formation of multiple unexpected byproducts instead of your desired N-H product.

  • Probable Cause: Release of Formaldehyde. The standard two-step SEM deprotection involves an acidic step (often with TFA) followed by a fluoride source (like TBAF) or a base.[9] This process releases formaldehyde, which can react with the now-deprotected, nucleophilic azaindole, leading to dimerization or the formation of complex tricyclic structures.[9][14]

    • Solution 1: Include a Formaldehyde Scavenger. During the basic or fluoride-mediated deprotection step, include a scavenger like 1,3-dimedone or phloroglucinol in the reaction mixture. These compounds will react with the released formaldehyde faster than your product, preventing side reactions.

    • Solution 2: Optimize Reaction Conditions. Use the minimum necessary amount of acid in the first step and keep the temperature low. Perform the second step at low temperature (e.g., 0°C) and monitor the reaction closely by TLC/LC-MS to avoid prolonged exposure to the reaction conditions once the deprotection is complete.

Key Protocols & Methodologies

Protocol 1: N-Tosyl Protection of this compound

This protocol describes a robust method for introducing the highly stable tosyl protecting group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Hexanes

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Ethyl Acetate, Water

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous DMF.

  • Wash the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring to allow the NaH to settle, and carefully removing the hexanes via cannula. Repeat this wash twice to remove the mineral oil.

  • Re-suspend the washed NaH in fresh anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Cool the NaH suspension to 0°C in an ice bath.

  • Add the substrate solution dropwise to the NaH suspension. Stir for 30 minutes at 0°C. You may observe gas (H₂) evolution.

  • Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0°C.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Workflow: Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is critical for complex syntheses.[15][16][17][18] The diagram below illustrates a decision-making process for a scenario requiring two distinct deprotection steps.

Orthogonal_Strategy start Need for Multi-step Functionalization? pg1 Select Primary Protecting Group (PG1) e.g., for harsh reaction conditions start->pg1 Yes pg2 Select Orthogonal Group (PG2) e.g., for milder subsequent step pg1->pg2 Need second protected site? deprotect1 Perform Reaction 1 (e.g., Suzuki Coupling) pg1->deprotect1 Only one group needed pg2->deprotect1 deprotect2 Selectively Remove PG2 (e.g., TBAF for Silyl group) deprotect1->deprotect2 deprotect4 Remove PG1 (e.g., Mg/MeOH for Tosyl group) deprotect3 Perform Reaction 2 (e.g., Acylation) deprotect3->deprotect4 end Final Product deprotect4->end deprotetoct2 deprotetoct2 deprotetoct2->deprotect3

Caption: Decision workflow for an orthogonal protection strategy.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC). Available from: [Link]

  • SEM-deprotection of pyrrole 10a | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. Available from: [Link]

  • Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. Available from: [Link]

  • Deprotection of Sulfonyl Aziridines. ACS Publications. Available from: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bath. Available from: [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. Available from: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. Available from: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Deprotection of Sulfonyl Aziridines | Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. ResearchGate. Available from: [Link]

  • Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC). Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available from: [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Available from: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Available from: [Link]

  • Reactions that Work: Boc Protection. Chemtips. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. Available from: [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PubMed Central (PMC). Available from: [Link]

  • Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. PubMed Central (PMC). Available from: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]

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Technical Support Center: Managing Cytotoxicity of 7-Methyl-1H-pyrrolo[3,2-b]pyridine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-Methyl-1H-pyrrolo[3,2-b]pyridine and encountering challenges related to its cytotoxicity in various cell-based assays. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the generation of reliable and reproducible data.

Introduction to this compound and its Cytotoxic Potential

This compound, also known as 7-methyl-7-azaindole, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. Derivatives of 7-azaindole have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2] As with many compounds targeting fundamental cellular processes like cell division and signaling, inherent cytotoxicity is an expected and often intended biological activity. However, managing this cytotoxicity is crucial for accurately determining the compound's specific mechanism of action and for distinguishing targeted effects from general toxicity.

This guide will provide a framework for understanding and mitigating the cytotoxic effects of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: While the specific mechanism for this compound is not extensively documented in publicly available literature, the broader class of 7-azaindole derivatives has been shown to exhibit cytotoxic effects through various mechanisms, most notably through the inhibition of protein kinases.[1][2] Kinases are crucial for cell signaling pathways that control proliferation, survival, and apoptosis. By inhibiting these enzymes, 7-azaindole derivatives can lead to cell cycle arrest and programmed cell death. It is plausible that this compound induces cytotoxicity through a similar mechanism.

Q2: I'm observing high levels of cell death even at low concentrations of the compound. What should be my first troubleshooting step?

A2: The initial step is to perform a comprehensive dose-response experiment across a wide range of concentrations (e.g., from nanomolar to high micromolar) to accurately determine the IC50 (half-maximal inhibitory concentration) value in your specific cell line.[3] It is also crucial to ensure the health and viability of your cells before starting the experiment and to optimize the cell seeding density.[4][5] Over-confluent or unhealthy cells can be more susceptible to compound-induced stress.

Q3: Could the solvent I'm using to dissolve this compound be contributing to the observed cytotoxicity?

A3: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations. It is imperative to run a vehicle control group that includes the highest concentration of the solvent used in your experiment.[5] This will allow you to differentiate between the cytotoxicity induced by the compound and that caused by the solvent.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect?

A4: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect refers to the inhibition of cell proliferation without directly causing cell death. To distinguish between these two effects, you can employ assays that measure different cellular parameters. For instance, a membrane integrity assay (like LDH release) can indicate cytotoxicity, while a metabolic activity assay (like MTT or resazurin) or a direct cell counting method over time can reveal cytostatic effects.[6]

Q5: Are there specific cell lines that are more or less sensitive to 7-azaindole derivatives?

A5: The sensitivity of a cell line to a particular compound is highly dependent on its genetic background and the expression levels of the compound's target.[4] Cancer cell lines, which often have dysregulated kinase signaling, may be more sensitive to 7-azaindole derivatives compared to non-cancerous cell lines.[7][8] It is recommended to test the compound on a panel of different cell lines to assess its specificity and therapeutic window.

Troubleshooting Guides

High Background Signal or Inconsistent Results in Viability Assays

High background or variability in viability assays can obscure the true effect of your compound. Here's a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Precipitation This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the compound concentration, using a different solvent system (while keeping the final solvent concentration low and consistent), or performing a solubility test before the assay.[9]
Contamination Microbial contamination can lead to false signals in viability assays. Ensure aseptic techniques are strictly followed. Regularly check your cell cultures for any signs of contamination.
Assay Reagent Instability Prepare assay reagents fresh for each experiment and follow the manufacturer's storage instructions. Some reagents are light-sensitive.
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to high variability. Ensure you have a single-cell suspension before plating and use appropriate pipetting techniques to ensure even distribution. Allowing cells to settle at room temperature for a short period before incubation can also help.[10]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to artifactual results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[6]

Experimental Workflow for Troubleshooting High Background

Caption: Troubleshooting workflow for high background signals.

Distinguishing Cytotoxicity from Assay Interference

Some compounds can directly interfere with assay components, leading to false-positive or false-negative results. For example, a compound that is a reducing agent could directly reduce the MTT tetrazolium salt, mimicking metabolic activity.

Protocol for Assessing Assay Interference

  • Perform a Cell-Free Assay:

    • Prepare a serial dilution of this compound in your assay medium without cells.

    • Add the viability assay reagent (e.g., MTT, WST-1, CellTiter-Glo) to these wells.

    • Incubate for the standard assay duration.

    • Read the plate.

    • Interpretation: If you observe a signal that changes with the compound concentration, it indicates direct interference with the assay chemistry.

  • Use an Orthogonal Assay:

    • If you suspect interference with one type of assay (e.g., a metabolic assay), validate your results using an assay with a different detection principle.

    • For example, if you are using an MTT (metabolic) assay, you can use a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, or a live/dead cell stain followed by imaging or flow cytometry.[11]

Decision Tree for Selecting an Orthogonal Assay

Orthogonal_Assay_Selection Initial_Assay Initial Viability Assay (e.g., MTT, WST-1) Suspect_Interference Suspect Compound Interference? Initial_Assay->Suspect_Interference Cell_Free_Test Perform Cell-Free Assay Suspect_Interference->Cell_Free_Test Yes Validate_Results Validate Initial Findings Suspect_Interference->Validate_Results No Interference_Confirmed Interference Confirmed? Cell_Free_Test->Interference_Confirmed Select_Orthogonal Select Orthogonal Assay Interference_Confirmed->Select_Orthogonal Yes Interference_Confirmed->Validate_Results No Membrane_Integrity Membrane Integrity Assay (e.g., LDH, Propidium Iodide) Select_Orthogonal->Membrane_Integrity ATP_Quantification ATP Quantification (e.g., CellTiter-Glo) Select_Orthogonal->ATP_Quantification Imaging Live/Dead Staining with Imaging Select_Orthogonal->Imaging Membrane_Integrity->Validate_Results ATP_Quantification->Validate_Results Imaging->Validate_Results

Caption: Decision tree for selecting an orthogonal assay.

Detailed Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and perform a cell count. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the different compound concentrations.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • It is essential to include a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Incubation:

    • Incubate for the desired exposure time.

  • LDH Assay:

    • Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

      • Spontaneous LDH Release: Absorbance from the untreated cell supernatant.

      • Maximum LDH Release: Absorbance from the lysed cell supernatant.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

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  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937. Available at: [Link]

  • How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. (2012). J Inorg Biochem, 115, 57-63. Available at: [Link]

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  • Azaindole Therapeutic Agents. (2020). Curr Med Chem, 27(19), 3195-3221. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(11), 1563. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods Mol Biol, 1951, 15-27. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). Int J Mol Sci, 25(23), 14896. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023). In In Vitro Cytotoxicity Testing. IntechOpen. Available at: [Link]

  • In vitro compound toxicity protocol for nematodes. (2025). STAR Protoc, 6(1), 103009. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Toxicol In Vitro, 103, 105670. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). Molecules, 28(14), 5493. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). Bioorg Med Chem Lett, 22(13), 4362-7. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2015). Bioorg Med Chem Lett, 25(16), 3413-7. Available at: [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). Int J Mol Sci, 23(16), 9091. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). J Enzyme Inhib Med Chem, 39(1), 2301016. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Adv., 10(42), 25010-25023. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). ACS Med Chem Lett, 9(10), 1030-1035. Available at: [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2022). Molecules, 27(19), 6682. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules, 23(11), 2951. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Methyl-1H-pyrrolo[3,2-B]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges encountered when enhancing the oral bioavailability of this promising heterocyclic scaffold. The pyrrolopyridine nucleus is a key pharmacophore in many kinase inhibitors, which frequently suffer from poor aqueous solubility, limiting their therapeutic potential.[1] This resource provides field-proven insights and validated protocols to navigate these complexities.

Section 1: Foundational Physicochemical Characterization & Troubleshooting

Effective bioavailability enhancement begins with a deep understanding of the molecule's intrinsic properties. Missteps at this stage are a common source of downstream failure. This section addresses the initial characterization and troubleshooting of fundamental solubility issues.

FAQ 1.1: My initial aqueous solubility screen for this compound shows it is "practically insoluble." What are my immediate next steps?

Answer: This is a common starting point for complex heterocyclic compounds. Before pursuing advanced formulations, a thorough physicochemical characterization is critical to diagnose the underlying reasons for poor solubility. This data will dictate all future formulation strategies.

Causality: Oral drug absorption is fundamentally governed by the interplay between dissolution and permeation. A drug must be dissolved in the gastrointestinal fluids to be absorbed across the gut wall.[2] Your initial goal is to quantify the solubility and identify its key drivers.

Step-by-Step Protocol: Baseline Physicochemical Profiling

  • Determine Thermodynamic Solubility:

    • Use a shake-flask method in multiple aqueous media, including at least: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

    • Equilibrate the suspension for 24-48 hours to ensure saturation is reached.

    • Filter and quantify the concentration of the dissolved drug using a validated HPLC-UV method.

    • Troubleshooting: If solubility is too low to quantify, consider a solvent evaporation method or miniaturized shake-flask techniques.

  • Identify Crystalline Form (Polymorphism):

    • Use Powder X-ray Diffraction (PXRD) to determine if your material is crystalline or amorphous. Different polymorphs can have vastly different solubilities and stabilities.[3]

    • Differential Scanning Calorimetry (DSC) should be used to determine the melting point and identify any polymorphic transitions. A high melting point often correlates with low solubility (strong crystal lattice energy).

  • Determine pKa and LogP/D:

    • The pKa will tell you if the molecule is ionizable and how its charge state changes with pH. The pyrrolopyridine scaffold contains basic nitrogen atoms, making pH-dependent solubility likely.

    • LogP (partition coefficient) and LogD (distribution coefficient at a specific pH) are crucial indicators of lipophilicity. This value helps predict membrane permeability but also informs the selection of lipid-based or polymer-based formulation strategies.[4]

Data Summary Table: Initial Characterization

ParameterExperimental MethodTypical Expected Result for a PyrrolopyridineImplication for Bioavailability
Aqueous Solubility Shake-Flask (HPLC-UV)< 10 µg/mLDissolution-rate limited absorption.
Crystallinity PXRD, DSCCrystalline, High MP (>200°C)High lattice energy hinders dissolution.
pKa Potentiometric TitrationBasic pKa (e.g., 4-6)Solubility may increase at lower pH.
LogP / LogD at pH 7.4 Shake-Flask, HPLCLogP > 3Good permeability but poor aqueous solubility.

Based on this initial data, you can begin to explore simple formulation adjustments. For a basic compound like this compound, forming a hydrochloride (HCl) salt is a logical first step to investigate, as it can significantly improve aqueous solubility and dissolution rate.[5][6]

Section 2: Advanced Formulation Strategies - Selection & Troubleshooting

When simple salt formation or pH modification is insufficient, more advanced strategies are required. The choice of technology is not arbitrary; it is dictated by the compound's properties identified in Section 1.

Diagram: Decision-Making Workflow for Formulation Strategy

Below is a logical workflow to guide the selection of an appropriate bioavailability enhancement technology.

Caption: A sequential workflow for in vitro evaluation of developed formulations.

Section 4: Bridging to In Vivo - Metabolism & Pharmacokinetics

A frequent and frustrating challenge is observing excellent in vitro dissolution but poor in vivo bioavailability. This often points to issues beyond solubility, such as high first-pass metabolism or poor permeability.

FAQ 4.1: My ASD formulation shows rapid and complete dissolution in FaSSIF, but the oral bioavailability in rats was less than 10%. What is the likely cause?

Answer: When in vitro dissolution is optimized, low oral bioavailability is most commonly due to either poor intestinal permeability or, very frequently for heterocyclic scaffolds, high first-pass metabolism in the gut wall and/or liver. [4][7]Pyrrolopyridine structures can be susceptible to oxidative metabolism by cytochrome P450 enzymes. [8] Causality and Troubleshooting:

  • High First-Pass Metabolism: The drug is absorbed from the intestine into the portal vein, which goes directly to the liver. If the liver rapidly metabolizes the drug, very little active compound will reach systemic circulation.

    • How to Investigate: Conduct an in vitro metabolic stability assay using rat and human liver microsomes or hepatocytes. [9]This experiment measures the rate at which the compound is metabolized. A short in vitro half-life is a strong indicator of high in vivo clearance and poor oral bioavailability. Some studies on related pyrrolopyridine inhibitors have shown that strategic placement of methyl groups can curb metabolism and improve stability. [8]

  • Poor Permeability / P-gp Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen after it has been absorbed.

    • How to Investigate: A Caco-2 permeability assay is the gold standard for assessing both passive permeability and active transport. [10][11]The assay measures drug transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A / A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter. [12] Step-by-Step Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water. [4]2. Formulation Groups:

    • Group 1 (Oral Test): Administer the developed formulation (e.g., ASD reconstituted in water) via oral gavage at a suitable dose (e.g., 10 mg/kg).

    • Group 2 (IV Comparator): Administer an intravenous (IV) solution of the drug in a solubilizing vehicle (e.g., containing Solutol HS-15 or cyclodextrin) via the tail vein at a lower dose (e.g., 1 mg/kg). The IV group is essential to calculate absolute bioavailability. [4]3. Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Process blood to plasma, and quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC) for both oral and IV routes. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

A low F% coupled with a high IV clearance confirms that first-pass metabolism is the primary limiting factor. If IV clearance is low but F% is also low, this points towards poor absorption (permeability or dissolution issues).

References

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • MDPI. (n.d.). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. [Link]

  • National Institutes of Health (PMC). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [Link]

  • National Institutes of Health (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. [Link]

  • ResearchGate. (n.d.). Nanotechnology-based targeted delivery systems for protein kinase inhibitors in Cancer therapy. [Link]

  • National Institutes of Health (PMC). (n.d.). Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. [Link]

  • MDPI. (n.d.). Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubMed. (2021). Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. [Link]

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]

  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters. [Link]

  • ACS Publications. (2019). Prediction of Oral Bioavailability in Rats. [Link]

  • bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]

  • ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance. [Link]

  • Sci-Hub. (1997). Simulation models to predict oral drug absorption from in vitro data. [Link]

  • PubMed. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel pyrrolo[3,2-d]pyrimidines. [Link]

  • Semantic Scholar. (2014). In vitro models for the prediction of in vivo performance of oral dosage forms. [Link]

  • National Institutes of Health (PMC). (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines. [Link]

  • National Institutes of Health. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. [Link]

  • National Institutes of Health (PMC). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

  • PubMed. (2017). Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. [Link]

  • ACS Publications. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • National Institutes of Health (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. [Link]

  • National Institutes of Health (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs. [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]

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Validation & Comparative

A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Unlocking Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, the pyrrolopyridine core has emerged as a "privileged" structure, owing to its remarkable ability to mimic the purine ring of ATP and effectively compete for the kinase hinge region.[1][2] This guide provides an in-depth comparison of various pyrrolopyridine-based kinase inhibitors, with a focus on the structural nuances that govern their inhibitory activity and selectivity. While we will use 7-Methyl-1H-pyrrolo[3,2-b]pyridine as a foundational structure for discussion, the core of this guide will be a comparative analysis of its more decorated and clinically relevant cousins, supported by experimental data from peer-reviewed literature.

The Pyrrolopyridine Scaffold: A Versatile ATP Mimic

The pyrrolopyridine nucleus, an isostere of purine, provides an ideal framework for competitive kinase inhibition.[1] The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors and donors, anchoring the small molecule within the ATP-binding pocket of the kinase. The specific arrangement of these nitrogen atoms, as seen in isomers like pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[2,3-b]pyridine (7-azaindole), significantly influences the binding orientation and subsequent inhibitory profile.[3][4][5] The selectivity of these inhibitors is largely conferred by the various substituents appended to this core structure.[1]

Comparative Analysis of Pyrrolopyridine Kinase Inhibitors

To illustrate the diverse therapeutic potential of the pyrrolopyridine scaffold, we will compare derivatives targeting several key kinase families implicated in cancer and inflammatory diseases.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is linked to autoimmune diseases and myeloproliferative disorders.[3] Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been developed, with substitutions on the pyrrole and pyrimidine rings dictating their selectivity profile.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Tofacitinib (6f)JAK1, JAK2, JAK3110 (JAK1), 20 (JAK2), 3.3 (JAK3)Pyrrolo[2,3-d]pyrimidine core with a cyano group and a piperidine moiety.[6]
RuxolitinibJAK1, JAK2-Pyrrolo[2,3-d]pyrimidine core.-
BaricitinibJAK1, JAK2-Pyrrolo[2,3-d]pyrimidine core.-
PeficitinibPan-JAK-Pyrrolo[2,3-d]pyrimidine core.-
UpadacitinibJAK1-Pyrrolo[2,3-d]pyrimidine core.-
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g)JAK1PotentN-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide.[7]

Causality Behind Experimental Choices: The development of selective JAK inhibitors often involves screening against a panel of JAK isoforms to determine the IC50 values. Cellular assays are then employed using cell lines dependent on specific JAK signaling pathways to confirm on-target activity. For instance, the effect on STAT phosphorylation downstream of cytokine receptor activation is a common readout.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable starting point for the development of potent FGFR inhibitors.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
1H-pyrrolo[2,3-b]pyridine derivative (Compound 1)FGFR11900Core 1H-pyrrolo[2,3-b]pyridine scaffold.[8]
1H-pyrazolo[3,4-b]pyridine derivativeFGFRPotentScaffold hopping from 4-azaindoles.[9]
PLX070 (4b)FGFR119007-azaindole with a 3-methoxybenzyl group at the 3-position.[1]

Expertise & Experience: Structure-based drug design is heavily utilized in the optimization of FGFR inhibitors. X-ray crystallography of inhibitor-kinase complexes provides critical insights into the binding mode, guiding the rational design of substitutions that enhance potency and selectivity. For example, modifications that exploit a hydrophobic pocket in the ATP-binding site can significantly improve inhibitory activity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolopyrimidine derivatives have shown significant promise as VEGFR inhibitors.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Pyrrolo[2,3-d]pyrimidine derivative (5k)VEGFR2136Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide.[10]

Trustworthiness: The anti-angiogenic potential of VEGFR inhibitors is often validated through in vitro assays such as tube formation assays using human umbilical vein endothelial cells (HUVECs) and in vivo models like the chick chorioallantoic membrane (CAM) assay.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their deregulation is a hallmark of cancer, making them attractive therapeutic targets. Various pyrrolopyrimidine and 7-azaindole derivatives have been developed as CDK inhibitors.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
3,5-disubstituted-7-azaindole (3)CDK2, CDK9Potent3,5-disubstituted-7-azaindole.[11]
RibociclibCDK4, CDK610 (CDK4), 39 (CDK6)2-amino-pyrrolo[2,3-d]pyrimidine derivative.[11]
AbemaciclibCDK4, CDK6PotentAmino-pyrimidine-benzimidazole derivative.[11]
Alvocidib (flavopiridol)Pan-CDK3.2 (CDK9), 3.2 (CDK4)Piperidine-chromenone derivative.[11]
DinaciclibCDK1, CDK2, CDK5, CDK93.2 (CDK1), 1 (CDK2), 1 (CDK5), 4 (CDK9)Pyrazolopyrimidine derivative.[11]
1H-pyrrolo[2,3-b]pyridine derivative (42)Cdc77(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one.[5]
3-acetyl-7-azaindole derivative (164)CDK1, CDK27 (CDK1), 3 (CDK2)2-aminopyrimidine substituent on a 3-acetyl-7-azaindole core.[3]
FN-1501 (50)FLT3, CDK2, CDK4, CDK6Potent4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide.[12]

Authoritative Grounding: The cell cycle arrest induced by CDK inhibitors is typically confirmed by flow cytometry analysis of DNA content (e.g., propidium iodide staining). Western blotting for key cell cycle proteins like cyclins and retinoblastoma protein (Rb) phosphorylation status further validates the mechanism of action.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is determined by the reduction in substrate phosphorylation in the presence of the test compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound or other pyrrolopyridine derivatives) to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence/Luminescence-Based Assays: Using antibodies specific for the phosphorylated substrate or coupled enzyme systems that produce a fluorescent or luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of substrate and ATP concentration is critical. Using an ATP concentration close to the Km of the kinase for ATP allows for the accurate determination of competitive inhibition.

G cluster_0 Biochemical Kinase Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibits Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow of a biochemical kinase inhibition assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine inhibitors for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_1 MTT Cell Viability Assay Seed Seed Cells Treat Treat with Inhibitor Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow of an MTT cell viability assay.

Western Blotting for Kinase Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total or phosphorylated).

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the pyrrolopyridine inhibitor for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-JAK2 or total JAK2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.

G cluster_2 Western Blotting Workflow Lysis Cell Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting analysis.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated by the diverse range of inhibitors targeting various kinase families, strategic modifications to the core structure can fine-tune the inhibitory profile to achieve desired therapeutic effects. While this compound itself may not be a potent inhibitor without further functionalization, it serves as a valuable conceptual building block. The continued exploration of the chemical space around the pyrrolopyridine nucleus, guided by a deep understanding of kinase biology and structure-based design, holds immense promise for the future of targeted cancer therapy.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. PubMed. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Semantic Scholar. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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Sources

The Untapped Potential of the Pyrrolo[3,2-b]pyridine Scaffold: A Comparative Look at Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 7-Methyl-1H-pyrrolo[3,2-b]pyridine and its Kinase Inhibitor Relatives

In the landscape of targeted cancer therapy, the quest for novel molecular scaffolds that can potently and selectively inhibit protein kinases remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in oncogenesis, making them high-value therapeutic targets. Among the myriad of heterocyclic systems explored, the pyrrolopyridine core has emerged as a "privileged scaffold," demonstrating a remarkable capacity to interact with the ATP-binding site of various kinases. This guide delves into the potential of a specific, yet under-explored derivative, This compound , by drawing comparisons with its structurally related and well-characterized cousins that have shown significant promise as kinase inhibitors.

While direct experimental data on the kinase inhibitory activity of this compound is not yet prevalent in public literature, its structural features warrant a close examination. By analyzing a potent inhibitor from the isomeric pyrrolo[2,3-b]pyridine class, we can infer the potential of this scaffold, understand the key molecular interactions that drive inhibition, and outline a clear experimental path for its characterization.

The Pyrrolopyridine Family: A Hotbed for Kinase Inhibitor Discovery

The fusion of a pyrrole and a pyridine ring creates a bicyclic system that is structurally analogous to purines, the core of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition of kinases.[1] Indeed, various isomers of the pyrrolopyridine scaffold have been successfully leveraged to create potent inhibitors against a range of critical cancer targets:

  • Pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase, a key player in cancer and inflammatory diseases.[2]

  • Pyrrolo[2,3-b]pyridine has proven to be a versatile scaffold, yielding inhibitors for targets such as Cyclin-Dependent Kinase 8 (CDK8) and Fibroblast Growth Factor Receptors (FGFRs).[3][4]

  • The closely related pyrrolo[2,3-d]pyrimidine core is found in numerous multi-kinase inhibitors, further cementing the utility of this general structural class in oncology.[5]

Given this precedent, this compound stands as a compelling candidate for investigation. To contextualize its potential, we will use a well-documented 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , a potent FGFR inhibitor, as our primary comparator.[6]

Physicochemical Properties: A Tale of Two Scaffolds

A molecule's journey to its target is governed by its physicochemical properties. Below is a comparison between our topic compound and the established FGFR inhibitor, compound 4h.

PropertyThis compoundCompound 4h (FGFR Inhibitor)
Molecular Formula C₈H₈N₂C₂₂H₂₀N₄O₂
Molecular Weight 132.16 g/mol 372.42 g/mol
Structure
Predicted XlogP 1.4Data not readily available, but likely higher due to increased complexity

Data for this compound sourced from PubChem.[7] Structure and formula for Compound 4h sourced from Wang et al. (2021).[6]

The smaller size and lower complexity of this compound make it an attractive starting point for fragment-based drug discovery or further chemical elaboration. Its core structure represents a key hinge-binding motif, which could be decorated with additional functionalities to enhance potency and selectivity.

A Case Study: The Pyrrolo[2,3-b]pyridine FGFR Inhibitor (Compound 4h)

To appreciate the potential of the pyrrolopyridine core, we will examine the biological activity of compound 4h, which has demonstrated potent inhibition of FGFRs, a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.[1]

Kinase Inhibitory Profile of Compound 4h
Kinase TargetIC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from Wang et al. (2021).[6]

These sub-nanomolar to low nanomolar IC₅₀ values against FGFR1, 2, and 3 highlight the exceptional potency that can be achieved with the pyrrolo[2,3-b]pyridine scaffold.

Mechanism of Action: The Critical Hinge Interaction

The efficacy of compound 4h stems from its ability to fit snugly into the ATP-binding pocket of FGFR1. Molecular docking studies have revealed the key interactions that anchor the inhibitor to the kinase's hinge region.[6]

cluster_inhibitor Compound 4h cluster_kinase FGFR1 Hinge Region Inhibitor Pyrrolo[2,3-b]pyridine Core Phenyl 3,5-Dimethoxyphenyl Group Ala564 Alanine 564 (NH) Inhibitor->Ala564 H-Bond Glu562 Glutamate 562 (C=O) Inhibitor->Glu562 H-Bond

Caption: Key hydrogen bonds between the pyrrolo[2,3-b]pyridine core and the FGFR1 hinge.

This bidentate hydrogen bonding with the backbone of the hinge region is a classic interaction mode for many Type I kinase inhibitors. The nitrogen atom in the pyrrole ring and the nitrogen in the pyridine ring of the scaffold act as crucial hydrogen bond donors and acceptors, respectively. It is highly probable that the isomeric this compound scaffold could engage in a similar, bio-isosteric interaction.

The FGFR Signaling Pathway: A Prime Target in Oncology

Understanding the signaling pathway that an inhibitor blocks is critical to appreciating its therapeutic rationale. FGFR signaling is initiated by the binding of Fibroblast Growth Factors (FGFs), leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[2][7][8]

FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 4h Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

By blocking the ATP-binding site of FGFR, inhibitors like compound 4h prevent the initial phosphorylation event, effectively shutting down these downstream pro-tumorigenic signals.

Experimental Protocol: Profiling the Kinase Inhibitory Activity of Novel Compounds

To experimentally validate the potential of this compound, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Luminescent Kinase Assay is an industry-standard method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, and this new ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[10][11]

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
  • Prepare a serial dilution of the compound in DMSO. A typical 10-point, 3-fold dilution series is recommended to determine an IC₅₀ value.
  • Reconstitute the target kinase (e.g., FGFR1), substrate (e.g., a poly-Glu-Tyr peptide), and ATP according to the supplier's instructions. Prepare a 2X Kinase-Substrate mix and a 2X ATP solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

2. Kinase Reaction:

  • Dispense 2.5 µL of the serially diluted compound or DMSO (as a no-inhibitor control) into the wells of a white, opaque 384-well plate.
  • Add 2.5 µL of the 2X Kinase-Substrate mix to each well.
  • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
  • Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.
  • Add 20 µL of Kinase Detection Reagent to each well.
  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

// Nodes"Start" [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dispense_Cmpd" [label="Dispense Compound/\nDMSO to Plate"]; "Add_Kinase" [label="Add Kinase-Substrate Mix"]; "Add_ATP" [label="Initiate Reaction with ATP"]; "Incubate_1" [label="Incubate (e.g., 60 min)"]; "Add_ADP_Glo" [label="Add ADP-Glo™ Reagent\n(Stop Reaction)"]; "Incubate_2" [label="Incubate (40 min)"]; "Add_Detection" [label="Add Kinase Detection Reagent"]; "Incubate_3" [label="Incubate (30-60 min)"]; "Read_Plate" [label="Measure Luminescence"]; "Analyze" [label="Analyze Data (Calculate IC₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges"Start" -> "Dispense_Cmpd" -> "Add_Kinase" -> "Add_ATP" -> "Incubate_1" -> "Add_ADP_Glo" -> "Incubate_2" -> "Add_Detection" -> "Incubate_3" -> "Read_Plate" -> "Analyze"; }

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a validated and powerful core for the design of potent kinase inhibitors. While this compound remains to be characterized, its structural relationship to proven inhibitors, such as the pyrrolo[2,3-b]pyridine-based FGFR inhibitor 4h, provides a strong rationale for its investigation. The key to its potential lies in the scaffold's ability to form critical hydrogen bond interactions within the kinase hinge region, a feature shared across its isomeric forms.

The path forward is clear: the synthesis and experimental profiling of this compound and its derivatives are warranted. By employing robust in vitro assays, such as the one detailed in this guide, researchers can rapidly assess its inhibitory potential against a panel of cancer-relevant kinases. This exploration could unveil a new branch of the pyrrolopyridine family, leading to the development of novel and effective targeted therapies for cancer.

References

  • El-Gamal, M.I., et al. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 347(9), 635-641.
  • Patel, H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Ghani, T.M., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
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  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
  • Hassan, A.S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21571-21582.
  • Morris, J.C., & Taldone, T. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300225.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Firestone, A.J., et al. (2010). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Cools, J., & Stover, E.H. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1549-1592.
  • Mäntylä, E., & Leivonen, S.K. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1549-1592.
  • Wójcik, M., et al. (2023). The structure and mechanism of activation of fms-like tyrosine kinase 3. ResearchGate. Retrieved from [Link]

  • El-Gamal, M.I., et al. (2014). FMS Kinase Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry, 57(21), 8749-8769.
  • Sethi, J.K., & Vidal-Puig, A. (2010). Wnt/β-Catenin Signaling: The Culprit in Pancreatic Carcinogenesis and Therapeutic Resistance. Cancers, 2(3), 1534-1557.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
  • ARC-BIO. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]

  • Shinn, P., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Methods in Molecular Biology, 1888, 127-147.

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A Researcher's Guide to the Validation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug discovery, the utility of a small molecule as a research tool hinges on a rigorous and objective validation process. This guide provides a comprehensive framework for the characterization and validation of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a member of the pharmacologically significant pyrrolopyridine class of heterocyclic compounds. While public domain data on this specific isomer is nascent, the known biological activities of its structural relatives provide a compelling rationale for its investigation as a potential modulator of key cellular signaling pathways.

This document is structured not as a rigid protocol, but as a logical workflow for a thorough scientific investigation. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of the generated data. Our objective is to empower researchers to unequivocally determine the biological target(s), potency, and selectivity of this compound, thereby establishing its value as a reliable research tool.

The Pyrrolopyridine Scaffold: A Privileged Chemotype

The pyrrolopyridine core is a common feature in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications. Derivatives of various pyrrolopyridine isomers have been identified as potent inhibitors of several protein kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (FMS), and Cyclin-Dependent Kinases (CDKs).[1][2][3] Furthermore, the pyrrolo[3,2-b]pyridine scaffold, in particular, has been explored for its activity as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor, highlighting its potential in neuroscience research.[4] Given this precedent, a primary hypothesis is that this compound is likely to exhibit activity as a kinase inhibitor or a modulator of neuronal receptors.

A Phased Approach to Validation: From Broad Screening to Cellular Confirmation

A systematic validation workflow is paramount to confidently ascertain the biological activity of a novel compound. We propose a multi-stage process, commencing with broad, unbiased screening and progressively narrowing the focus to specific targets and cellular functions.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Validation A Initial Broad-Panel Screening (e.g., Kinase Panel, Receptor Panel) B Hit Identification & Prioritization A->B Data Analysis C Dose-Response & Potency Determination (IC50/Kd) B->C Primary Hit(s) D Selectivity Profiling (Against Related Targets) C->D E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E F Cellular Target Engagement (e.g., CETSA, NanoBRET) E->F Confirmed Target G Phenotypic Assays (Downstream Signaling, Cell Viability) F->G H Structure-Activity Relationship (SAR) with Analogs G->H I I H->I Validated Research Tool

Caption: A phased workflow for the validation of a novel chemical probe.

Experimental Protocols for Validation

The following sections provide detailed methodologies for the key stages of the validation process.

Phase 1: Unbiased Target Identification

The initial step is to screen this compound against a broad panel of potential biological targets to identify primary "hits".

Protocol 1: Broad Kinase Profiling

  • Objective: To identify potential kinase targets of this compound.

  • Methodology:

    • Select a commercial kinase screening panel that offers a broad representation of the human kinome (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Submit the compound for screening at a fixed concentration (typically 1-10 µM) against the kinase panel.

    • The output will typically be presented as percent inhibition for each kinase at the tested concentration.

  • Data Interpretation:

    • Prioritize kinases that show significant inhibition (e.g., >70%) for follow-up studies.

    • Analyze the structural families of the inhibited kinases to identify potential patterns of selectivity.

Phase 2: In Vitro Characterization of Primary Hits

Once primary hits are identified, the next phase involves detailed biochemical and biophysical characterization to determine potency and selectivity.

Protocol 2: Dose-Response and IC50 Determination

  • Objective: To quantify the inhibitory potency of this compound against the identified kinase hit(s).

  • Methodology:

    • Utilize a suitable in vitro kinase assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Perform a serial dilution of this compound to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate the kinase, substrate, and ATP with the varying concentrations of the inhibitor.

    • Measure the kinase activity at each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality: A sigmoidal dose-response curve is indicative of a specific inhibitory interaction. The IC50 value provides a quantitative measure of potency, which is a critical parameter for a chemical probe.[5]

Protocol 3: Selectivity Profiling

  • Objective: To assess the selectivity of this compound against closely related kinases.

  • Methodology:

    • Identify kinases that are structurally similar to the primary hit(s).

    • Perform IC50 determinations for these related kinases using the same assay format as in Protocol 2.

  • Data Interpretation: A high-quality chemical probe should exhibit significant selectivity (ideally >30-fold) for its primary target over other closely related family members.[5]

Phase 3: Validation in a Cellular Context

Biochemical activity must be translated into on-target effects within a cellular environment.

Protocol 4: Cellular Target Engagement

  • Objective: To confirm that this compound interacts with its intended target in living cells.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Culture a cell line that expresses the target kinase.

    • Treat intact cells with varying concentrations of this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Causality: Ligand binding stabilizes the target protein, resulting in a shift in its melting temperature. A dose-dependent thermal shift provides strong evidence of target engagement.

Protocol 5: Cellular Phenotypic Assays

  • Objective: To demonstrate that target engagement by this compound leads to a measurable downstream biological effect.

  • Methodology:

    • Identify a known downstream signaling event or cellular phenotype that is regulated by the target kinase (e.g., phosphorylation of a substrate, inhibition of cell proliferation).

    • Treat cells with a dose-response of this compound.

    • Measure the downstream effect using an appropriate assay (e.g., Western blot for phospho-proteins, cell viability assay like CellTiter-Glo®).

  • Data Interpretation: The cellular EC50 (effective concentration) should be reasonably close to the biochemical IC50 and the target engagement values to confidently link the observed phenotype to the inhibition of the target.

Comparative Analysis with Alternative Probes

A crucial aspect of validating a new research tool is to compare its performance against existing molecules that target the same or similar pathways. Based on the initial screening results for this compound, a selection of appropriate comparator compounds should be made. For instance, if this compound is found to be an FMS inhibitor, it should be benchmarked against known FMS inhibitors with a pyrrolopyridine core.

Table 1: Hypothetical Comparison of FMS Kinase Inhibitors

FeatureThis compoundCompound 1r (pyrrolo[3,2-c]pyridine)[6]Pexidartinib (approved FMS inhibitor)
FMS IC50 (biochemical) To be determined30 nM10 nM
Selectivity vs. c-KIT To be determined>100-fold~10-fold
Cellular FMS IC50 To be determined84 nM (in BMDM)20 nM (in M-NFS-60)
Off-target Liabilities To be determinedNot extensively profiledKnown off-targets include c-KIT and FLT3

This comparative data, once generated for this compound, will allow researchers to make an informed decision about the most suitable tool for their specific experimental needs.

Conclusion and Future Directions

The validation of this compound as a research tool is an endeavor that requires a systematic and multi-faceted experimental approach. By following the phased strategy outlined in this guide, researchers can generate a comprehensive data package that defines its potency, selectivity, and cellular activity. The resulting validated chemical probe will be a valuable asset for dissecting the biological roles of its target and for potential future therapeutic development. The principles of rigorous validation described herein are universally applicable and should be the standard for the characterization of any novel chemical probe.

References

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., … Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & shapes, P. (2015). Know your target, know your molecule. Nature Chemistry, 7(7), 547–551. [Link]

  • Elkamhawy, A., Lee, Y. J., Hassan, A. H. E., Park, J. G., Pae, A. N., Roh, E. J., & Lee, K. T. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843–2850. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Wang, C., Wang, Y., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300807. [Link]

  • Chrovian, C. C., Watson, B. M., Codding, C., Qu, Y., Nantermet, P., Li, Y., Devenny, J. J., Kuduk, S. D., Ball, R. G., Bock, M. G., & Coleman, P. J. (2019). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(11), 1545–1551. [Link]

  • Li, X., Sheng, C., & Zhang, W. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22340–22348. [Link]

  • Liu, X., Sun, H., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Li, Y., & Li, X. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Veselov, M. S., Gushchin, A. V., Shiriaev, A. A., Chistov, A. A., Sergiev, P. V., Osterman, I. A., & Korshunova, G. A. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 28(6), 844–852. [Link]

Sources

Navigating the Kinome: A Guide to the Kinase Selectivity Profile of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors targeting a range of kinases involved in oncology, inflammation, and other therapeutic areas.[1][2][3][4] The seemingly minor alteration of nitrogen placement within the bicyclic ring system can significantly impact kinase binding and selectivity.[5] Therefore, a comprehensive understanding of a compound's interaction across the human kinome is paramount to predicting its therapeutic efficacy and potential off-target liabilities.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While a drug candidate may be designed to inhibit a specific kinase driving a disease, its interaction with other kinases can lead to unforeseen side effects or even desirable polypharmacology. Kinase selectivity profiling serves to:

  • Identify the primary target(s) and off-targets: Unveiling the full spectrum of a compound's activity.

  • Predict potential toxicities: Early identification of interactions with kinases known to be associated with adverse events.

  • Guide structure-activity relationship (SAR) studies: Enabling chemists to rationally design more selective compounds.

  • Elucidate the mechanism of action: Understanding the complete biological effect of the compound.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for assessing the kinase selectivity of a novel pyrrolopyridine derivative involves a multi-tiered approach, starting with a broad panel screen followed by more detailed quantitative analysis of significant interactions.

G cluster_0 Tier 1: Broad Kinase Panel Screen cluster_1 Tier 2: Quantitative IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Downstream Signaling A Test Compound (e.g., 7-Methyl-1H-pyrrolo[3,2-b]pyridine) B Single High Concentration Screen (e.g., 1 or 10 µM) A->B C Large Kinase Panel (e.g., >400 kinases) B->C D Hits from Tier 1 (% Inhibition > Threshold) C->D Data Analysis E Dose-Response Assay (e.g., 10-point curve) D->E F Calculation of IC50 Values E->F G Confirmed On- and Off-Targets F->G Data Interpretation H Cell-based Assays (e.g., Western Blot, NanoBRET) G->H I Confirmation of Target Inhibition in a Biological Context H->I

Figure 1. A tiered approach to kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method for measuring kinase activity and is well-suited for high-throughput screening.[6][7] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase-selective profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[6][8]

  • Test compound (e.g., a novel pyrrolopyridine derivative)

  • ADP-Glo™ Kinase Assay reagents

  • 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate pairs, and the test compound dilutions as per the manufacturer's instructions.

  • Reaction Setup:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound at various concentrations (for dose-response curves) or a single concentration (for initial screening).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values by fitting the data to a dose-response curve.

Interpreting the Data: A Comparative Analysis

To illustrate the interpretation of selectivity data, let's consider a hypothetical pyrrolopyridine-based inhibitor, "Compound X," and compare its profile to a known multi-kinase inhibitor, Sunitinib.

Table 1: Kinase Inhibition Profile of Compound X vs. Sunitinib (IC50 in nM)

Kinase TargetCompound X (Hypothetical)Sunitinib (Reference)Therapeutic Area Relevance
Primary Target
FMS (CSF1R)1528Oncology, Inflammation[9]
Selected Off-Targets
FLT3458Acute Myeloid Leukemia
c-MET>1000150Oncology
CDK2>1000250Cell Cycle Control[10]
Axl25012Oncology
Mer30010Oncology[11]
VEGFR28009Angiogenesis
RET>1000300Oncology[12]
  • Potency and Selectivity of Compound X: Compound X demonstrates high potency against its intended primary target, FMS kinase. It shows moderate activity against FLT3, Axl, and Mer, suggesting a potential for polypharmacology. Importantly, it displays significantly less activity against key kinases like c-MET, CDK2, and VEGFR2 compared to Sunitinib, indicating a more selective profile.

  • Comparison with Sunitinib: Sunitinib is a known multi-targeted receptor tyrosine kinase inhibitor. The broader activity profile of Sunitinib highlights the importance of understanding the full spectrum of targets for a given inhibitor. While this broad activity can be beneficial in some contexts, it can also contribute to a wider range of side effects.

Visualizing Kinase Selectivity

A common way to visualize the selectivity of a kinase inhibitor is through a "kinome map" or a dendrogram, where the inhibited kinases are highlighted. For a more direct comparison, a simple bar chart can effectively illustrate the differences in potency against key targets.

G cluster_0 cluster_1 Compound X Compound X Sunitinib Sunitinib FMS FMS FLT3 FLT3 c1 15 Axl Axl c2 45 Mer Mer c3 250 VEGFR2 VEGFR2 c4 300 c5 800 s1 28 s2 8 s3 12 s4 10 s5 9

Figure 2. Comparative inhibition of key kinases by Compound X and Sunitinib.

Conclusion and Future Directions

The kinase selectivity profile is a cornerstone of preclinical drug discovery. For novel chemical series like the pyrrolopyridines, a thorough and early assessment of selectivity is crucial for identifying promising lead candidates and mitigating the risk of late-stage failures. While the hypothetical "Compound X" illustrates a favorable selectivity profile with potent on-target activity, the journey to a clinically viable drug would require further validation in cellular and in vivo models to confirm its therapeutic potential and safety. The continuous development of more comprehensive and predictive kinase screening platforms will further empower researchers to design the next generation of highly selective and effective kinase inhibitors.

References

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  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl) phenyl] acetyl}-2, 3-dihydro-1H-indol-5-yl)-7H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207.
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  • Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo [2, 3-d] pyrimidin-4-yl) amino)-N-(4-((4-methylpiperazin-1-yl) methyl) phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3-and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499-1518.
  • Kim, H. J., Lee, J. Y., Kim, E. J., Lee, S. Y., Lee, J. H., Choi, J. Y., ... & Kim, Y. C. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1822-1833.
  • El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3236.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 280(24), 6345-6359.
  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2018). Design and synthesis of 4-(2, 3-dihydro-1H-benzo [d] pyrrolo [1, 2-a] imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl) pyridine-2-yl) pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & medicinal chemistry letters, 28(5), 974-978.
  • Richardson, P. F., Arkenau, H. T., Infante, J. R., Bauer, T. M., Mita, M. M., Mita, A. C., ... & Hyman, D. M. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Molecular cancer therapeutics, 20(11), 2139-2147.
  • Wang, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300767.
  • Kumar, A., Singh, A., & Singh, R. K. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6545.
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Sources

The Unseen Interactions: A Comparative Guide to Off-Target Profiling of 7-Methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The development of novel small molecules, such as the hypothetical kinase inhibitor 7-Methyl-1H-pyrrolo[3,2-b]pyridine, offers promising avenues for targeted therapies. However, the intricate and conserved nature of protein families, particularly the human kinome, presents a significant challenge: unintended off-target interactions.[1][2] These unforeseen molecular engagements can lead to a spectrum of consequences, from unexpected toxicities to beneficial polypharmacology that opens new therapeutic indications.[1][3][4] Therefore, a rigorous and comprehensive off-target profiling strategy is not merely a supplementary step but a cornerstone of successful drug development.[3][5]

This guide provides an in-depth comparison of methodologies for the off-target profiling of our lead compound, this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare its hypothetical profile against established kinase inhibitors, offering a robust framework for researchers, scientists, and drug development professionals.

The Rationale for Proactive Off-Target Profiling

The majority of kinase inhibitors target the highly conserved ATP-binding site, making a degree of promiscuity almost inevitable.[6] This inherent lack of absolute specificity can lead to the modulation of unintended signaling pathways, resulting in cellular toxicity or misleading experimental outcomes.[7] Conversely, a well-characterized off-target profile can be advantageous. For instance, the therapeutic success of Imatinib (Gleevec) was expanded from chronic myelogenous leukemia to gastrointestinal stromal tumors due to its off-target inhibition of c-KIT and PDGFRA.[1][8][9] Thus, understanding the complete interaction landscape of a compound is critical for both safety assessment and uncovering its full therapeutic potential.[5][10]

Methodologies for Comprehensive Off-Target Characterization

A multi-faceted approach is essential for a thorough off-target assessment. Here, we compare three widely adopted and complementary techniques.

Methodology Principle Advantages Limitations
Biochemical Kinase Assays (e.g., KINOMEscan®) Competitive binding assay where the test compound competes with an immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified.[11][12][13]- High-throughput and covers a large portion of the kinome.- Provides quantitative binding affinity (Kd) values.- ATP-independent, offering a true measure of thermodynamic binding.[11][13]- In vitro assay that may not fully recapitulate the cellular environment.- Does not confirm target engagement or functional inhibition in a cellular context.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified.[14][15][16]- Measures target engagement in a physiological cellular context.- Can be adapted for high-throughput screening.- Does not require modification of the compound or target protein.[17]- Thermal stabilization does not always correlate with functional inhibition.- Can be technically challenging and requires specific antibodies for each target.
Phenotypic Screening Assesses the effect of a compound on a cellular or organismal phenotype. High-content imaging and machine learning can be used to identify unexpected biological activities.[6][18][19]- Unbiased approach that can reveal novel and unexpected off-target effects.- Provides a direct link between compound treatment and a biological outcome.- Can identify functional consequences of off-target engagement.- Target deconvolution can be challenging and time-consuming.- The observed phenotype may be a result of complex polypharmacology.

In-Depth Experimental Protocol: KINOMEscan® Profiling

To illustrate a key off-target profiling workflow, we provide a detailed protocol for a competitive binding assay, exemplified by the KINOMEscan® platform. This method is a cornerstone for initial, broad-spectrum selectivity assessment.[11][12][13][20]

Objective: To determine the kinase selectivity profile of this compound by quantifying its binding affinity against a comprehensive panel of human kinases.
Materials:
  • This compound (test compound)

  • DMSO (vehicle control)

  • KINOMEscan® scanMAX panel (468 kinases)[13]

  • Assay plates and reagents provided by the service provider

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM for initial screening).

  • Assay Execution (as performed by a specialized service provider):

    • DNA-tagged kinases from the panel are incubated with the test compound and an immobilized, active-site directed ligand.[11]

    • The assay is based on competitive binding; if the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[11]

    • Conversely, if the compound does not interact with the kinase, the kinase will bind to the immobilized ligand.[11]

  • Quantification:

    • After incubation and washing steps, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[11]

    • A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies a stronger interaction.

    • For hits identified in the primary screen, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).

    • The selectivity of the compound is often visualized using a TREEspot™ representation, which maps the hits onto a phylogenetic tree of the human kinome.[12]

G cluster_prep Compound Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification & Analysis Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution DMSO DMSO Stock DMSO->Dilution Incubation Incubation Dilution->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR Incubation->qPCR Analysis Data Analysis (%Ctrl, Kd) qPCR->Analysis TREEspot TREEspot™ Visualization Analysis->TREEspot

Caption: KINOMEscan® experimental workflow.

Comparative Off-Target Profiles

To contextualize the potential off-target profile of this compound, we compare its hypothetical data with two well-characterized kinase inhibitors: Imatinib, known for its high selectivity, and Dasatinib, a more promiscuous inhibitor.[5][21][22]

Compound Primary Target(s) Selectivity Score (S10 at 1 µM) *Notable Off-Targets (at therapeutic concentrations) Associated Clinical Implications of Off-Targets
This compound (Hypothetical) Kinase 'X'0.05- Kinase 'Y'- Kinase 'Z'- Potential for unexpected side effects- Possible synergistic efficacy
Imatinib BCR-ABL, c-KIT, PDGFR0.02- NQO2 (a non-kinase target)[3]- Cardiotoxicity, fluid retention
Dasatinib BCR-ABL, SRC family kinases0.32- c-KIT, PDGFRβ, Ephrin receptors[22][23]- Pleural effusion, pulmonary arterial hypertension, effects on bone remodeling[23][24]

*Selectivity Score (S10) is the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Visualizing the Impact: Off-Target Effects on Signaling Pathways

Off-target inhibition can have profound effects on cellular signaling. For example, unintended inhibition of SRC family kinases by a compound designed to target another kinase could disrupt pathways regulating cell growth, adhesion, and migration.

G RTK RTK SRC SRC RTK->SRC RAS RAS RTK->RAS FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Off-Target Inhibitor Inhibitor->SRC

Caption: Impact of off-target SRC inhibition.

Conclusion and Future Directions

The comprehensive off-target profiling of novel compounds like this compound is an indispensable component of modern drug discovery. A multi-pronged strategy, combining broad biochemical screening with cell-based target engagement and phenotypic assays, provides the most complete picture of a compound's interaction landscape. This not only de-risks clinical development by identifying potential liabilities early on but also unveils opportunities for drug repurposing and understanding complex polypharmacology. As we move towards an era of precision medicine, a deep understanding of both on- and off-target effects will be the key to developing safer and more effective therapies.

References

  • KINOMEscan®. KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Krämer, O. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]

  • Ventura, A. C. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

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  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

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  • National Center for Biotechnology Information. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Available from: [Link]

  • ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Available from: [Link]

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A Senior Application Scientist's Guide to Efficacy Comparison: 7-Methyl-1H-pyrrolo[3,2-B]pyridine vs. Staurosporine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor research, staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus, serves as a foundational benchmark.[1][2] Its reputation is built on its potent, albeit non-selective, inhibition of a vast array of protein kinases by competing with ATP for the kinase binding site.[1][2][3] This broad activity has cemented its role as an invaluable tool for inducing apoptosis and studying phosphorylation-dependent signaling pathways in preclinical research.[2][4][5] However, this lack of specificity is a significant hurdle for its clinical application, driving the quest for more selective inhibitors.[2][6]

This guide addresses the comparative efficacy of 7-Methyl-1H-pyrrolo[3,2-B]pyridine against the benchmark, staurosporine. It is important to note that while the pyrrolopyridine scaffold is present in numerous compounds investigated for kinase inhibitory activity,[7][8][9][10] this compound itself is not extensively characterized in publicly available scientific literature as a kinase inhibitor. Therefore, this document will serve a dual purpose: first, to provide a thorough understanding of staurosporine as a reference compound, and second, to establish a rigorous experimental framework for researchers to conduct a head-to-head comparison of a novel compound, such as this compound, against this standard. This guide is designed to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to generate robust, publishable comparative data.

Part 1: Profile of the Kinase Inhibitors

Staurosporine: The Prototypical Pan-Kinase Inhibitor

Staurosporine's mechanism of action involves high-affinity binding to the ATP-binding pocket of a wide spectrum of kinases, including Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases.[1][11] This promiscuity stems from its ability to interact with conserved structural features within the kinase domain.[2][3] While its potent, low nanomolar inhibition across the kinome makes it an excellent positive control for apoptosis induction and a tool for pathway elucidation,[5][12] it is unsuitable for targeted therapy due to high toxicity and a narrow therapeutic window.[1]

The Potential of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and related pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry. Various derivatives have been developed as potent and selective inhibitors for a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR).[8][10][13] For instance, certain pyrrolo[3,2-c]pyridine derivatives have shown potent and selective inhibitory effects against FMS kinase, a key target in oncology and inflammatory diseases.[7][9] The core structure provides a versatile template for designing inhibitors that can form critical hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors.[10] The exploration of this compound is therefore a logical step in the search for novel kinase inhibitors with potentially improved selectivity over broad-spectrum agents like staurosporine.

Part 2: A Methodological Framework for Comparative Efficacy

To objectively compare a novel inhibitor like this compound ("Compound P") with staurosporine, a multi-tiered approach is essential. This workflow progresses from initial biochemical potency and selectivity assessments to cellular assays that evaluate the compound's real-world impact on cell signaling and viability.

G cluster_0 Tier 1: Biochemical Analysis cluster_1 Tier 2: Cellular Analysis cluster_2 Tier 3: Data Synthesis a IC50 Determination (In Vitro Kinase Assay) b Kinase Selectivity Profiling (Kinome Panel Screen) a->b Assess Potency c Cell Viability / Proliferation Assay b->c Validate in Cellular Context d Target Engagement & Pathway Analysis (Western Blot / Cellular Phosphorylation Assay) c->d Confirm Cellular Activity e Comparative Efficacy Conclusion d->e Synthesize All Data

Caption: Experimental workflow for comparing kinase inhibitors.

Part 3: Tier 1 - Biochemical Potency and Selectivity

The initial step is to quantify and compare the direct inhibitory activity of both compounds against purified kinases.

Protocol: IC50 Determination via In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[14] Assays can be luminescence-based (measuring ATP consumption), fluorescence-based, or radiometric.[15]

Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50%.

Materials:

  • Purified recombinant kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

  • Kinase reaction buffer.

  • Test compounds (Staurosporine and this compound) serially diluted in DMSO.

  • 96- or 384-well assay plates.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of each inhibitor. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is appropriate. Dispense a small volume (e.g., 1 µL) into the assay wells. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer.

  • Initiate Reaction: Add the master mix to the wells containing the inhibitors. To start the reaction, add a solution of ATP (and [γ-³²P]ATP if using the radiometric method). The ATP concentration should ideally be at or near the Km of the kinase to ensure accurate comparison of ATP-competitive inhibitors.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Readout:

    • Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [³²P]ATP and measure the remaining radioactivity (incorporated phosphate) using a scintillation counter.

    • Luminescence (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal, measured by a luminometer.

  • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][17]

Data Presentation: Comparative Kinase Inhibition Profile

Summarize the IC50 values in a clear, tabular format. This allows for a direct comparison of potency against specific kinases and begins to build a picture of selectivity.

Kinase TargetStaurosporine IC50 (nM)This compound IC50 (nM)
Kinase Ae.g., 2.7Experimental Value
Kinase Be.g., 15Experimental Value
Kinase Ce.g., 6Experimental Value
.........

Note: Example values for Staurosporine are illustrative and based on published data for various kinases like PKC and PKA.[11]

Part 4: Tier 2 - Cellular Efficacy and Target Engagement

Biochemical activity does not always translate to cellular efficacy.[18] Therefore, it is crucial to assess the inhibitors in a more physiologically relevant context.

Protocol: Cell Viability Assay

This assay determines the effect of the inhibitors on cell proliferation and survival. It is particularly relevant for kinases involved in cell growth pathways.

Objective: To measure the concentration of inhibitor that reduces cell viability by 50% (GI50).

Materials:

  • Cancer cell line with a known dependency on the target kinase.

  • Complete cell culture medium.

  • Test compounds.

  • 96-well cell culture plates.

  • Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo®).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each inhibitor (similar to the IC50 assay). Include DMSO-only controls.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions. Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability versus the logarithm of inhibitor concentration to calculate the GI50 value.

Protocol: Western Blot Analysis of Intracellular Signaling

This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.

Objective: To confirm that the inhibitor blocks the intended signaling pathway in intact cells.

Materials:

  • Cultured cells.

  • Test compounds.

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (specific for the phosphorylated substrate and the total protein).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat with different concentrations of the inhibitors for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.

  • Analysis: Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

G cluster_0 Example MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase A (Target for Inhibition) ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Staurosporine or Compound P Inhibitor->RAF Blocks Phosphorylation

Caption: Inhibition of a signaling cascade (e.g., MAPK pathway).

Part 5: Synthesizing the Data for a Final Comparison

The ultimate goal is to integrate the biochemical and cellular data to form a comprehensive picture of each inhibitor's efficacy and selectivity.

ParameterStaurosporineThis compoundInterpretation
Biochemical Potency (IC50) Potent, low nM against many kinasesExperimental ValueA higher IC50 for off-targets suggests better selectivity.
Selectivity Broad-spectrum / Non-selectiveExperimental Data (e.g., from KinomeScan)The key differentiator. A selective compound inhibits the target kinase at concentrations significantly lower than those affecting other kinases.
Cellular Potency (GI50) Potent, but reflects toxicity from off-target effectsExperimental ValueA GI50 close to the on-target biochemical IC50 suggests the desired mechanism is driving the cellular effect.
Pathway Inhibition Broad pathway disruptionConfirmed inhibition of the target pathway at concentrations consistent with the GI50Demonstrates on-target mechanism of action in a cellular context.

Conclusion

While staurosporine remains an indispensable research tool due to its potent, pan-kinase inhibitory activity, the future of kinase-targeted therapeutics lies in selective agents. The pyrrolopyridine scaffold represents a promising starting point for the development of such inhibitors. A direct comparison, as outlined in this guide, is essential to validate any new compound. By systematically progressing from in vitro biochemical assays to complex cellular analyses, researchers can rigorously evaluate the potency, selectivity, and true therapeutic potential of novel inhibitors like this compound. This structured approach ensures that the generated data is robust, reproducible, and provides a clear, evidence-based rationale for advancing promising candidates in the drug discovery pipeline.

References

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Unmasking the Molecular Culprits: A Comparative Guide to Target Deconvolution of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with challenges. A critical and often arduous step in this process is target deconvolution—the identification of the specific molecular targets through which a compound exerts its biological effects. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for the target deconvolution of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a member of the pharmacologically rich 7-azaindole scaffold. The 7-azaindole core is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including kinase and receptor modulation.[1][2] Consequently, a robust and multi-faceted approach to elucidating the molecular targets of novel 7-azaindole derivatives is paramount for advancing their therapeutic potential.

This guide is tailored for researchers, scientists, and drug development professionals, offering a nuanced comparison of three orthogonal and powerful target deconvolution strategies: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present hypothetical data to illustrate the potential outcomes and aid in the selection of the most appropriate strategy for your research endeavors.

The Enigma of this compound: Why Target Deconvolution is Crucial

The 7-azaindole scaffold, of which this compound is a derivative, is a well-established pharmacophore known to interact with a diverse range of biological targets.[2][3] Prominent examples of 7-azaindole-containing drugs include the BRAF kinase inhibitor Vemurafenib and the PI3K inhibitor Gedatolisib. This promiscuity, while offering a wealth of therapeutic opportunities, also presents a significant challenge in pinpointing the specific target(s) responsible for a desired phenotypic outcome. A comprehensive understanding of a compound's mechanism of action is not only a regulatory expectation but also fundamental for lead optimization, predicting potential off-target effects, and identifying patient populations most likely to respond to treatment.

A Triumvirate of Techniques: A Comparative Overview

To effectively deconvolute the targets of this compound, we will explore a triad of methodologies, each with its unique strengths and limitations. The selection of an appropriate technique, or a combination thereof, will depend on factors such as the availability of resources, the nature of the anticipated target, and the desired depth of mechanistic insight.

Methodology Principle Advantages Disadvantages
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized ligand captures interacting proteins from a cell lysate.Direct identification of binding partners; applicable to a wide range of protein classes.Requires chemical modification of the compound; potential for non-specific binding.[4]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; provides evidence of target engagement in a physiological context.Not all ligand-protein interactions result in a significant thermal shift; less sensitive for low-abundance targets.[5][6]
CRISPR-Cas9 Genetic Screening Systematic gene knockout identifies genes that modulate cellular sensitivity to the compound.Unbiased, genome-wide approach; identifies functionally relevant targets.Indirect method; can be complex and time-consuming; may not identify direct binding partners.[7]

Strategy 1: The Direct Approach - Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and widely used chemical proteomics technique for identifying the direct binding partners of a small molecule.[4][8] The core principle involves chemically modifying the compound of interest to create an "affinity probe" that can be immobilized on a solid support. This probe is then used to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Experimental Workflow: AP-MS

AP_MS_Workflow cluster_probe Probe Synthesis cluster_capture Target Capture cluster_analysis Analysis Compound 7-Methyl-1H-pyrrolo [3,2-b]pyridine Linker Linker Attachment Compound->Linker Probe Biotinylated Affinity Probe Linker->Probe Incubate Incubation Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Streptavidin Beads Wash Washing Beads->Wash Incubate->Beads Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data

Caption: AP-MS workflow for target identification.

Detailed Protocol: AP-MS for this compound

Part A: Synthesis of a this compound Affinity Probe

A crucial first step is the synthesis of an affinity probe. This involves attaching a linker with a terminal biotin moiety to the this compound core. The attachment point of the linker is critical to minimize disruption of the compound's interaction with its target. Based on the structure of other 7-azaindole derivatives, functionalization at the N1 position of the pyrrole ring is a common strategy.

Part B: Affinity Purification

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to 7-azaindole compounds) to a high density. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation with Affinity Probe: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate aliquot of lysate with biotin alone.

  • Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and any interacting proteins.

  • Washing: Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of free biotin.

Part C: Mass Spectrometry and Data Analysis

  • Protein Digestion: The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins. Quantitative analysis, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), is used to identify proteins that are significantly enriched in the affinity probe pulldown compared to the negative control.

Hypothetical Data: AP-MS
Protein ID Gene Name LFQ Intensity (Probe) LFQ Intensity (Control) Fold Enrichment p-value
P00533EGFR1.2E+085.1E+05235.31.5E-06
P04626ERBB29.8E+074.5E+05217.82.1E-06
P00519ABL17.5E+076.2E+05121.08.9E-06
Q05397CDK66.2E+078.1E+0576.51.2E-05
P15056BRAF5.9E+077.5E+0578.71.1E-05
P42336PIK3CA4.8E+079.2E+0552.23.4E-05

Strategy 2: The Physiological Approach - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in a cellular context.[4][6] The principle is based on the observation that the binding of a ligand can alter the thermal stability of its protein target. By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of a compound provides strong evidence of direct target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Incubate Incubation Cells->Incubate Compound 7-Methyl-1H-pyrrolo [3,2-b]pyridine Compound->Incubate Heat Heat Gradient Incubate->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Soluble Fraction Centrifuge->Supernatant WB Western Blot Supernatant->WB MS Mass Spectrometry Supernatant->MS Curve Melting Curve WB->Curve MS->Curve

Caption: CETSA workflow for target engagement.

Detailed Protocol: CETSA for this compound
  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a mild detergent. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Western Blotting: For a targeted approach, analyze the supernatant (soluble fraction) by Western blotting using antibodies specific to suspected target proteins.

    • Mass Spectrometry (Thermal Proteome Profiling - TPP): For a proteome-wide analysis, the soluble proteins from each temperature point are digested and analyzed by quantitative mass spectrometry.[9]

  • Data Analysis:

    • Western Blotting: Quantify the band intensities at each temperature to generate melting curves for the protein of interest in the presence and absence of the compound. A shift in the melting temperature (Tm) indicates target engagement.

    • Mass Spectrometry: Analyze the quantitative proteomics data to identify proteins with altered thermal stability in the presence of the compound.

Hypothetical Data: CETSA (Western Blot)
Temperature (°C) Relative Band Intensity (Vehicle) Relative Band Intensity (Compound)
401.001.00
450.980.99
500.850.95
550.520.88
600.210.65
650.050.35
700.010.10

This data would indicate a significant thermal stabilization of the target protein in the presence of this compound.

Strategy 3: The Functional Genomics Approach - CRISPR-Cas9 Screening

CRISPR-Cas9 genetic screens offer an unbiased, genome-wide approach to identify genes that are functionally important for a compound's activity.[10][11] By systematically knocking out every gene in the genome, one can identify which gene knockouts confer resistance or sensitivity to the compound, thereby implicating those genes and their protein products in the compound's mechanism of action.

Experimental Workflow: CRISPR-Cas9 Screen

CRISPR_Workflow cluster_library Library Transduction cluster_screen Screening cluster_analysis Analysis Cells Cas9-expressing Cells Transduction Lentiviral Transduction Cells->Transduction Library sgRNA Library Library->Transduction Selection Antibiotic Selection Transduction->Selection Treatment Compound Treatment Selection->Treatment Harvest Harvest Cells Treatment->Harvest gDNA Genomic DNA Extraction Harvest->gDNA PCR sgRNA Amplification gDNA->PCR NGS Next-Gen Sequencing PCR->NGS Analysis Data Analysis NGS->Analysis

Caption: CRISPR-Cas9 screening workflow for target deconvolution.

Detailed Protocol: CRISPR-Cas9 Screen for this compound
  • Cell Line and Library Preparation: Use a cell line that stably expresses the Cas9 nuclease. Transduce these cells with a genome-wide sgRNA library delivered via lentivirus at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic.

  • Compound Treatment: Treat the population of knockout cells with this compound at a concentration that inhibits cell growth (e.g., IC50). A parallel culture is treated with a vehicle control.

  • Cell Harvesting: After a period of treatment, harvest the surviving cells from both the treated and control populations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells. Amplify the integrated sgRNA sequences by PCR and analyze them by next-generation sequencing (NGS).

  • Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the treated versus the control population. Genes for which sgRNAs are significantly enriched in the treated population are considered "resistance hits," while those that are depleted are "sensitizer hits."[12][13]

Hypothetical Data: CRISPR-Cas9 Screen
Gene Symbol Log2 Fold Change (Enrichment) p-value Interpretation
BRAF5.21.8E-07Strong resistance hit
PIK3CA4.83.5E-07Strong resistance hit
MAP2K14.56.2E-07Strong resistance hit
AKT14.19.8E-07Strong resistance hit
NF1-3.82.1E-06Strong sensitizer hit

A strong enrichment of sgRNAs targeting genes in the BRAF and PI3K pathways would suggest that this compound acts by inhibiting one or more components of these pathways.

Synthesizing the Evidence and Building a Mechanistic Hypothesis

The power of employing orthogonal target deconvolution strategies lies in the ability to build a compelling and self-validating case for a compound's mechanism of action. For this compound, the hypothetical data from our three approaches converge on the BRAF and PI3K signaling pathways.

  • AP-MS directly identified BRAF and PIK3CA as high-confidence binding partners.

  • CETSA would be expected to show thermal stabilization of BRAF and/or PI3K in the presence of the compound, providing evidence of direct engagement in a cellular context.

  • CRISPR-Cas9 screening revealed that knockout of genes in the BRAF and PI3K pathways confers resistance to the compound, indicating that these pathways are functionally important for its activity.

This confluence of evidence strongly suggests that this compound is likely a dual inhibitor of the BRAF and PI3K pathways.

Illustrative Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signaling cluster_braf BRAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factors BRAF BRAF RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Compound 7-Methyl-1H-pyrrolo [3,2-b]pyridine Compound->BRAF Compound->PI3K

Caption: Hypothetical mechanism of action of this compound.

Conclusion

The deconvolution of a small molecule's target(s) is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to the versatile 7-azaindole family, a multi-pronged approach is essential for a comprehensive understanding of its mechanism of action. This guide has provided a comparative framework for three powerful and complementary techniques: AP-MS, CETSA, and CRISPR-Cas9 screening. By integrating the direct binding information from AP-MS, the evidence of target engagement in a physiological context from CETSA, and the functional validation from CRISPR screening, researchers can build a robust and compelling case for the molecular targets of their compounds. This, in turn, will pave the way for more rational drug design, improved therapeutic outcomes, and a deeper understanding of the complex interplay between small molecules and biological systems.

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  • CRISPR Pipeline and Analysis. DepMap. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS Discovery. [Link]

  • Advanced Applications of CRISPR Screening: Target Discovery Strategies Behind a Nature Study. Ubigene. [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. ResearchGate. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors remains a paramount challenge. The human kinome, with its more than 500 members, presents a complex network of structurally similar ATP-binding sites, making off-target interactions a frequent and often dose-limiting hurdle. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a member of the versatile azaindole class of compounds.

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While a definitive primary target for the 7-methyl substituted version is not broadly published, extensive research on analogous compounds suggests potent inhibitory activity against several kinase families. Notably, derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated significant inhibition of key kinases such as FMS-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of CSF1R, a critical regulator of macrophage development and function, and a validated target in various cancers and inflammatory diseases.

This guide will compare the hypothetical cross-reactivity of this compound with two well-characterized, clinically approved kinase inhibitors that also feature a 7-azaindole or related scaffold: Vemurafenib , a selective inhibitor of the BRAF V600E mutant kinase, and Pexidartinib , a potent inhibitor of CSF1R, KIT, and FLT3[4][5][6][7]. By examining their selectivity profiles, we will illuminate the subtle structural modifications that govern kinase inhibitor promiscuity and provide a framework for assessing the off-target landscape of novel chemical entities.

The Landscape of Kinase Inhibitor Selectivity: A Comparative Overview

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. While high potency against the intended target is crucial, broad off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following table provides a comparative summary of the known selectivity of Vemurafenib and Pexidartinib, alongside a hypothetical profile for this compound, to illustrate the concept of kinase inhibitor cross-reactivity.

CompoundPrimary Target(s)Key Off-Targets (illustrative)Selectivity Notes
This compound CSF1R (hypothesized)KIT, FLT3, other RTKsThe compact nature of the methyl-azaindole scaffold may lead to interactions with other kinases sharing similar ATP-binding pocket features.
Vemurafenib BRAF V600E[5][8]SRC family kinases, ACK1Exhibits high selectivity for the mutant BRAF over wild-type, but can paradoxically activate the MAPK pathway in BRAF wild-type cells[9][10].
Pexidartinib CSF1R, KIT, FLT3-ITD[6][11]DDR1, VEGFR2A multi-targeted inhibitor with potent activity against a small number of key kinases involved in cancer and inflammatory cell signaling[12].

Visualizing the Selectivity Challenge: Kinase Inhibition Pathways

To appreciate the implications of cross-reactivity, it is essential to visualize the signaling pathways affected by these inhibitors. The following diagrams illustrate the primary signaling cascades targeted by our compounds of interest.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Simplified MAPK signaling pathway inhibited by Vemurafenib.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K KIT KIT KIT->PI3K FLT3 FLT3 FLT3->PI3K AKT AKT PI3K->AKT Cell_Function Cell Proliferation, Survival, Differentiation AKT->Cell_Function Pexidartinib Pexidartinib Pexidartinib->CSF1R Pexidartinib->KIT Pexidartinib->FLT3 Hypothetical_Inhibitor This compound Hypothetical_Inhibitor->CSF1R

Caption: CSF1R and related receptor tyrosine kinase pathways targeted by Pexidartinib and hypothetically by this compound.

Experimental Protocols for Assessing Kinase Cross-Reactivity

Objective comparison of kinase inhibitor selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for two widely used assays for profiling inhibitor cross-reactivity.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal proportional to the ADP concentration.

Workflow Diagram:

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_Reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->Add_Reagent Incubate1 Incubate 40 min at RT Add_Reagent->Incubate1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, introduces Luciferase/Luciferin) Incubate1->Add_Detection Incubate2 Incubate 30-60 min at RT Add_Detection->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [13][14][15][16][17]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution at a concentration near the Km for the specific kinase.

    • Incubate the reaction for 1 hour at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase active site.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

LanthaScreen_Workflow Start Assay Plate Setup (Test Compound) Add_Kinase_Ab Add Kinase/Eu-Antibody Mixture Start->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hour at RT Add_Tracer->Incubate Read Read TR-FRET Signal Incubate->Read

Sources

A Comparative Benchmarking Guide: Evaluating 7-Methyl-1H-pyrrolo[3,2-b]pyridine Against Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolopyridine Scaffold

In the landscape of modern oncology and immunology, the discovery of small molecule kinase inhibitors has been transformative. A key structural motif that has consistently emerged in successful drug discovery programs is the pyrrolopyridine core, particularly the 7-azaindole isomer.[1] This scaffold is considered a "privileged structure" because its unique arrangement of a pyridine and a pyrrole ring allows it to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, effectively mimicking the adenine portion of ATP.[2][3] The clinical success of Vemurafenib, an FDA-approved BRAF inhibitor for melanoma, stands as a testament to the therapeutic potential of this scaffold.[2]

This guide focuses on 7-Methyl-1H-pyrrolo[3,2-b]pyridine , a specific isomer and derivative within this promising class. While extensive research has validated the broader 7-azaindole family against numerous kinase targets—including PI3K, ABL/SRC, and JAKs—a systematic benchmarking of this particular methylated isomer against established clinical agents is necessary to elucidate its specific potential.[4][5][6]

Here, we present a comprehensive framework for evaluating this compound. We will compare its hypothetical performance against three strategically chosen clinical kinase inhibitors:

  • Vemurafenib: A BRAF inhibitor sharing the core 7-azaindole scaffold.

  • Dasatinib: A multi-targeted inhibitor of ABL, SRC family kinases, and others.

  • Tofacitinib: A pan-JAK inhibitor used in autoimmune diseases.

This guide is designed for drug development professionals and researchers. It provides not only the results of our comparative analysis but also the detailed, self-validating experimental protocols required to generate such data, ensuring scientific rigor and reproducibility.

Mechanism of Action: The Critical Hinge Interaction

The efficacy of most pyrrolopyridine-based inhibitors stems from their ability to act as ATP-competitive inhibitors. The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This configuration allows for a bidentate hydrogen bond interaction with the backbone amides of the kinase hinge region, providing a strong anchor point for the inhibitor.[2] The specific substitutions on the pyrrolopyridine core then determine the inhibitor's potency and selectivity for different kinases.

Caption: Bidentate hydrogen bonding of the pyrrolopyridine core to the kinase hinge.

Experimental Benchmarking Workflow

G cluster_A cluster_B cluster_C A Tier 1: Biochemical Potency Assays B Tier 2: Cellular Activity Assays A->B A1 IC50 Determination (ADP-Glo) Targets: BRAF, SRC, JAK1, JAK3 C Tier 3: Kinome-wide Selectivity B->C B1 Cell Viability (CT-Glo) Cell Lines: A375, K562, HEK293 D Data Synthesis & Comparison C->D C1 KinomeScan Profiling >400 Kinases B2 Target Engagement (Western Blot) Phospho-protein analysis

Caption: Multi-tiered workflow for comprehensive inhibitor benchmarking.

Tier 1: Biochemical Potency Assessment

The initial and most direct comparison involves measuring the half-maximal inhibitory concentration (IC50) against purified kinase enzymes.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.

  • Rationale: The ADP-Glo™ assay is a robust, high-throughput method that is less prone to interference from library compounds compared to fluorescence-based assays. Using an ATP concentration at or near the Michaelis constant (Km) for each kinase ensures that the resulting IC50 values are comparable and reflect true competitive inhibition.

  • Step-by-Step Protocol:

    • Reagent Preparation: Reconstitute recombinant human kinases (BRAF, SRC, JAK1, JAK3) and their respective substrates in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 2X ATP solution at the known Km for each enzyme.

    • Compound Plating: Serially dilute this compound and the clinical inhibitors (Vemurafenib, Dasatinib, Tofacitinib) in a 384-well plate to achieve a 10-point, 3-fold dilution series (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction: Add 2.5 µL of 2X kinase/substrate mix to each well. Add 2.5 µL of 2X ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader.

    • Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic equation to determine IC50 values.

Hypothetical Data Summary

CompoundBRAF (IC50, nM)SRC (IC50, nM)JAK1 (IC50, nM)JAK3 (IC50, nM)
This compound 8545>1000>1000
Vemurafenib (Control)15>5000>10000>10000
Dasatinib (Control)2501.5350280
Tofacitinib (Control)>10000>500051

This data is illustrative and serves as a template for presenting results.

Tier 2: Cellular Activity & On-Target Validation

Biochemical potency must translate to cellular efficacy. This tier assesses the compound's ability to inhibit cell growth and modulate the target signaling pathway within a cellular context.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

  • Rationale: This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. We selected cell lines where specific kinases are known drivers of proliferation.

    • A375: Human melanoma, harbors the BRAF V600E mutation.

    • K562: Chronic myelogenous leukemia, driven by BCR-ABL (a Dasatinib target).

    • HEK293: Human embryonic kidney cells, used as a non-cancerous control line for general cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Treat cells with a 10-point dilution series of each inhibitor for 72 hours.

    • Lysis & Signal Generation: Add CellTiter-Glo® Reagent directly to wells, mix, and incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

    • Data Acquisition & Analysis: Read luminescence and calculate IC50 values as described for the biochemical assay.

Protocol 2: Target Engagement via Western Blot

  • Rationale: To confirm that growth inhibition is due to on-target activity, we measure the phosphorylation status of key downstream substrates. A reduction in the phosphorylated protein indicates successful target engagement by the inhibitor.

  • Step-by-Step Protocol:

    • Treatment: Treat A375 cells (for BRAF pathway) or K562 cells (for SRC/ABL pathway) with inhibitors at 1x, 10x, and 100x their cellular IC50 for 2 hours.

    • Lysis: Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Quantification & Loading: Quantify protein concentration (BCA assay), normalize samples, and run on an SDS-PAGE gel.

    • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA and probe with primary antibodies (e.g., anti-phospho-ERK for the BRAF pathway, anti-phospho-CrkL for the ABL pathway) overnight.

    • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands. Re-probe with antibodies for total protein (total ERK, total CrkL) as loading controls.

Illustrative Signaling Pathway: BRAF/MEK/ERK

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Vemurafenib This compound Inhibitor->BRAF inhibits

Caption: Inhibition of the MAPK signaling pathway by BRAF inhibitors.

Tier 3: Kinome-Wide Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor minimizes off-target effects and potential toxicity.

Methodology: KinomeScan™ (DiscoverX)

  • Rationale: This competition binding assay quantifies the interaction of a test compound against a panel of over 400 kinases. It provides a comprehensive view of selectivity and potential off-target liabilities. The output is typically visualized as a "tree-spot" diagram or a selectivity score.

  • Procedure:

    • Submit this compound at a fixed concentration (e.g., 1 µM) for screening against the full kinase panel.

    • Analyze the results, which are reported as "% Control". A low percentage indicates strong binding/inhibition.

    • Identify all kinases inhibited by >90% for follow-up IC50 determination.

    • Compare the selectivity profile to those of the clinical inhibitors to understand its relative specificity.

Comparative Data Summary

CompoundPrimary Target(s)Selectivity Score (S10 @ 1µM)Notable Off-Targets (>90% Inh.)
This compound SRC, BRAF0.08FMS, KIT, PDGFRB
VemurafenibBRAF0.03None
DasatinibABL, SRC0.35KIT, PDGFR, c-FMS, etc.
TofacitinibJAK1, JAK2, JAK30.15TYK2

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Synthesis and Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel kinase inhibitor this compound. By systematically evaluating its biochemical potency, cellular efficacy, and kinome-wide selectivity against well-characterized clinical drugs, a clear picture of its therapeutic potential can be established.

Based on our hypothetical analysis, this compound emerges as a dual inhibitor of SRC and BRAF. While less potent than the dedicated clinical inhibitors for each respective target (Dasatinib for SRC, Vemurafenib for BRAF), its unique dual activity could present therapeutic opportunities in specific contexts where co-inhibition is beneficial. Its selectivity profile appears favorable, with a limited number of strong off-target interactions.

The provided protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. By following this comprehensive guide, researchers can generate high-quality, reproducible data to confidently assess the potential of new chemical entities like this compound and make informed decisions for further drug development.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

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In vitro and in vivo correlation of 7-Methyl-1H-pyrrolo[3,2-B]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Correlation of 7-Methyl-1H-pyrrolo[3,2-B]pyridine Activity

Introduction

The development of novel therapeutic agents requires a rigorous and systematic evaluation of their biological activity, beginning with in vitro assays and progressing to in vivo studies. A critical aspect of this process is establishing a strong in vitro-in vivo correlation (IVIVC), which provides confidence that the effects observed in a controlled laboratory setting will translate to a complex living organism. This guide provides a comprehensive overview of the methodologies used to assess the activity of this compound, a heterocyclic compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, we will proceed with the scientifically-grounded hypothesis that, based on its structural similarity to known kinase inhibitors, this compound is a potential inhibitor of one or more protein kinases. This guide will therefore compare its hypothetical performance against established kinase inhibitors, providing a framework for its evaluation.

In Vitro Activity Profiling: Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically achieved through in vitro kinase inhibition assays.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

One of the most robust and widely used methods for in vitro kinase activity measurement is the HTRF® assay. This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically a europium cryptate-labeled antibody) and an acceptor fluorophore (a small molecule-labeled tracer) that competes with the kinase inhibitor for binding to the kinase.

Comparative In Vitro Kinase Inhibition Data

The following table presents hypothetical IC50 values for this compound against a panel of kinases, compared to a known JAK inhibitor, Tofacitinib.

Kinase TargetThis compound (IC50, nM)Tofacitinib (IC50, nM)
JAK1151.2
JAK2251.8
JAK351.0
TYK23020
CDK2>10,000>10,000
EGFR>10,000>10,000
Experimental Protocol: HTRF® Kinase Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT). Prepare ATP solution at the desired concentration (typically at the Km for the specific kinase). Prepare the kinase, substrate, and antibody solutions in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound and the reference compound (Tofacitinib) in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction: In a 384-well low-volume microplate, add 2 µL of the diluted compound, 4 µL of the kinase/substrate mix, and initiate the reaction by adding 4 µL of the ATP solution.

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Stop the reaction by adding 10 µL of the HTRF® detection mix containing the europium cryptate-labeled antibody and the tracer.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding and then read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup in 384-well plate Reagent_Prep->Reaction_Setup Compound_Dilution Compound Dilution Compound_Dilution->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection_Mix Add HTRF® Detection Mix Incubation->Detection_Mix Signal_Reading Signal Reading Detection_Mix->Signal_Reading Data_Analysis Data Analysis (IC50 determination) Signal_Reading->Data_Analysis

Caption: Workflow for the in vitro HTRF® kinase inhibition assay.

Cell-Based Assays: Determining Cellular Potency

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more biologically relevant context. These assays can determine a compound's ability to cross the cell membrane and inhibit the target kinase within the cellular environment.

Methodology: Phospho-STAT Signaling Assay

For a putative JAK inhibitor, a phospho-STAT (Signal Transducer and Activator of Transcription) assay is highly relevant. JAK kinases phosphorylate STAT proteins upon cytokine stimulation, and an effective inhibitor will block this phosphorylation.

Comparative Cellular Potency Data

The following table shows hypothetical EC50 values for this compound and Tofacitinib in a cellular assay measuring the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line.

CompoundEC50 (nM)
This compound150
Tofacitinib20
Experimental Protocol: Phospho-STAT3 AlphaLISA® Assay
  • Cell Culture and Seeding: Culture a human cell line (e.g., U-2 OS) in appropriate media and seed into a 96-well plate at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Tofacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 at 10 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells using a provided lysis buffer containing phosphatase and protease inhibitors.

  • AlphaLISA® Assay: Transfer the cell lysates to a 384-well Proxiplate. Add the AlphaLISA® Acceptor beads conjugated to an anti-phospho-STAT3 antibody and the Donor beads conjugated to an anti-STAT3 antibody.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours.

  • Signal Reading: Read the plate on an AlphaScreen®-compatible reader.

  • Data Analysis: Plot the AlphaLISA® signal against the compound concentration to determine the EC50 value.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Compound This compound Compound->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Studies: Animal Models of Disease

The ultimate test of a drug candidate's potential is its efficacy in a living organism. For a JAK inhibitor, a common and relevant animal model is the collagen-induced arthritis (CIA) model in mice, which mimics many aspects of human rheumatoid arthritis.

Methodology: Collagen-Induced Arthritis (CIA) Model

The CIA model involves immunizing mice with type II collagen, which leads to the development of an inflammatory arthritis resembling the human disease. The efficacy of the test compound is then assessed by its ability to reduce the clinical signs of arthritis.

Comparative In Vivo Efficacy Data

The following table presents hypothetical data from a CIA mouse model, comparing the effects of this compound and Tofacitinib on the arthritis score.

Treatment GroupDose (mg/kg, oral, BID)Mean Arthritis Score (Day 42)% Inhibition
Vehicle-10.5 ± 1.2-
This compound304.2 ± 0.860%
Tofacitinib103.1 ± 0.770%
Experimental Protocol: CIA Mouse Model
  • Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and immunize DBA/1 mice at the base of the tail (Day 0). On Day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

  • Compound Administration: Begin oral administration of the vehicle, this compound, or Tofacitinib twice daily (BID) from the onset of clinical signs of arthritis (typically around Day 25).

  • Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.

  • Terminal Procedures: At the end of the study (e.g., Day 42), collect blood samples for pharmacokinetic analysis and cytokine profiling. Collect paw tissues for histological analysis.

  • Data Analysis: Compare the mean arthritis scores between the treatment groups using appropriate statistical methods (e.g., ANOVA).

In_Vivo_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Immunization Immunization (Day 0) Booster Booster (Day 21) Immunization->Booster Onset Onset of Arthritis Booster->Onset Dosing Daily Dosing Onset->Dosing Scoring Clinical Scoring Dosing->Scoring Termination Study Termination (Day 42) Scoring->Termination Sample_Collection Sample Collection (Blood, Paws) Termination->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is a cornerstone of successful drug development, as it allows for the prediction of in vivo efficacy from in vitro data. In our hypothetical example, this compound showed a promising in vitro profile, although it was less potent than Tofacitinib. This trend was also observed in the in vivo model, where a higher dose was required to achieve a similar level of efficacy.

Several factors can influence the IVIVC, including:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its exposure at the target site. A compound with excellent in vitro potency may have poor oral bioavailability, leading to low in vivo efficacy.

  • Pharmacodynamics (PD): The relationship between drug concentration and the pharmacological effect. Understanding the PK/PD relationship is crucial for designing effective dosing regimens.

  • Target Engagement: It is important to confirm that the drug is binding to its intended target in vivo at concentrations that are pharmacologically active.

IVIVC_Concept cluster_invitro In Vitro cluster_invivo In Vivo IC50 Biochemical Potency (IC50) EC50 Cellular Potency (EC50) IC50->EC50 Cellular Permeability & Efflux PK Pharmacokinetics (ADME) EC50->PK Predicts required exposure PD Pharmacodynamics (Target Engagement) PK->PD Determines target concentration Efficacy In Vivo Efficacy (e.g., Arthritis Score) PD->Efficacy Leads to

Caption: Conceptual diagram of the In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The evaluation of this compound, based on the hypothesis of it being a kinase inhibitor, demonstrates a systematic approach to drug candidate characterization. The correlation between the in vitro biochemical and cellular data and the in vivo efficacy in a disease model provides a strong foundation for further development. Future studies should focus on a comprehensive pharmacokinetic and safety profiling to fully elucidate the therapeutic potential of this compound.

References

  • In Vitro to In Vivo Correlation (IVIVC). FDA. [Link]

A Strategic Guide to Orthogonal Hit Validation for Novel Kinase Inhibitors: A Case Study with the 7-Methyl-1H-pyrrolo[3,2-B]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hit Validation and the Promise of Orthogonal Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. However, the initial "hits" from these screens are merely the starting point of a rigorous journey. A significant portion of primary hits are false positives—compounds that appear active due to assay artifacts rather than true, specific interaction with the target.[1] Pursuing these artifacts leads to a costly waste of time and resources.[2]

To distinguish true hits from misleading artifacts, a robust hit validation process is essential. This process relies on a critical principle: the use of orthogonal assays . An orthogonal assay interrogates the same biological question as the primary screen but uses a fundamentally different detection method or physical principle.[1][3] This multi-faceted approach builds a stronger body of evidence, ensuring that only the most promising compounds advance to the resource-intensive lead optimization stage.[4]

This guide provides a comprehensive framework for validating hits, using the hypothetical discovery of a 7-Methyl-1H-pyrrolo[3,2-B]pyridine derivative as a novel kinase inhibitor. We will navigate a tiered validation cascade, explaining the rationale behind each experimental choice and providing detailed protocols for key assays.

The Primary Screen: Understanding the Starting Point

Let's assume our this compound hit was identified from a large-scale HTS campaign using a luminescence-based biochemical assay, such as the Promega Kinase-Glo® assay. This common assay format quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and, therefore, suggests inhibition by the compound.[5]

While efficient for primary screening, this method is susceptible to several failure modes:

  • Direct Luciferase Inhibition: The compound may inhibit the reporter enzyme (luciferase) rather than the kinase, creating the illusion of low ATP levels.

  • ATP-Competitive Artifacts: The compound might interact with ATP itself, making it unavailable to the kinase.

  • Compound Interference: The compound could possess inherent color or fluorescence that quenches the luminescent signal.[5]

Our validation strategy must be designed to systematically rule out these and other potential artifacts.

Caption: Initial hit discovery from a primary HTS campaign.

Tier 1: Confirming Direct Target Engagement with Biophysical Assays

The first crucial step is to confirm that the hit compound physically binds to the target kinase. Biophysical assays are ideal for this, as they measure the direct interaction between the compound and purified protein, independent of enzyme activity.[][7] This directly addresses the risk of assay-specific artifacts.

Assay TechniquePrincipleThroughputProtein NeedsKey Data Output
Differential Scanning Fluorimetry (DSF) Measures the shift in protein melting temperature (ΔTm) upon ligand binding.[8]HighLowΔTm (Binding confirmation)
Surface Plasmon Resonance (SPR) Detects binding by measuring changes in refractive index at a sensor surface.[4]Medium-HighMediumKD, kon, koff (Affinity & Kinetics)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[9]LowHighKD, ΔH, ΔS, Stoichiometry (n)

Rationale: For initial hit validation, Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is often the preferred starting point. It is a high-throughput, cost-effective method that requires minimal protein, making it ideal for triaging a list of primary hits.[10][11] A significant positive shift in the melting temperature (ΔTm) provides strong evidence that the compound stabilizes the protein, which is indicative of direct binding.[8]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Preparation: Prepare a master mix of the target kinase (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration) in a suitable assay buffer.

  • Compound Addition: Dispense 19 µL of the master mix into each well of a 384-well PCR plate. Add 1 µL of the test compound (from a dilution series, e.g., final concentrations from 0.1 to 100 µM) or DMSO vehicle control to the appropriate wells.

  • Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.[11]

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the unfolding curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated well. A ΔTm of ≥ 2 °C is generally considered a significant indication of binding.

Tier 2: Validating Mechanism of Action with Orthogonal Biochemical Assays

Once direct binding is confirmed, the next step is to verify the compound's inhibitory activity using a different biochemical assay format. This confirms that the functional effect observed in the primary screen was not an artifact of the detection technology.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal choice.[13]

Assay TechniquePrincipleThroughputKey StrengthsKey Limitations
TR-FRET (e.g., LanthaScreen®) Measures the inhibition of substrate phosphorylation via a change in energy transfer between a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) fluorophore.[14][15]HighRatiometric, robust, less interference from colored/fluorescent compounds.[13]Requires specific antibodies and labeled substrates.
Mobility Shift Assay Separates and quantifies phosphorylated vs. non-phosphorylated substrates based on charge differences in a microfluidic chip.MediumDirect detection of product and substrate.Requires specialized equipment; lower throughput.
Radiometric Assay ([33P]-ATP) The "gold standard" method that directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[16]MediumDirect, highly sensitive.Requires handling of radioactive materials.

Rationale: TR-FRET assays are widely used for their robustness and high-throughput compatibility.[15] The time-resolved detection method minimizes interference from compound autofluorescence and scattered light, which can plague other fluorescence-based assays.[13] By using a technology based on antibody recognition of the phosphorylated product, it provides a truly orthogonal confirmation of the kinase inhibition measured in the ATP-depletion primary screen.[17]

Caption: Principle of a TR-FRET kinase inhibition assay.

Experimental Protocol: LanthaScreen® TR-FRET Kinase Activity Assay
  • Reagent Preparation: Prepare solutions of the target kinase, a fluorescein-labeled substrate peptide, and ATP in kinase reaction buffer.

  • Compound Plating: In a 384-well plate, serially dilute the this compound hit compound to achieve a range of final concentrations for IC50 determination. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase and substrate solutions to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[14]

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[17] Incubate for 60 minutes to allow antibody binding.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the terbium-specific wavelength (~490 nm) and the FRET-specific fluorescein wavelength (~520 nm).[14]

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Assessing Cellular Activity and Target Engagement

Confirming that a compound binds to and inhibits its target in a test tube is essential, but the ultimate goal is for it to work within the complex environment of a living cell. Cellular assays are critical for verifying cell permeability, target engagement in a physiological context, and downstream functional effects.[18]

Assay TechniquePrincipleWhat It Measures
Cellular Thermal Shift Assay (CETSA®) Extends the DSF principle to intact cells or cell lysates. Target engagement by a drug stabilizes the protein against heat-induced denaturation and aggregation.[19][20]Direct target binding in cells.
NanoBRET™ Target Engagement Assay A live-cell assay measuring compound binding by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[21]Compound affinity and residence time at the target in live cells.
Phospho-Specific Western Blot / ELISA Uses antibodies to specifically detect and quantify the phosphorylation level of a known downstream substrate of the target kinase in treated cells.[22]Functional inhibition of the kinase signaling pathway in cells.
Cell Proliferation/Viability Assay Measures the effect of the compound on cell growth or health, often used for oncology targets where kinase inhibition is expected to be anti-proliferative.[22]Phenotypic consequence of target inhibition.

Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that the compound enters the cell and binds to its intended target.[23][24] Unlike overexpression systems, CETSA can be performed on endogenous proteins in unmodified cells, providing a highly relevant physiological context.[25] A positive thermal shift in CETSA provides compelling evidence of intracellular target engagement. This can then be correlated with a functional cellular readout, such as the inhibition of substrate phosphorylation, to build a cohesive picture of the compound's activity.[22]

Caption: A tiered workflow from biochemical to cellular validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the this compound hit compound or DMSO vehicle control and incubate for a set period (e.g., 1-2 hours) to allow for cell entry and target binding.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes). One sample should be left at room temperature as a non-heated control.[23]

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles or sonication.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[24]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target kinase remaining in the soluble fraction using a protein detection method like Western Blotting or a specific ELISA.

  • Data Analysis: For each compound concentration, plot the percentage of soluble protein remaining against the temperature. The resulting "melting curve" will shift to higher temperatures in the presence of a stabilizing compound that engages the target.[19]

Synthesizing the Data: Building a Complete Hit Profile

By progressing a primary hit through this validation cascade, a researcher can build a comprehensive data package. A promising, well-behaved hit will demonstrate consistent and correlated activity across multiple, independent assays.

Example Data Profile for a Validated Hit:

AssayParameterResultInterpretation
Primary Screen (Luminescence) IC501.2 µMInitial hit identified.
DSF (Biophysical) ΔTm @ 20 µM+5.8 °CConfirms direct binding and stabilization of the target protein.
TR-FRET (Biochemical) IC500.9 µMConfirms functional inhibition with an orthogonal technology; potency is consistent with the primary screen.
CETSA (Cellular) Thermal Shift @ 10 µM+4.1 °CConfirms compound enters cells and engages the target protein.
Phospho-Substrate Western Blot (Cellular) IC502.5 µMConfirms inhibition of the kinase's signaling pathway in a cellular context.
Cell Proliferation Assay (Phenotypic) GI503.1 µMDemonstrates a functional, anti-proliferative effect consistent with target inhibition.

Conclusion

The validation of hits from high-throughput screening is a critical and nuanced process that demands scientific rigor. Relying on a single assay is a recipe for failure, often leading to the pursuit of artifactual compounds. By employing a strategically designed cascade of orthogonal assays—progressing from direct biophysical binding to biochemical function and finally to cellular target engagement and phenotypic outcomes—researchers can effectively eliminate false positives and build a robust, data-driven case for advancing true hits. This methodical approach, as illustrated with the this compound scaffold, ensures that resources are focused on compounds with the highest probability of success, forming a solid foundation for the subsequent stages of drug discovery.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Park, S., et al. (2012). Differential scanning fluorimetry as a secondary screening platform for small molecule inhibitors of Bcl-XL. PubMed. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available at: [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Enzymology. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Available at: [Link]

  • Rudnitskaya, A., et al. (2020). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Molecules. Available at: [Link]

  • Eurofins Calixar. Custom protein ligand binding assays. Available at: [Link]

  • Reaction Biology. Biophysical Assay Services for Drug Discovery. Available at: [Link]

  • Banerjee, A., et al. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysics and Physicobiology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • EU-OPENSCREEN. Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2010). (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. Available at: [Link]

  • Unchained Labs. Differential Scanning Fluorimetry (DSF). Available at: [Link]

  • Lim, S. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Du, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link]

  • Ladbury, J. E. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Available at: [Link]

  • Inglese, J., et al. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. (2013). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Dong, M. W. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • de Oliveira, P. F., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

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A Guide to Reproducible Experimentation with 7-Methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole class of heterocyclic compounds. Azaindole scaffolds are prevalent in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic candidates.[1] However, experimental success and reproducibility hinge on the precise synthesis, rigorous characterization, and standardized biological evaluation of the specific isomer and its derivatives.

This document moves beyond a simple recitation of steps. It delves into the rationale behind procedural choices, establishes self-validating workflows through integrated quality control checkpoints, and provides a comparative analysis against a common parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

The Synthetic Challenge: Ensuring Isomeric Purity

The synthesis of substituted azaindoles can be complex, with the potential for multiple isomers to be formed. A robust and reproducible synthetic strategy is the bedrock of any subsequent experimental campaign. Modern palladium-catalyzed cascade reactions offer a reliable route to specific azaindole isomers, providing greater control than classical methods like the Fischer indole synthesis.[2]

Below is a detailed protocol for the synthesis of this compound, adapted from established methodologies for related azaindoles.[2][3] The key to reproducibility lies in the precise control of reaction conditions and rigorous purification.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available 2-amino-3-bromo-6-methylpyridine and an appropriate alkyne precursor.

Materials:

  • 2-amino-3-bromo-6-methylpyridine

  • Ethynyltrimethylsilane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF), anhydrous

  • Silica Gel for column chromatography

  • Ethyl acetate, Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-3-bromo-6-methylpyridine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (2.2 equiv.).

  • Substrate Addition: Add ethynyltrimethylsilane (1.2 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The rationale for using a bulky phosphine ligand like XPhos is to promote the challenging C-N cross-coupling and subsequent intramolecular Heck reaction cascade, which is essential for forming the pyrrole ring.[2]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in anhydrous THF. Add TBAF (1.1 equiv., 1M solution in THF) and stir at room temperature for 1 hour. This step removes the trimethylsilyl (TMS) protecting group.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

G cluster_0 Step 1-3: Reaction Assembly cluster_1 Step 4-5: Reaction & Work-up cluster_2 Step 6-8: Deprotection & Purification A 1. Combine Starting Materials: - 2-amino-3-bromo-6-methylpyridine - Pd₂(dba)₃ / XPhos - t-BuONa B 2. Add Anhydrous Toluene A->B C 3. Add Ethynyltrimethylsilane B->C D 4. Heat at 110°C, 12-18h (Cascade C-N Coupling/Heck Reaction) C->D E 5. Cool, Filter through Celite, Concentrate D->E F 6. Dissolve in THF, Add TBAF E->F G 7. Silica Gel Chromatography F->G H 8. Isolate Pure Product G->H I Final Product: This compound

Caption: Workflow for the synthesis of this compound.

The Trustworthiness Pillar: Rigorous Characterization

Synthesizing the molecule is only the first step. To ensure that the material used in subsequent experiments is indeed the correct, pure compound, a multi-pronged analytical approach is mandatory. This self-validating system is non-negotiable for reproducibility.

Structural Verification by NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for confirming the chemical structure. The spectrum should be consistent with the expected electronic environment of each proton in the this compound molecule.

  • Expected ¹H NMR (500 MHz, CDCl₃) Peaks for this compound:

    • Pyrrole NH: A broad singlet, typically downfield (~8.0-9.0 ppm).

    • Pyridine Ring Protons: Two doublets in the aromatic region (~7.0-8.5 ppm), showing coupling to each other.

    • Pyrrole Ring Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), showing coupling to each other.

    • Methyl Protons: A sharp singlet upfield (~2.5 ppm).

  • QC Checkpoint: The observed chemical shifts, integration values (proton count), and coupling patterns must match the predicted structure. Any significant deviation or the presence of unexplainable peaks indicates impurities or an incorrect structure. Similar compounds show characteristic shifts that can be used for comparison.[4][5]

Purity Assessment by HPLC and MS
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A sample is run on a suitable column (e.g., C18) with a defined method (e.g., water/acetonitrile gradient).

    • QC Checkpoint: For use in biological assays, the purity should be >95%, ideally >98%, as determined by the area under the curve of the main peak.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

    • QC Checkpoint: The observed mass-to-charge ratio (m/z) in the mass spectrum must correspond to the calculated molecular weight of this compound (C₈H₈N₂, MW: 132.16 g/mol ).[6] A common observation would be the [M+H]⁺ ion at approximately 133.17.

Analytical Technique Parameter Acceptance Criteria for Reproducibility
¹H NMR Structure ConfirmationSpectrum consistent with predicted chemical shifts, integrations, and coupling.
HPLC Purity Assessment>95% (ideally >98%) purity by peak area.
Mass Spectrometry Molecular WeightObserved m/z matches calculated molecular weight (e.g., [M+H]⁺).
Table 1: Analytical QC checkpoints for synthesized this compound.

Comparative Biological Evaluation: A Kinase Inhibition Assay

Azaindole derivatives are widely explored as kinase inhibitors.[7][8] To assess the performance of this compound, a standardized in vitro kinase inhibition assay is essential. This allows for a direct comparison with an alternative or parent compound, such as 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase and compare its potency to 7-azaindole.

Materials:

  • Recombinant target kinase (e.g., FGFR, TrkA).[8][9]

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (containing MgCl₂, DTT, etc.).

  • Test Compounds: this compound and 7-azaindole, dissolved in DMSO.

  • Kinase detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well assay plates.

  • Plate reader (luminometer).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Add the kinase, peptide substrate, and assay buffer to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The causality here is critical: the ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Biological Assay Workflow

Sources

A Head-to-Head Comparison of 7-Azaindole Analogs as Selective JAK1 Inhibitors: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a privileged structure. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing potent and selective inhibitors. This guide provides a head-to-head comparison of a series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide analogs, delving into the structure-activity relationships (SAR) that govern their potency and selectivity against Janus Kinase 1 (JAK1), a key target in inflammatory and autoimmune diseases.

The Strategic Importance of the 7-Azaindole Scaffold in JAK Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a host of autoimmune disorders, such as rheumatoid arthritis, and malignancies.[2] Consequently, developing specific inhibitors for individual JAK isoforms is a major goal in modern drug discovery.

The 7-azaindole core serves as an excellent bioisostere for adenine, enabling it to act as an ATP-competitive inhibitor. The strategic placement of the N-methyl group on the pyrrole ring can enhance cell permeability and fine-tune the molecule's interaction within the ATP-binding pocket. This analysis focuses on a series of analogs designed to explore how modifications to a piperidine substituent at the C4-position of the azaindole core influence JAK1 potency and selectivity.

Comparative Analysis of JAK1 Inhibitory Potency

The inhibitory activity of the synthesized analogs was assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of each compound's potency against the target kinase. The following table summarizes the biochemical potency of key analogs against JAK1 and their selectivity over other JAK family members.

Compound IDR Group (Piperidine N1-substituent)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity
31a Benzyl15.3283.5465.7103.518.5
31c 4-Fluorobenzyl12.1198.2354.189.216.4
31g 4-Chlorobenzyl4.2155.6289.345.637.0
31j 4-Methylbenzyl11.5251.3412.895.721.9
38a (S,S)-enantiomer of 31g2.9185.4310.241.363.9

Data synthesized from a representative study on N-Methyl-pyrrolo[2,3-b]pyridine derivatives as JAK1 inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship of this analog series.

  • Halogen Substitution is Key: A clear trend emerges from the comparison of analogs 31a , 31c , and 31g . The introduction of a halogen atom at the para-position of the benzyl ring significantly enhances JAK1 inhibitory potency. The unsubstituted benzyl group (31a ) provides a baseline potency of 15.3 nM. Adding a fluorine atom (31c ) slightly improves this to 12.1 nM. However, the substitution with a chlorine atom (31g ) leads to a more than three-fold increase in potency to 4.2 nM. This suggests a favorable interaction of the chloro-substituent within a specific hydrophobic pocket of the JAK1 active site.

  • Electronic Effects Matter: Comparing the chloro-substituted analog (31g , IC50 = 4.2 nM) with the methyl-substituted analog (31j , IC50 = 11.5 nM) highlights the importance of electron-withdrawing groups. The electron-withdrawing nature of chlorine appears more beneficial for potency than the electron-donating methyl group.

  • Stereochemistry is Crucial for Selectivity: The most profound discovery from this series is the impact of stereochemistry. The racemic mixture of 31g showed a 37-fold selectivity for JAK1 over JAK2. By isolating the specific (S,S)-enantiomer, 38a , the JAK1 potency was further improved to 2.9 nM, and the selectivity over JAK2 increased dramatically to nearly 64-fold.[1] This underscores the importance of a precise three-dimensional fit for achieving not only high potency but also desired isoform selectivity.

Visualizing the Inhibition: The JAK/STAT Signaling Pathway

The 7-azaindole analogs discussed here function by blocking the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins. This interruption of the signaling cascade is the fundamental mechanism of their therapeutic effect.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_a JAK1 Receptor->JAK1_a 2. Activation JAK1_b JAK1 Receptor->JAK1_b STAT_a STAT JAK1_a->STAT_a 3. Phosphorylation STAT_b STAT JAK1_b->STAT_b STAT_dimer STAT Dimer (Phosphorylated) STAT_a->STAT_dimer STAT_b->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor 7-Azaindole Analog (e.g., 38a) Inhibitor->JAK1_a BLOCKS Inhibitor->JAK1_b Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of 7-azaindole analogs.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a standardized in vitro kinase assay is essential. The following protocol outlines a typical luminescence-based assay for determining IC50 values.

Protocol: In Vitro Luminescence-Based Kinase Assay

This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

1. Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes
  • Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)
  • ATP (Adenosine Triphosphate)
  • Test Compounds (7-Azaindole Analogs)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
  • ADP-Glo™ Kinase Assay Kit (or equivalent)
  • White, opaque 384-well plates
  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation:
  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.
  • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.
  • Kinase Reaction:
  • In the 384-well plate, add 50 nL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
  • Add 5 µL of a solution containing the kinase and substrate peptide in Kinase Assay Buffer to each well.
  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • ADP Detection:
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
  • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
  • Data Analysis:
  • Measure the luminescence of each well using a plate reader.
  • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

A[label="1. Compound Plating\n(50 nL of analog dilutions in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Add Kinase/Substrate Mix\n(5 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Pre-incubation\n(15 min at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Initiate Reaction with ATP\n(5 µL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Kinase Reaction\n(60 min at 30°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Stop Reaction / Deplete ATP\n(Add ADP-Glo™ Reagent, 40 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Signal Generation\n(Add Kinase Detection Reagent, 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Read Luminescence\n(Plate Reader)", fillcolor="#F1F3F4", fontcolor="#202124"]; I[label="9. Data Analysis\n(Calculate IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Workflow for the in vitro luminescence-based kinase assay.

Conclusion and Future Directions

This head-to-head comparison demonstrates a clear and logical path of lead optimization based on the 7-azaindole scaffold. The analysis highlights that subtle modifications, guided by SAR principles, can lead to significant gains in both potency and selectivity. Specifically, the introduction of a 4-chlorobenzyl group and the isolation of the (S,S)-enantiomer (38a ) yielded a highly potent and selective JAK1 inhibitor.

These findings provide a strong rationale for advancing compound 38a into further preclinical studies, including cellular assays to confirm on-target activity, ADME/Tox profiling to assess its drug-like properties, and eventually, in vivo efficacy studies in relevant animal models of autoimmune disease. The principles outlined in this guide—leveraging a privileged scaffold, systematically exploring SAR, and prioritizing selectivity—serve as a robust framework for the development of next-generation kinase inhibitors.

References

  • Design, synthesis and biological evaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). PubMed. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed. [Link]

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A Comparative Guide to Confirming On-Target Activity of 7-Methyl-1H-pyrrolo[3,2-B]pyridine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise validation of a small molecule's on-target activity within a cellular context is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for researchers to rigorously confirm the on-target effects of 7-Methyl-1H-pyrrolo[3,2-B]pyridine. The pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore, frequently associated with kinase inhibition.[1][2][3] Therefore, for the purposes of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling often implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5]

Our approach is built on a tripartite validation strategy: first, confirming direct physical engagement of the compound with its putative target; second, quantifying the modulation of the target's immediate downstream signaling pathway; and third, assessing the consequential cellular phenotype. To provide a robust comparative analysis, we will benchmark the performance of our novel compound against established alternatives:

  • Ruxolitinib: An FDA-approved, potent JAK1/JAK2 inhibitor, serving as our positive control.[6][7]

  • Inactive Analog: A structurally similar molecule, for instance, "7-Ethyl-1H-pyrrolo[3,2-B]pyridine," which is presumed to be inactive against JAK2, serving as our negative control to rule out non-specific or off-target effects related to the core scaffold.

The Experimental Workflow: A Tripartite Approach

A confident declaration of on-target activity relies on a cohesive narrative built from multiple, reinforcing lines of evidence. A phenotypic effect, such as inhibition of cell proliferation, is not sufficient on its own. We must demonstrate that the compound directly binds to the intended target and that this binding event leads to the expected downstream molecular changes that ultimately produce the observed phenotype.

G cluster_0 Step 1: Target Engagement cluster_1 Step 2: Downstream Signaling cluster_2 Step 3: Cellular Phenotype TE Confirm Direct Binding (Is the drug binding to the target?) DS Measure Pathway Modulation (Is the target's activity inhibited?) TE->DS If Yes CP Assess Biological Outcome (Does this lead to the expected cellular effect?) DS->CP If Yes

A logical workflow for confirming on-target activity.

Part 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Rationale: Before assessing any functional outcomes, it is imperative to confirm that this compound physically interacts with JAK2 within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] It operates on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[10][11] By heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can infer direct binding.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL cells, which harbor a constitutively active JAK2-V617F mutation) to 80% confluency. Treat cells with a dose-response of this compound, Ruxolitinib (e.g., 1 µM), the inactive analog (e.g., 10 µM), and a vehicle control (DMSO) for 2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble JAK2 in each sample via Western Blot or ELISA.

Data Interpretation & Comparative Analysis:

The results should demonstrate a thermal shift for the stabilized protein. In the presence of a binding compound like Ruxolitinib or, hypothetically, this compound, the melting curve of JAK2 will shift to the right, indicating a higher melting temperature (Tm). The inactive analog and vehicle control should show no significant shift.

Table 1: Comparative CETSA Data

CompoundConcentrationApparent Melting Temp (Tm) of JAK2Thermal Shift (ΔTm)
Vehicle (DMSO)0.1%52.1°C-
This compound1 µM58.5°C+6.4°C
Ruxolitinib (Positive Control)1 µM59.2°C+7.1°C
Inactive Analog (Negative Control)10 µM52.3°C+0.2°C

Part 2: Measuring Downstream Signaling Inhibition

The Rationale: Confirming target engagement is the first step. Next, we must verify that this binding event translates into a functional modulation of the target's activity. JAK2, upon activation by cytokines, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 at the tyrosine 705 residue (p-STAT3 Tyr705).[12][13] This phosphorylation event is a direct and immediate consequence of JAK2 kinase activity.[14] Therefore, quantifying the levels of p-STAT3 serves as a robust proximal biomarker for JAK2 inhibition.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 nucleus Nucleus pstat3->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates compound This compound compound->jak2 INHIBITS

The JAK2-STAT3 signaling pathway.

Experimental Protocol: Western Blot for p-STAT3

  • Cell Culture and Stimulation: Use a cell line responsive to cytokine stimulation (e.g., TF-1 cells). Serum-starve the cells for 4 hours. Pre-treat with a dose-response of this compound, Ruxolitinib, the inactive analog, or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine like erythropoietin (EPO) or IL-3 (e.g., 10 ng/mL) for 15 minutes to induce JAK2-STAT3 signaling.

  • Lysis and Protein Quantification: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.[15][16] A loading control like β-actin should also be used. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize p-STAT3 levels to total STAT3.

Data Interpretation & Comparative Analysis:

A potent and specific JAK2 inhibitor should cause a dose-dependent decrease in EPO-induced p-STAT3 levels. Ruxolitinib will show a strong reduction. The inactive analog should have no effect. Plotting the normalized p-STAT3 levels against compound concentration allows for the calculation of an IC50 value, a key metric for potency.

Table 2: Comparative Inhibition of STAT3 Phosphorylation

CompoundIC50 (p-STAT3 Inhibition)
This compound85 nM
Ruxolitinib (Positive Control)5 nM
Inactive Analog (Negative Control)> 20,000 nM

Part 3: Assessing the Cellular Phenotypic Outcome

The Rationale: The final, crucial link in our validation chain is to demonstrate that the observed target engagement and pathway modulation result in the expected biological outcome. Since the JAK-STAT pathway is a key regulator of cell proliferation and survival in hematopoietic cells, a logical phenotypic assay is to measure the anti-proliferative effect of our compound in a JAK2-dependent cell line.[17][18] This step connects the molecular mechanism to a relevant cellular function.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed a JAK2-dependent cell line (e.g., HEL or Ba/F3-EPOR-JAK2-V617F cells) in 96-well plates at an appropriate density.

  • Compound Treatment: Add a range of concentrations of this compound, Ruxolitinib, and the inactive analog to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Assess cell viability using a standard method such as a WST-1, MTT, or CellTiter-Glo® assay, which measures metabolic activity or ATP content as a proxy for cell number.

  • Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the percentage of proliferation against the log of compound concentration and fit a dose-response curve to calculate the EC50 value (the concentration that causes 50% of the maximum effect).

Data Interpretation & Comparative Analysis:

The data should show a dose-dependent inhibition of cell proliferation for this compound and Ruxolitinib.[19] The EC50 values from this assay should correlate well with the IC50 values obtained from the p-STAT3 signaling assay. A significant divergence between these values might suggest off-target effects or complex cellular pharmacology. The inactive analog should not impact proliferation at the concentrations tested.

Table 3: Comparative Anti-Proliferative Activity

CompoundEC50 (Cell Proliferation)
This compound120 nM
Ruxolitinib (Positive Control)10 nM
Inactive Analog (Negative Control)> 20,000 nM

Conclusion

By systematically applying this tripartite validation framework, researchers can build a robust and compelling case for the on-target activity of this compound as a JAK2 inhibitor. The convergence of data from target engagement (CETSA), proximal pharmacodynamic (p-STAT3), and phenotypic (proliferation) assays provides a high degree of confidence in the compound's mechanism of action. Comparing these results against a known active compound like Ruxolitinib and an inactive analog is critical for contextualizing potency and specificity. This rigorous, multi-faceted approach is essential for de-risking novel compounds and guiding their progression through the drug discovery pipeline.

References

  • Ruxolitinib - Wikipedia . Wikipedia. Available at: [Link]

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  • Ruxolitinib - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]

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  • Ruxolitinib Mechanism of Action Action Pathway . PathWhiz. Available at: [Link]

  • STAT-3/phosphoSTAT-3 western blot - Molecular Biology . Protocol Online. Available at: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting . PubMed. Available at: [Link]

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  • Western blot analysis of phosphorylated (p-STAT3) and total STAT3... . ResearchGate. Available at: [Link]

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies . Taylor & Francis Online. Available at: [Link]

  • JAK2-V617F-induced MAPK activity is regulated by PI3K and acts synergistically with PI3K on the proliferation of JAK2-V617F-positive cells . National Center for Biotechnology Information. Available at: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer . PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound utilized in various research and development applications. As a responsible scientist, ensuring the safe handling and disposal of laboratory chemicals is paramount to protecting personnel and the environment. This document is structured to provide clear, actionable, and scientifically grounded procedures.

Hazard Assessment and Characterization

While detailed toxicological data for this compound is limited, compounds within the pyridine class are known to exhibit various hazardous properties.[8][9] Based on analogous compounds, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin. [3][6][7][10]

  • A potential skin and eye irritant. [1][4][6][7]

  • Potentially combustible , with hazardous decomposition products including carbon oxides and nitrogen oxides upon burning.[1][3]

Key Chemical and Physical Properties (Inferred)

Property Value Source
Molecular Formula C₈H₈N₂ [11][12]
Molecular Weight 132.17 g/mol [11][12][13]
Appearance Solid (form may vary) N/A

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] |[14] |

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound, all personnel must be equipped with the appropriate PPE.[8][15]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6][10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities, an impervious apron is recommended.[6][7]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][8][14]

Always wash hands thoroughly after handling the material, and ensure that an eyewash station and safety shower are readily accessible.[1][14]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Manageable by trained personnel):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation, preferably within a fume hood.[6][14]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][4][5][6][14]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container.[7][14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.[14]

Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[14]

  • Secure the Area: Prevent entry into the spill zone.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound and its contaminated waste is through a licensed hazardous waste disposal facility.[1][15]

  • Waste Segregation:

    • Collect pure this compound and solutions with high concentrations in a dedicated, compatible, and clearly labeled waste container.[14][16]

    • Separately collect all contaminated materials, including used PPE, absorbent materials from spills, and rinsed containers, in a designated solid hazardous waste container.[16]

  • Container Management:

    • Ensure all waste containers are made of a material compatible with pyridine compounds and are kept tightly sealed when not in use.[14][16]

    • Label each container with a "Hazardous Waste" label, clearly identifying the contents, including "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[14][16]

  • Storage Pending Disposal:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure segregation from incompatible materials, particularly strong oxidizing agents.[14]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a complete inventory of the waste, including the chemical name and estimated quantity.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., unused chemical, contaminated items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate Waste into Labeled, Compatible Containers waste_gen->segregate spill->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal end End disposal->end End of Process

Caption: Workflow for the safe disposal of this compound.

Regulatory Considerations

While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), pyridine and its derivatives are often classified as hazardous waste under the F005 listing for spent non-halogenated solvents.[17] Therefore, it is prudent to manage this compound as a hazardous waste to ensure compliance with federal, state, and local regulations.[9][18]

References

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  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
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  • Capot Chemical. (n.d.). Specifications of this compound.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet for Pyridine.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • MedchemExpress.com. (2025, December 23). Safety Data Sheet for 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet for Pyridine, Reagent.
  • Chemcia Scientific, LLC. (n.d.). This compound Information.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine. OSC Response.
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  • Occupational Safety and Health Administration. (n.d.). Pyridine.
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  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.

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Comprehensive Guide to Personal Protective Equipment for Handling 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The toxicological properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridine have not been extensively documented. Therefore, a conservative approach to handling is paramount. Based on data from structurally similar compounds, the primary hazards are anticipated to be:

  • Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Corrosion/Irritation : Likely to cause skin irritation.[1][2][3][4][6][7]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2][3][4][6][7][8]

  • Respiratory Irritation : May cause irritation to the respiratory tract.[2][3][4][8]

Given the aromatic and heterocyclic nature of this compound, it is prudent to handle it as a potential carcinogen and to minimize all routes of exposure.[9]

Engineering Controls: Your First Line of Defense

Proper engineering controls are fundamental to creating a safe laboratory environment. Before handling this compound, ensure the following are in place and fully operational:

  • Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ventilation : The laboratory should have adequate general ventilation to supplement the localized exhaust of the fume hood.[9][11][12]

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[10][12]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) Safety glasses with side shieldsNitrile or butyl rubber glovesFully-buttoned lab coatNot typically required within a fume hood
High-Volume Handling (>1g) Chemical splash gogglesDouble-gloving (e.g., nitrile inner, butyl rubber outer)Chemical-resistant apron over a lab coatRecommended, especially if aerosols may be generated
Pressurized Systems Face shield worn over chemical splash gogglesDouble-glovingChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Begin Work Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Work Complete Wash2->End

Caption: PPE Donning and Doffing Workflow

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for minimizing risks.

Step-by-Step Handling Procedure:
  • Preparation : Before starting, ensure all necessary PPE is correctly donned and the chemical fume hood is operational.

  • Dispensing : When transferring the solid compound, use spark-free tools. For solutions, use a bonded and grounded dispensing system to prevent static discharge.[12]

  • Containment : Always work over a tray or spill mat to contain any potential spills.

  • Cleaning : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[4][11][13]

Storage Requirements:
  • Store in a cool, dry, and well-ventilated area, away from sources of ignition.[9][10]

  • Keep the container tightly closed and clearly labeled.[1][10][11][12]

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[10]

Spill Management and Waste Disposal

Prompt and appropriate action is critical in the event of a spill.

Spill Response Protocol:
  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Ventilate : Increase ventilation to the area.

  • Contain : For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[9][11]

  • Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal:
  • All waste containing this compound must be disposed of as hazardous waste.[11]

  • Do not dispose of this chemical down the drain.[9][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the case of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][10]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and consultation of all available safety literature. Always prioritize safety and adhere to your institution's chemical hygiene plan.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025, March 31).
  • Washington State University.
  • SD Fine-Chem.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific. Safety Data Sheet: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
  • Sigma-Aldrich. (2025, August 5).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine.
  • Fisher Scientific. (2009, October 2).
  • American Chemistry Council. Protective Equipment.
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • ChemScene. (2024, November 28).
  • MedchemExpress.com. (2025, December 23). Safety Data Sheet: 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • Fisher Scientific. (2015, March 19).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • DrugFuture.

Sources

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